Dioctadecyl phthalate
Description
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Structure
2D Structure
Properties
IUPAC Name |
dioctadecyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32,35-36,39-40H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKMBXOZOISLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H78O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065707 | |
| Record name | Dioctadecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14117-96-5 | |
| Record name | Distearyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14117-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Distearyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dioctadecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctadecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISTEARYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06J46O83PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dioctadecyl phthalate synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of Dioctadecyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a high molecular weight phthalate ester, serves as a crucial plasticizer in various polymer applications. Its synthesis via esterification of phthalic anhydride with octadecanol is a well-established industrial process. Comprehensive characterization is paramount to ensure its quality and suitability for intended applications, particularly in sensitive fields like drug development where purity and material properties are critical. This guide provides a detailed overview of the synthesis of this compound and its characterization through various analytical techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis). Experimental protocols and expected outcomes are discussed, with quantitative data summarized for clarity.
Synthesis of this compound
The primary method for synthesizing this compound is through the direct esterification of phthalic anhydride with octadecanol (also known as stearyl alcohol). This reaction is typically catalyzed by an acid or a metallic catalyst and driven to completion by the removal of water.
Reaction Scheme
The synthesis proceeds in two main steps: the rapid formation of a monoester followed by a slower second esterification to form the diester.
Step 1: Monoesterification Phthalic Anhydride + Octadecanol → Mono-octadecyl phthalate
Step 2: Diesterification Mono-octadecyl phthalate + Octadecanol → this compound + Water
Experimental Protocol
A representative experimental protocol for the synthesis of this compound is detailed below, based on established methodologies[1][2][3].
Materials:
-
Phthalic anhydride
-
Octadecanol (Stearyl alcohol)
-
Catalyst (e.g., p-toluenesulfonic acid, tin(II) chloride, or a solid acid catalyst)
-
Toluene (as an azeotropic solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Activated charcoal
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine phthalic anhydride (1 molar equivalent), octadecanol (2.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%). Add toluene to the flask.
-
Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with distilled water until the aqueous layer is neutral.
-
Drying and Decolorization: Separate the organic layer and dry it over anhydrous sodium sulfate. Add activated charcoal to the solution and stir for 30 minutes to decolorize the product.
-
Purification: Filter the mixture to remove the drying agent and activated charcoal. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Final Product: The resulting product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary, to yield pure this compound.
Process Parameters and Yield
The efficiency of the synthesis is influenced by several factors, as summarized in the table below.
| Parameter | Typical Value/Condition | Impact on Synthesis |
| Reactant Molar Ratio (Octadecanol:Phthalic Anhydride) | 2.2 : 1 | An excess of alcohol drives the reaction towards the formation of the diester. |
| Catalyst | p-Toluenesulfonic acid, Tin(II) chloride | Increases the reaction rate. The choice of catalyst can affect product color and purity. |
| Reaction Temperature | 120-150 °C (refluxing toluene) | Higher temperatures increase the reaction rate but may lead to side reactions and discoloration. |
| Reaction Time | 4-8 hours | Sufficient time is required to ensure complete conversion to the diester. |
| Water Removal | Azeotropic distillation with toluene | Essential for shifting the equilibrium towards the product side. |
| Typical Yield | > 90% | High yields are achievable with optimized conditions. |
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized this compound.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below[4][5][6][7].
| Property | Value |
| Molecular Formula | C44H78O4[4][6][7] |
| Molecular Weight | 671.09 g/mol [4][6][7] |
| Appearance | White to off-white waxy solid |
| Melting Point | 55-58 °C |
| Boiling Point | > 300 °C at atmospheric pressure |
| Solubility | Insoluble in water; Soluble in organic solvents like toluene, chloroform, and hot ethanol. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule, thereby confirming the successful synthesis of the ester.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and casting a thin film on a salt plate, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Spectral Features: The FTIR spectrum of this compound is characterized by the following key absorption bands[8].
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2920 and ~2850 | C-H stretching | Aliphatic CH₂ and CH₃ groups of the octadecyl chains |
| ~1730 | C=O stretching | Ester carbonyl group |
| ~1600 and ~1580 | C=C stretching | Aromatic ring |
| ~1280 and ~1120 | C-O stretching | Ester linkage |
| ~740 | C-H out-of-plane bending | Ortho-disubstituted benzene ring |
The presence of a strong carbonyl peak around 1730 cm⁻¹ and the absence of a broad O-H stretching band (from the carboxylic acid of the monoester or unreacted alcohol) are key indicators of a successful diesterification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms and the purity of the sample.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), and transferred to an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
Expected Chemical Shifts (¹H NMR): Based on the structure of this compound and data from similar long-chain phthalates, the following proton signals are expected[9][10][11].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | Multiplet | 2H | Aromatic protons adjacent to the carbonyl groups |
| ~7.5 | Multiplet | 2H | Aromatic protons meta to the carbonyl groups |
| ~4.3 | Triplet | 4H | -O-CH₂- protons of the octadecyl chains |
| ~1.7 | Multiplet | 4H | -O-CH₂-CH₂- protons of the octadecyl chains |
| ~1.2-1.4 | Broad singlet | ~60H | Methylene protons of the long alkyl chains |
| ~0.9 | Triplet | 6H | Terminal methyl (-CH₃) protons of the octadecyl chains |
Expected Chemical Shifts (¹³C NMR): The ¹³C NMR spectrum is expected to show the following signals.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Ester carbonyl carbon (C=O) |
| ~132 | Quaternary aromatic carbons attached to the ester groups |
| ~131, ~129 | Aromatic CH carbons |
| ~65 | Methylene carbon attached to the ester oxygen (-O-CH₂) |
| ~32-22 | Methylene carbons of the long alkyl chains |
| ~14 | Terminal methyl carbon (-CH₃) |
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the thermal properties of this compound, including its melting behavior and thermal stability.
2.4.1. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, crystallization temperature, and glass transition temperature.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is sealed in an aluminum pan.
-
Instrumentation: The sample is heated and/or cooled in a DSC instrument under a controlled atmosphere (e.g., nitrogen) at a specific heating/cooling rate (e.g., 10 °C/min).
Expected Thermogram Features: The DSC thermogram of this compound is expected to show a sharp endothermic peak corresponding to its melting point in the range of 55-58 °C during the heating cycle[12][13]. Upon cooling, an exothermic peak corresponding to its crystallization would be observed.
2.4.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in a TGA pan.
-
Instrumentation: The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.
Expected Thermogram Features: The TGA curve for this compound is expected to show a stable baseline up to a certain temperature, after which a significant weight loss will occur, indicating its decomposition[14][15][16][17]. The onset temperature of decomposition is a measure of its thermal stability. For high molecular weight phthalates, decomposition typically begins at temperatures above 200 °C.
Visualization of Workflows and Relationships
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization Techniques and Properties
Caption: Relationship between analytical techniques and the properties they elucidate for this compound.
Conclusion
The synthesis of this compound via esterification is a robust and high-yielding process. Its successful synthesis and purity can be unequivocally confirmed through a suite of analytical techniques. FTIR and NMR spectroscopy are indispensable for structural elucidation and confirmation of the ester formation, while DSC and TGA provide crucial information about its thermal properties. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this compound, particularly in fields where material characterization is of utmost importance.
References
- 1. Diallyl phthalate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Distearyl phthalate | C44H78O4 | CID 84206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemnet.com [chemnet.com]
- 6. echemi.com [echemi.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. hil18_sln.html [ursula.chem.yale.edu]
- 11. Didecyl phthalate(84-77-5) 1H NMR [m.chemicalbook.com]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. redalyc.org [redalyc.org]
- 17. scielo.br [scielo.br]
Dioctadecyl Phthalate: A Technical Overview of Physical and Chemical Properties
Introduction: Dioctadecyl phthalate, also known as distearyl phthalate, is a high molecular weight phthalate ester. It is synthesized by the esterification of phthalic anhydride with octadecanol. Due to its permanency and low volatility, it functions as a plasticizer in various polymer applications where high-temperature stability and low migration are required. This document provides a detailed guide to its physical and chemical properties, as well as common experimental protocols for its analysis.
Physical and Chemical Identifiers
This compound is identified by several key numbers and names that are crucial for regulatory and research purposes.
| Identifier | Value | Reference |
| IUPAC Name | dioctadecyl benzene-1,2-dicarboxylate | [1][2] |
| CAS Number | 14117-96-5 | [1][2][3][4][5] |
| Molecular Formula | C44H78O4 | [1][2][3][4][5] |
| Synonyms | Distearyl phthalate, Phthalic acid di-n-octadecyl ester, Loxiol G 60 | [1][4][6] |
| EC Number | 237-971-7 | [1][3][4] |
| InChI Key | MQKMBXOZOISLIV-UHFFFAOYSA-N | [3][4] |
Quantitative Physical and Chemical Properties
The following table summarizes the key quantitative properties of this compound. These values are essential for understanding its behavior in various applications and analytical procedures.
| Property | Value | Reference |
| Molecular Weight | 671.1 g/mol | [3][4] |
| Exact Mass | 670.59 g/mol | [5] |
| Melting Point | 56 °C | [4][6] |
| Boiling Point | 591.1 °C at 760 mmHg | [1] |
| Density | 0.923 g/cm³ | [1] |
| Flash Point | 321.1 °C | [1] |
| Vapor Pressure | 6.01E-14 mmHg at 25°C | [1] |
| Refractive Index | 1.482 | [1] |
| LogP (Octanol/Water Partition Coefficient) | 15.1 | [3] |
General Physical Description: At room temperature, this compound is a solid. Phthalate esters are generally characterized by low solubility in water but are soluble in many common organic solvents and oils.[7]
Chemical Synthesis and Structure
This compound is a diester of phthalic acid. Its structure consists of a central benzene ring with two ester groups attached at the ortho positions. Each ester group is linked to an eighteen-carbon alkyl chain (octadecyl group).
The synthesis of phthalates, including this compound, is typically achieved through a two-step esterification process. The first step is the rapid, exothermic alcoholysis of phthalic anhydride with an alcohol (in this case, octadecanol) to form the monoester.[7] The second, slower, and reversible step is the conversion of the monoester to the diester, with the removal of water to drive the reaction to completion.[7] Amphoteric catalysts are commonly used in industrial production.[7]
Caption: Synthesis pathway of this compound via two-step esterification.
Experimental Protocols
The analysis of this compound, particularly in polymer matrices, involves sample preparation followed by chromatographic or spectroscopic techniques.
Sample Preparation from Polymers
A common challenge is the extraction of the phthalate from the polymer matrix.
Method 1: Solvent Extraction (CPSC-CH-C1001-09.3) This method is a standard operating procedure for determining phthalates in consumer products.[8]
-
Sample Comminution: Cut the sample into small pieces or grind it into a powder to increase the surface area.
-
Dissolution: Dissolve approximately 50 mg of the powdered sample in 5 ml of tetrahydrofuran (THF).
-
Polymer Precipitation: Add 10 ml of hexane to the solution to precipitate the PVC polymer.
-
Filtration/Centrifugation: Filter the solution or centrifuge to separate the precipitated polymer from the supernatant containing the dissolved phthalate.
-
Dilution: The resulting filtrate is then appropriately diluted with a solvent like cyclohexane for analysis.[8]
Method 2: Ultrasonic Extraction This is another common technique used for extracting phthalates from polymer materials.
-
Sample Preparation: A known weight of the polymer sample is placed in a vessel.
-
Solvent Addition: An appropriate solvent, such as methylene chloride, is added.
-
Ultrasonication: The vessel is placed in an ultrasonic bath for a specified period to facilitate the extraction of the phthalate into the solvent.
-
Purification: The resulting extract may be purified, for example, by passing it through a silica gel column to remove interfering substances.[9]
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the most common and reliable method for the quantitative analysis of phthalates.
-
Principle: The extracted sample is injected into a gas chromatograph, where the phthalates are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification and quantification.
-
Protocol (General):
-
Inject the prepared sample extract into the GC-MS system.
-
The GC oven temperature is programmed to ramp up, separating the different phthalates.
-
The MS is operated in either scan mode (for identification) or selected ion monitoring (SIM) mode (for enhanced sensitivity and quantification).[10]
-
Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and a calibration curve.
-
Pyrolysis/Thermal Desorption GC-MS (Py/TD-GC-MS) This is a rapid screening method that eliminates the need for solvent extraction.
-
Principle: A small, precisely weighed solid polymer sample (around 0.50 mg) is placed directly into a pyrolyzer unit.[11] The sample is rapidly heated, causing the volatile and semi-volatile compounds, including phthalates, to be thermally desorbed. The desorbed analytes are then transferred directly into the GC-MS for analysis.[11] This method significantly reduces sample preparation time and solvent usage.[11]
High-Performance Liquid Chromatography (HPLC) HPLC can also be used for the analysis of this compound.
-
Principle: This technique separates components of a mixture in a liquid mobile phase through a solid stationary phase. For this compound, a reverse-phase (RP) method is suitable.[3]
-
Mobile Phase: A typical mobile phase consists of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[3]
Caption: General experimental workflow for the analysis of phthalates in polymers.
References
- 1. chemnet.com [chemnet.com]
- 2. Distearyl phthalate | C44H78O4 | CID 84206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. echemi.com [echemi.com]
- 5. distearyl phthalate - Wikidata [wikidata.org]
- 6. 14117-96-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Didecyl phthalate | C28H46O4 | CID 6788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cpsc.gov [cpsc.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic Analysis of Dioctadecyl Phthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctadecyl phthalate (DOP), a high molecular weight ortho-phthalate ester, serves various industrial applications, primarily as a plasticizer to enhance the flexibility and durability of polymers. Its large alkyl chains distinguish it from lower molecular weight phthalates, influencing its physical properties and analytical characterization. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, with a focus on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published spectroscopic data for this compound, this guide utilizes data from its close structural analogs, dioctyl phthalate and didecyl phthalate, to illustrate the expected spectral features.
Principles of Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups in a molecule. It measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the stretching and bending of chemical bonds. For this compound, FTIR is instrumental in identifying the characteristic ester and aromatic functionalities, as well as the long aliphatic chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are influenced by the surrounding electron density. ¹H NMR provides information on the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.
Experimental Protocols
FTIR Spectroscopy
A common and convenient method for analyzing waxy solids like this compound is Attenuated Total Reflectance (ATR)-FTIR.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup:
-
Spectrometer: A benchtop FTIR spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into firm contact with the crystal using a pressure clamp.
-
The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum of the sample.
-
NMR Spectroscopy
Methodology:
-
Sample Preparation:
-
Solvent Selection: A deuterated solvent in which this compound is soluble is chosen. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Dissolution: For ¹H NMR, approximately 5-25 mg of the this compound sample is dissolved in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable. Due to the waxy nature of this compound, gentle warming may be necessary to facilitate dissolution.
-
Transfer to NMR Tube: The resulting solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference point (0 ppm) for the chemical shifts.
-
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Presentation and Interpretation
Disclaimer: The following quantitative data is based on the analysis of dioctyl phthalate and didecyl phthalate, which are structurally similar to this compound. The exact peak positions for this compound may vary slightly.
FTIR Spectroscopic Data
The FTIR spectrum of a long-chain phthalate is characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~2925 | C-H stretching (asymmetric) | Aliphatic CH₂ |
| ~2855 | C-H stretching (symmetric) | Aliphatic CH₂ & CH₃ |
| ~1730 | C=O stretching | Ester carbonyl |
| ~1600 & ~1580 | C=C stretching | Aromatic ring |
| ~1270 | C-O stretching | Ester linkage |
| ~1120 | C-O stretching | Ester linkage |
| ~740 | C-H out-of-plane bending | Ortho-disubstituted benzene |
Interpretation: The strong absorptions in the 2925-2855 cm⁻¹ region are characteristic of the long octadecyl chains. The intense peak around 1730 cm⁻¹ is a hallmark of the ester carbonyl group.[1] The pair of bands at approximately 1600 and 1580 cm⁻¹ and the strong absorption around 740 cm⁻¹ are definitive indicators of the ortho-substituted benzene ring of the phthalate moiety.[1]
NMR Spectroscopic Data
The ¹H NMR spectrum of a long-chain phthalate can be divided into aromatic and aliphatic regions.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | Multiplet | 2H | Aromatic protons adjacent to one carbonyl group |
| ~7.5 | Multiplet | 2H | Aromatic protons adjacent to two CH groups |
| ~4.3 | Triplet | 4H | -O-CH₂ -CH₂- |
| ~1.7 | Multiplet | 4H | -O-CH₂-CH₂ - |
| ~1.2-1.4 | Broad multiplet | ~60H | -(CH₂)₁₅- |
| ~0.9 | Triplet | 6H | -CH₃ |
Interpretation: The signals in the aromatic region (7.5-7.7 ppm) correspond to the four protons on the benzene ring. The triplet at approximately 4.3 ppm is due to the methylene protons directly attached to the ester oxygen atoms. The large, broad signal between 1.2 and 1.4 ppm represents the numerous methylene groups in the long octadecyl chains. The triplet at around 0.9 ppm is characteristic of the terminal methyl groups of the alkyl chains.[2]
The ¹³C NMR spectrum provides a map of the carbon framework.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C =O |
| ~132 | Aromatic C -CO |
| ~131 | Aromatic C H |
| ~129 | Aromatic C H |
| ~65 | -O-CH₂ - |
| ~32 | -CH₂ -CH₂- (various) |
| ~29 | -CH₂ - (bulk of the chain) |
| ~26 | -O-CH₂-CH₂ - |
| ~23 | -CH₂ -CH₃ |
| ~14 | -CH₃ |
Interpretation: The carbonyl carbon of the ester appears downfield at approximately 168 ppm. The aromatic carbons resonate in the 129-132 ppm region. The carbon of the methylene group attached to the ester oxygen is found around 65 ppm. The remaining signals in the aliphatic region (14-32 ppm) correspond to the various carbon atoms of the long octadecyl chains.[3][4]
Mandatory Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
References
Toxicological Profile of Long-Chain Phthalates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of long-chain phthalates (LCPs). It covers their metabolism, mechanisms of action, key toxicological endpoints, and quantitative toxicity data, with a focus on providing detailed experimental context and visualizing complex biological pathways.
Introduction to Long-Chain Phthalates
Phthalates are esters of phthalic acid primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] They are categorized based on the length of their alkyl side chains. Long-chain or high-molecular-weight phthalates (HMWP) are those with seven to thirteen carbon atoms in their backbone.[2] Common examples include Di(2-ethylhexyl) phthalate (DEHP), Di-iso-nonyl phthalate (DiNP), Di-iso-decyl phthalate (DiDP), and Di-n-octyl phthalate (DnOP).[3][4] Due to their non-covalent bonding with plastic polymers, LCPs can leach into the environment, leading to widespread human exposure through ingestion of contaminated food and water, inhalation of dust, and dermal contact.[2][3] Ingestion is considered the primary route of exposure for HMWPs.[3][5]
Metabolism of Long-Chain Phthalates
The metabolism of phthalates is crucial as it converts the parent diesters into biologically active monoesters and other metabolites.[6][7]
-
Phase I Metabolism: Upon entering the body, phthalate diesters are rapidly hydrolyzed by esterases in the gut and other tissues, cleaving one of the two side chains.[6][8] This initial step forms the corresponding monoester metabolite, which is often considered the primary toxicant.[9] For LCPs, this is followed by extensive oxidative metabolism of the remaining alkyl side chain through omega- and beta-oxidation.[2][10]
-
Phase II Metabolism: The monoesters and their oxidized metabolites can then be conjugated with glucuronic acid (glucuronidation) to increase their water solubility and facilitate excretion.[2]
Unlike short-chain phthalates, where the monoester is the major final product, for LCPs like DEHP, the monoester metabolite represents only a small fraction (less than 10%) of the total metabolites excreted.[8][10] The majority consists of secondary, oxidized metabolites, which are important biomarkers for assessing human exposure.[9][11]
Mechanisms of Toxic Action
LCPs exert their toxicity through multiple mechanisms, primarily by interacting with nuclear receptors and disrupting endocrine signaling pathways.
A primary mechanism for LCP-induced toxicity, especially in the liver and reproductive organs of rodents, is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[6][12] PPARs are ligand-activated transcription factors with three main isoforms: PPARα, PPARγ, and PPARβ/δ.[7]
-
PPARα: Predominantly expressed in the liver, PPARα activation by LCP monoesters leads to increased expression of genes involved in fatty acid metabolism and peroxisome proliferation.[6][7] Chronic activation in rodents can result in hepatocellular hypertrophy, hyperplasia, and ultimately, liver tumors.[6][12] It is important to note that human PPARs are generally less sensitive to activation by phthalates than their rodent counterparts.[7][12]
-
PPARγ: Mainly found in adipose tissue but also present in reproductive organs like the ovary, PPARγ activation is linked to adipocyte differentiation.[12][13] In the ovary, phthalate-mediated PPARγ activation in granulosa cells can disrupt estradiol synthesis and interfere with normal follicle development.[13]
The potency of phthalate monoesters to activate PPARs generally increases with the length of their alkyl side chain.[12][13]
LCPs are well-characterized endocrine disruptors with significant anti-androgenic properties, primarily affecting the male reproductive system.[3][14] The primary targets are the Leydig and Sertoli cells within the testes.[3][6]
The mechanism involves the disruption of testosterone synthesis in fetal Leydig cells. This leads to a cascade of adverse developmental effects known as "phthalate syndrome" in male rats, characterized by malformations of the reproductive tract.[15] While some studies suggest LCPs or their metabolites can act as antagonists of the androgen receptor (AR), the predominant mechanism is the suppression of steroidogenesis.[14][16][17]
Some phthalates have been shown to interact with estrogen receptors (ERs), though this is less pronounced than their anti-androgenic activity. Certain phthalate diesters can exhibit weak estrogenic activity via ERα and anti-estrogenic activity via ERβ.[16] Long-term exposure to phthalate mixtures may also enhance estrogen and Wnt/β-catenin signaling pathways, potentially leading to endometrial hyperplasia.[4] Furthermore, phthalates can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, altering the release of reproductive hormones.[3]
Key Toxicological Endpoints
-
Male Reproductive Toxicity: This is a critical endpoint for LCPs. Effects observed in animal studies include testicular atrophy, decreased sperm production, reduced testosterone levels, and congenital malformations of the reproductive tract (hypospadias, cryptorchidism).[6][18]
-
Female Reproductive Toxicity: In females, LCP exposure is associated with adverse effects on ovarian function, including inhibition of follicular development, altered steroidogenesis, and reduced fertility.[3][13]
-
Developmental Toxicity: As LCPs can cross the placental barrier, prenatal exposure is a significant concern.[19] Developmental effects are closely linked to the anti-androgenic actions, leading to the "phthalate syndrome" in male offspring.[19]
-
Hepatotoxicity: The liver is a primary target organ for LCPs, particularly in rodents. Effects range from increased liver weight and enzyme induction to peroxisome proliferation and the development of liver tumors with chronic high-dose exposure.[2][9]
Quantitative Toxicity Data
The following table summarizes No-Observed-Adverse-Effect-Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs) for several long-chain phthalates from animal studies. These values are critical for risk assessment. A NOAEL is the highest dose at which no adverse effect was observed, while a LOAEL is the lowest dose at which an adverse effect was seen.[20]
| Phthalate | Species | Exposure Route & Duration | Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |
| DEHP | Rat | Dietary (Multi-generational) | Reproductive Malformations (F1/F2) | 4.8 | - | [15] |
| DEHP | Rat | - | General Toxicity | 5 | - | [21] |
| DINP | Rat | - | General Toxicity | 15 | - | [21] |
| DIDP | Rat | - | General Toxicity | 25 | - | [21] |
| DNOP | Rat | - | General Toxicity | 37 | - | [21] |
Note: Toxicity values can vary significantly based on the study design, species, and specific endpoint evaluated.
Experimental Protocols
Detailed methodologies are essential for interpreting toxicological data. Below are summaries of common experimental protocols used to assess LCP toxicity.
This type of study is foundational for determining NOAELs for various systemic effects.
-
Test System: Typically Wistar or Sprague-Dawley rats (e.g., 10 males and 10 females per group).
-
Administration: The test substance (e.g., DEHP) is administered daily via oral gavage or mixed in the diet for 90 days.[22] A vehicle control group and at least three dose levels are used.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
-
Clinical Pathology: At termination, blood is collected for hematology and clinical chemistry analysis (e.g., liver enzymes like ALT, AST).
-
Endpoint Analysis: A full necropsy is performed. The weights of key organs (liver, kidneys, testes, etc.) are recorded. Tissues are preserved for histopathological examination by a veterinary pathologist.
-
Example Application: A 28-day subacute study in Wistar rats evaluated DEHP at 50 mg/kg/day, analyzing changes in lipid profiles, liver enzymes, and hormone levels (testosterone, thyroxine).[22]
These assays are used to determine if a chemical can activate a specific nuclear receptor like PPAR or AR.
-
Cell Line: A suitable mammalian cell line (e.g., human liver HepG2 cells or monkey kidney COS-1 cells) is used.[12]
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length cDNA for the nuclear receptor of interest (e.g., human PPARα).
-
A reporter plasmid containing a reporter gene (e.g., luciferase) downstream of a promoter with response elements for that receptor (e.g., PPREs).
-
-
Exposure: Transfected cells are exposed to various concentrations of the test compound (e.g., MEHP, the active metabolite) for a set period (e.g., 24 hours). A vehicle control and a known potent agonist are included.
-
Endpoint Analysis: Cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer. An increase in reporter activity indicates that the compound activated the receptor.
-
Example Application: Trans-activation assays have been used extensively to show that LCP monoesters activate mouse and human PPARα and PPARγ, with potency increasing with side-chain length.[12]
Conclusion
The toxicological profile of long-chain phthalates is complex, characterized by significant endocrine-disrupting properties, particularly anti-androgenic effects, and PPAR-mediated toxicity in the liver and reproductive systems. Their active monoester metabolites drive these effects by interacting with key nuclear receptors and signaling pathways. A thorough understanding of their metabolism, mechanisms of action, and dose-response relationships, derived from robust experimental protocols, is essential for accurate risk assessment and the development of safer alternatives in pharmaceutical and consumer products. Researchers and developers must consider the species differences in sensitivity and the potential for low-dose effects when evaluating the safety of materials containing these compounds.
References
- 1. Phthalates - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cpsc.gov [cpsc.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of the di-(2-ethylhexyl) phthalate NOAEL for reproductive development in the rat: importance of the retention of extra animals to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential effects of phthalate esters on transcriptional activities via human estrogen receptors alpha and beta, and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]
- 21. ec.europa.eu [ec.europa.eu]
- 22. mdpi.com [mdpi.com]
Dioctadecyl Phthalate: An In-depth Technical Guide to its Environmental Fate and Transport
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of dioctadecyl phthalate (CAS 14117-96-5), a high molecular weight phthalate ester. Also known as distearyl phthalate, this compound is characterized by its two long alkyl chains, which significantly influence its behavior in the environment.[1][2][3] This document synthesizes available data on its physicochemical properties, degradation pathways, and partitioning in various environmental compartments, offering a critical resource for environmental risk assessment and management.
Physicochemical Properties
The environmental behavior of this compound is largely dictated by its distinct physicochemical properties. With a high molecular weight and long carbon chains, it exhibits extremely low water solubility and vapor pressure, coupled with strong lipophilicity.[1][2] These characteristics suggest that once released into the environment, it will predominantly associate with organic matter in soil and sediment rather than remaining in water or volatilizing into the atmosphere.
| Property | This compound Value | Ditridecyl Phthalate (DTDP) Value | Reference |
| CAS Number | 14117-96-5 | 68515-50-4 | [1] |
| Molecular Formula | C44H78O4 | C34H58O4 | [2] |
| Molecular Weight | 671.1 g/mol | 530.8 g/mol | [2] |
| Physical State | Yellow flaky solid | - | [1] |
| Density | 0.923 g/cm³ | - | [1] |
| Boiling Point | 591.1°C at 760 mmHg | - | [1] |
| Vapor Pressure | 6.01 x 10⁻¹⁴ mmHg at 25°C | - | [1] |
| Water Solubility | Data not available | - | |
| Log Kow (Octanol-Water Partition Coefficient) | >10 (Predicted) | - | [2] |
| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Data not available | 6.26 (log) | [4] |
Environmental Fate and Transport
The environmental fate of this compound is characterized by strong sorption to solids, slow degradation rates, and limited mobility. Its high lipophilicity drives its partitioning from water into soil, sediment, and biota.
Transport and Partitioning
Due to its extremely low vapor pressure, this compound is expected to exist almost exclusively in the particulate phase in the atmosphere and is not anticipated to undergo long-range atmospheric transport.[1] When released into aquatic environments, its high hydrophobicity (predicted log Kow >10) and consequently high soil organic carbon-water partitioning coefficient (Koc) will lead to rapid and strong adsorption to suspended solids, sediment, and soil organic matter.[2] This significantly limits its mobility in the aqueous phase. The sorption behavior of high molecular weight phthalates like this compound suggests they will be immobile in soil.[5]
The following diagram illustrates the key partitioning pathways of this compound in the environment.
Degradation
The degradation of phthalate esters in the environment can occur through both abiotic and biotic processes. For high molecular weight phthalates like this compound, biodegradation is considered the primary degradation pathway, although it is expected to be a slow process.
Abiotic Degradation:
-
Hydrolysis: Phthalate esters can undergo hydrolysis to form the monoester and subsequently phthalic acid and the corresponding alcohol. However, for long-chain phthalates, this process is generally very slow under typical environmental pH conditions (pH 5-9).[6]
-
Photolysis: Direct photolysis is not expected to be a significant degradation pathway for this compound as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photolysis through reactions with hydroxyl radicals in the atmosphere is also not a major fate process due to its low volatility.
Biotic Degradation: Biodegradation is the most significant degradation process for phthalates in the environment.[6] The degradation of long-chain phthalates is generally slower than that of short-chain phthalates.[7] The initial step in the aerobic biodegradation of this compound is the enzymatic hydrolysis of one of the ester bonds to form mono-octadecyl phthalate and octadecanol. The monoester can then be further hydrolyzed to phthalic acid, which can be subsequently mineralized by microorganisms to carbon dioxide and water through various metabolic pathways.
The generalized aerobic biodegradation pathway for this compound is depicted below.
Bioaccumulation
The high predicted log Kow of this compound (>10) suggests a high potential for bioaccumulation in aquatic organisms.[2][7] However, the bioaccumulation of high molecular weight phthalates can be limited by low water solubility, reduced membrane permeability due to large molecular size, and metabolic transformation within the organism.[7] While direct experimental data on the bioconcentration factor (BCF) or bioaccumulation factor (BAF) for this compound are unavailable, it is anticipated that it would be found in the tissues of aquatic and soil-dwelling organisms in environments where it is present.
Experimental Protocols
The determination of the environmental fate and transport parameters of sparingly soluble substances like this compound requires specific experimental methodologies. Standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are typically employed.
Water Solubility Determination (OECD Guideline 105)
The water solubility of substances with very low solubility is determined using the column elution method as described in OECD Guideline 105.[8][9][10]
-
Principle: A solid material, coated on an inert support, is packed into a column. Water is passed through the column at a slow, controlled rate to facilitate equilibration. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.
-
Apparatus: A thermostated column, a pump for delivering water at a constant flow rate, and an analytical instrument (e.g., High-Performance Liquid Chromatography with a suitable detector) for quantifying the substance in the eluate.
-
Procedure:
-
The test substance is coated onto an inert carrier material.
-
The coated material is packed into a chromatography column.
-
Water is pumped through the column at a low flow rate.
-
Fractions of the eluate are collected at regular intervals.
-
The concentration of the test substance in each fraction is determined.
-
The water solubility is the average of the concentrations from at least five consecutive fractions where the concentration is constant (within ± 30%).
-
The following workflow diagram illustrates the column elution method.
Soil/Sediment Adsorption/Desorption (Based on EPA Test Guideline 796.2750)
The soil and sediment adsorption coefficient (Koc) is a critical parameter for assessing the partitioning and mobility of a chemical in the terrestrial and aquatic environments.[4][5]
-
Principle: The test substance, dissolved in a solution, is equilibrated with a known amount of soil or sediment. The concentrations of the substance in the solution and adsorbed to the solid phase are measured. The adsorption coefficient is calculated from these measurements and normalized to the organic carbon content of the solid phase.
-
Apparatus: Shaker, centrifuge, and an analytical instrument for quantification of the test substance.
-
Procedure:
-
A solution of this compound in a suitable solvent (due to low water solubility, a co-solvent may be necessary) is prepared.
-
The solution is added to replicate flasks containing known amounts of pre-characterized soil or sediment.
-
The flasks are agitated for a predetermined time to reach equilibrium.
-
The solid and liquid phases are separated by centrifugation.
-
The concentration of the test substance remaining in the liquid phase is measured.
-
The amount of substance adsorbed to the solid phase is calculated by difference.
-
The soil-water partition coefficient (Kd) is calculated, and then normalized to the organic carbon content of the soil/sediment to obtain Koc.
-
Biodegradation in Water (e.g., OECD Guideline 301)
Ready biodegradability tests are used to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms. Given the expected slow degradation of this compound, a prolonged test or a simulation study might be more appropriate.
-
Principle: The test substance is incubated with a microbial inoculum (e.g., activated sludge) in a mineral medium under aerobic conditions. The degradation is followed by measuring oxygen consumption or carbon dioxide evolution over a period of 28 days.
-
Apparatus: Incubation bottles, respirometer or equipment for CO2 measurement.
-
Procedure:
-
A mineral medium is prepared and inoculated with microorganisms.
-
The test substance is added as the sole carbon source.
-
The mixture is incubated in the dark at a constant temperature.
-
Oxygen consumption or CO2 production is measured at regular intervals.
-
The percentage of biodegradation is calculated based on the theoretical oxygen demand or theoretical CO2 production.
-
Conclusion
This compound is a high molecular weight phthalate with physicochemical properties that strongly favor partitioning to soil and sediment. Its environmental mobility is expected to be very low. While biodegradation is the primary degradation pathway, the rate is anticipated to be slow. Due to its high lipophilicity, there is a potential for bioaccumulation. A significant data gap exists for experimentally determined key environmental fate parameters for this compound. Further research is needed to accurately quantify its water solubility, Koc, biodegradation rates, and bioaccumulation potential to refine environmental risk assessments. The experimental protocols outlined in this guide provide a framework for generating such data.
References
- 1. Cas 14117-96-5,this compound | lookchem [lookchem.com]
- 2. Buy this compound | 14117-96-5 [smolecule.com]
- 3. Distearyl phthalate | C44H78O4 | CID 84206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sediment sorption coefficient measurements for four phthalate esters: Experimental results and model theory | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. researchgate.net [researchgate.net]
- 7. Review of Environmental Fate and Effects of Selected Phthalate Esters, Danish Environmental Protection Agency [www2.mst.dk]
- 8. acri.gov.tw [acri.gov.tw]
- 9. filab.fr [filab.fr]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
An In-Depth Technical Guide to the Identification of Dioctadecyl Phthalate Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and current understanding of the metabolism of dioctadecyl phthalate. Given the limited direct research on this compound, this document extrapolates from established metabolic pathways of other high-molecular-weight phthalates and details the analytical procedures necessary for the identification and quantification of its potential metabolites.
Introduction to this compound
This compound, also known as distearyl phthalate, is a high-molecular-weight phthalate ester. Like other phthalates, it is used as a plasticizer to enhance the flexibility and durability of polymers. Due to its widespread use, understanding its metabolic fate within biological systems is crucial for assessing potential human exposure and toxicological risk.
Predicted Metabolic Pathway of this compound
The metabolism of high-molecular-weight phthalates generally follows a two-phase process. While specific studies on this compound are not abundant, its metabolic pathway can be predicted based on the well-documented biotransformation of structurally similar long-chain phthalates such as di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DiNP), and diisodecyl phthalate (DiDP)[1][2][3][4][5][6][7][8][9][10].
Phase I Metabolism:
-
Hydrolysis: The initial step involves the hydrolysis of one of the ester linkages by carboxylesterases, primarily in the gut and liver, to form monooctadecyl phthalate (MOP) and octadecanol[5][11][12]. This monoester is often considered the primary bioactive metabolite.
-
Oxidation: The long octadecyl (C18) alkyl chain of MOP is then susceptible to oxidation by cytochrome P450 enzymes[3][9]. This can lead to a series of secondary metabolites, including hydroxylated (OH-MOP), oxo (oxo-MOP), and carboxylated (cx-MOP) derivatives. For other long-chain phthalates, these oxidized metabolites are often found in higher concentrations in urine than the simple monoester, making them important biomarkers of exposure[13][14].
Phase II Metabolism:
-
Glucuronidation: Both the primary monoester (MOP) and its oxidized metabolites can undergo conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs)[1][3][9]. This increases their water solubility and facilitates their excretion in urine and feces.
Experimental Protocols for Metabolite Identification
The identification and quantification of this compound metabolites in biological matrices such as urine and serum require sensitive and specific analytical methods. The following protocol is a comprehensive approach adapted from established methods for other long-chain phthalate metabolites[1][3][7][15][16].
Sample Preparation: Solid-Phase Extraction (SPE)
-
Enzymatic Deconjugation: To measure the total amount of metabolites (free and glucuronidated), urine samples (1-2 mL) are first treated with β-glucuronidase to hydrolyze the glucuronide conjugates.
-
Acidification: The sample is then acidified to a pH of approximately 5-6 to ensure the analytes are in a neutral form for optimal retention on the SPE cartridge.
-
SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and then with buffered water at the same pH as the sample[5][6][17].
-
Sample Loading: The prepared urine sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with water or a low-percentage organic solvent solution to remove interfering hydrophilic compounds.
-
Elution: The retained metabolites are eluted with an organic solvent such as acetonitrile or methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the analysis of phthalate metabolites due to its high sensitivity and selectivity[3][7][8][15][18].
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of the metabolites.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with an additive like ammonium acetate or formic acid to improve ionization, is employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of phthalate monoesters and their oxidized metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each metabolite and then monitoring for a specific product ion after fragmentation. This provides high specificity and reduces matrix interference.
-
Quantitative Data Presentation
Due to the lack of specific quantitative data for this compound metabolism, the following table presents hypothetical target analytes and their expected mass transitions for LC-MS/MS analysis, based on the predicted metabolic pathway and data from similar long-chain phthalates.
| Metabolite | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) |
| Monooctadecyl Phthalate | MOP | 433.3 | 167.0 |
| Monohydroxyoctadecyl Phthalate | OH-MOP | 449.3 | 167.0 |
| Monooxooctadecyl Phthalate | oxo-MOP | 447.3 | 167.0 |
| Monocarboxyoctadecyl Phthalate | cx-MOP | 463.3 | 167.0 |
Note: The precursor and product ions are hypothetical and would need to be confirmed experimentally.
Potential Signaling Pathways Affected by this compound
Phthalates and their metabolites are known to interact with various cellular signaling pathways, which can lead to a range of biological effects. While specific data for this compound is unavailable, studies on other high-molecular-weight phthalates suggest potential interactions with the following pathways:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Phthalates can act as ligands for PPARs, which are nuclear receptors involved in lipid metabolism and inflammation[19].
-
Steroid Hormone Receptors: Some phthalate metabolites have been shown to have anti-androgenic activity by interfering with androgen receptor signaling[19].
-
PI3K/Akt/mTOR Pathway: This pathway, which is crucial for cell growth, proliferation, and survival, has been shown to be activated by certain phthalates[16].
-
MAPK/Erk Pathway: The mitogen-activated protein kinase pathway, involved in cell proliferation, differentiation, and apoptosis, can also be modulated by phthalate exposure[18].
Conclusion
The identification of this compound metabolites is achievable through the application of established analytical techniques, primarily SPE-LC-MS/MS. While direct experimental data for this specific compound is limited, a robust understanding of the metabolism of other high-molecular-weight phthalates provides a strong predictive framework for its biotransformation. Future research should focus on confirming the proposed metabolic pathway and quantifying the exposure to this compound in human populations to better assess any potential health risks.
References
- 1. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. s4science.at [s4science.at]
- 8. irbnet.de [irbnet.de]
- 9. researchgate.net [researchgate.net]
- 10. pnnl.gov [pnnl.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anomalous oxidative cleavage of the side chain of 18-oxocortisol and its tetrahydro metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methylene Oxidation of Alkyl Sulfates by Cytochrome P450BM-3 and a Role for Conformational Selection in Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. academic.oup.com [academic.oup.com]
- 18. agilent.com [agilent.com]
- 19. m.youtube.com [m.youtube.com]
The Environmental Persistence of High Molecular Weight Phthalates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the environmental persistence of high molecular weight phthalates (HMWPs), a class of compounds widely used as plasticizers. Due to their extensive use, HMWPs have become ubiquitous environmental contaminants, raising concerns about their long-term fate and potential ecological impact. This document summarizes key data on their environmental half-lives, details the experimental protocols for their study, and illustrates the microbial signaling pathways involved in their degradation.
Introduction to High Molecular Weight Phthalates
High molecular weight phthalates are esters of phthalic acid with alkyl chains typically containing seven or more carbons. Common examples include Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP), and Di(2-propylheptyl) phthalate (DPHP). Unlike their lower molecular weight counterparts, HMWPs are less volatile and have lower water solubility, which contributes to their persistence and accumulation in solid environmental matrices like soil and sediment.[1][2] Their primary route of environmental degradation is through microbial activity, although abiotic processes such as hydrolysis and photolysis can occur, albeit at much slower rates.[3]
Data Presentation: Environmental Half-Lives of HMWPs
The environmental persistence of HMWPs is often quantified by their half-life (t½), which is the time required for the concentration of the compound to be reduced by half. This parameter can vary significantly depending on the specific phthalate, the environmental compartment (soil, water, or sediment), and prevailing conditions such as temperature, pH, and microbial activity.[4][5][6] The following table summarizes reported half-life data for several HMWPs.
| Phthalate | Environmental Matrix | Half-Life (t½) in Days | Conditions |
| Di(2-ethylhexyl) phthalate (DEHP) | Soil | 15 - 300 | Varied soil types and temperatures.[2][4][7] |
| Sediment (Aerobic) | 5.0 - 14.8 | Mangrove and river sediments.[8][9] | |
| Water | 2 - 22 | Aerobic biodegradation.[10] | |
| Diisononyl phthalate (DINP) | Soil | ~300 (estimated) | Estimated value.[3] |
| Sediment | 3000 (estimated) | Estimated value.[3] | |
| Water | 1.5 - 5.3 (acclimated) | Acclimated microbial conditions.[5] | |
| Diisodecyl phthalate (DIDP) | Soil | 28 - 52 | General soil conditions.[11] |
| Sediment (Anaerobic) | >100 (no significant degradation) | Anaerobic conditions.[11] | |
| Water | 14 - 56 | Groundwater.[11] | |
| Di(2-propylheptyl) phthalate (DPHP) | Not specified | Urinary excretion half-life in humans: 6.5 - 8.2 hours (for metabolites) | Human metabolism study.[12] |
| Di-n-octyl phthalate (DnOP) | Soil | Not specified | 89.3% removal in 100 mg/kg soil by a bacterial consortium.[13] |
Experimental Protocols
The study of HMWP persistence involves a combination of analytical chemistry to quantify their concentrations and microbiological methods to assess their biodegradation.
Quantification of HMWPs in Environmental Samples
3.1.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Soil and Sediment Samples
GC-MS is a robust and widely used technique for the analysis of phthalates in solid matrices.
-
Sample Preparation and Extraction:
-
Air-dry and sieve the soil or sediment sample to remove large debris.
-
Weigh approximately 5-10 g of the homogenized sample into a centrifuge tube.
-
Add a known amount of an internal standard (e.g., a deuterated phthalate) to correct for extraction losses.
-
Perform solvent extraction, often using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves adding an organic solvent such as acetonitrile or a mixture of dichloromethane and n-hexane, followed by the addition of salting-out agents (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Collect the organic supernatant containing the extracted phthalates.
-
-
Clean-up:
-
The extract is then passed through a solid-phase extraction (SPE) cartridge containing a sorbent like C18/primary secondary amine to remove interfering compounds.
-
Elute the phthalates from the SPE cartridge with a suitable solvent.
-
Concentrate the eluate under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.
-
The GC is typically equipped with a capillary column (e.g., a TR-5MS column) that separates the different phthalates based on their boiling points and affinity for the stationary phase.[13]
-
The separated compounds then enter the mass spectrometer, which ionizes them and detects the resulting fragments, allowing for both identification and quantification.
-
3.1.2. High-Performance Liquid Chromatography (HPLC) for Water Samples
HPLC is a common method for analyzing phthalates in aqueous samples.
-
Sample Preparation and Extraction:
-
Filter the water sample through a 0.45 µm filter to remove suspended particles.
-
For trace-level analysis, a pre-concentration step using solid-phase extraction (SPE) is often necessary.
-
Pass a known volume of the water sample through an SPE cartridge (e.g., C18).
-
Wash the cartridge to remove interfering substances.
-
Elute the phthalates from the cartridge with a small volume of an organic solvent like methanol or acetonitrile.
-
-
HPLC Analysis:
-
Inject the eluate into the HPLC system.
-
Separation is achieved on a reverse-phase column (e.g., C18) using a mobile phase gradient, typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Detection is commonly performed using a UV detector or a photodiode array (PDA) detector.
-
Laboratory Biodegradation Study in a Soil Microcosm
This protocol, based on OECD Guideline 307, is designed to assess the rate of aerobic biodegradation of HMWPs in soil.
-
Microcosm Setup:
-
Collect fresh soil from a relevant location, sieve it, and adjust the moisture content to 40-60% of its water-holding capacity.
-
Prepare a stock solution of the target HMWP in a suitable solvent.
-
In a series of biometer flasks or similar incubation vessels, weigh out a known amount of the prepared soil (e.g., 50-100 g).[5]
-
Spike the soil with the HMWP stock solution to achieve the desired initial concentration. Include control microcosms without the phthalate and sterile controls (e.g., autoclaved soil) to account for abiotic degradation.
-
Aerate the flasks with humidified air and incubate them in the dark at a constant temperature (e.g., 20-25°C).
-
-
Monitoring and Analysis:
-
At regular time intervals (e.g., 0, 7, 14, 28, 56, and 90 days), sacrifice replicate microcosms from each treatment group.
-
Extract the phthalates from the soil samples using the GC-MS method described in section 3.1.1.
-
Quantify the remaining concentration of the HMWP.
-
-
Data Analysis:
-
Plot the concentration of the HMWP versus time.
-
Calculate the degradation rate and the half-life (t½) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Microbial Degradation and Signaling Pathways
The primary mechanism for the environmental breakdown of HMWPs is microbial degradation. A diverse range of bacteria and fungi possess the enzymatic machinery to metabolize these compounds.
Aerobic Degradation Pathway
Under aerobic conditions, the degradation of HMWPs is typically initiated by esterases that hydrolyze the ester bonds, releasing the phthalate monoester and then phthalic acid, along with the corresponding long-chain alcohols. The phthalic acid is then further degraded by dioxygenase enzymes.
Signaling and Regulatory Pathways
The expression of the genes encoding the enzymes for phthalate degradation is tightly regulated. In many bacteria, such as Rhodococcus and Pseudomonas species, these genes are organized into operons. The presence of phthalates or their metabolites can trigger a signaling cascade that leads to the transcription of these operons. This regulation often involves transcriptional regulators from the IclR family.[7][11]
Below is a conceptual diagram of a signaling pathway for the regulation of a phthalate catabolic operon.
Caption: A conceptual signaling pathway for the microbial degradation of high molecular weight phthalates.
This diagram illustrates that the HMWP or its initial breakdown product acts as an inducer, binding to an inactive transcriptional regulator. This binding causes a conformational change, activating the regulator, which then binds to the promoter region of the phthalate catabolic operon, initiating the transcription and subsequent translation of the degradative enzymes.
Conclusion
High molecular weight phthalates exhibit significant environmental persistence, particularly in soil and sediment, with half-lives that can extend for months or even years. Their degradation is primarily driven by microbial activity, and the efficiency of this process is influenced by a variety of environmental factors. Understanding the detailed experimental protocols for their analysis and the underlying microbial signaling pathways that regulate their breakdown is crucial for assessing their environmental risk and developing effective bioremediation strategies. The information presented in this guide provides a technical foundation for researchers and professionals working in environmental science and drug development to further investigate the fate of these important industrial chemicals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Soil ecotoxicity study of DEHP with respect to multiple soil species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9 Diisodecyl Phthalate (DIDP), Danish Environmental Protection Agency [www2.mst.dk]
- 5. researchgate.net [researchgate.net]
- 6. helvia.uco.es [helvia.uco.es]
- 7. epa.gov [epa.gov]
- 8. Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biochemical and Multi-Omics Approaches To Obtain Molecular Insights into the Catabolism of the Plasticizer Benzyl Butyl Phthalate in Rhodococcus sp. Strain PAE-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Catabolism of Phthalates With Estrogenic Activity Used as Plasticisers in the Manufacture of Plastic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. oehha.ca.gov [oehha.ca.gov]
Thermal Degradation of Dioctadecyl Phthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctadecyl phthalate (DOP), also known as distearyl phthalate, is a high molecular weight ortho-phthalate ester. Its long alkyl chains confer low volatility and high thermal stability, making it a suitable plasticizer for various polymer applications where durability and permanence are required. Understanding the thermal degradation behavior of DOP is crucial for predicting its performance at elevated temperatures, assessing its environmental fate, and ensuring the safety and stability of materials in which it is incorporated. This technical guide provides a comprehensive overview of the thermal degradation analysis of this compound, including experimental protocols, data analysis, and degradation pathways.
Data Presentation: Thermal Degradation Characteristics
The thermal stability of a material is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key parameters obtained from a TGA curve are the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of weight loss at different temperatures.
Although specific TGA data for this compound is scarce, the following table summarizes the expected thermal degradation profile for a generic high molecular weight phthalate ester, based on available literature for similar compounds. It is important to note that these values are illustrative and actual experimental results for this compound may vary.
| Parameter | Typical Value for High Molecular Weight Phthalates | Description |
| Tonset (°C) | 300 - 350 | The temperature at which significant thermal degradation and mass loss begin. |
| Tmax (°C) | 350 - 400 | The temperature at which the rate of mass loss is at its maximum. |
| Weight Loss at 400°C (%) | > 95% | Indicates the extent of volatilization and decomposition at a high temperature. |
| Residue at 500°C (%) | < 5% | The amount of non-volatile material remaining after the primary degradation phase. |
Experimental Protocols
A thorough thermal degradation analysis of this compound involves several key analytical techniques. The following sections detail the experimental protocols for these methods.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A thermogravimetric analyzer coupled with a differential scanning calorimeter (TGA/DSC) is recommended for simultaneous analysis of mass change and heat flow.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Set the initial temperature to ambient (e.g., 25°C).
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature of approximately 600°C.
-
A linear heating rate of 10°C/min is a common starting point. Slower heating rates (e.g., 5°C/min) can provide better resolution of thermal events.
-
-
Data Acquisition: Record the sample mass, temperature, and heat flow as a function of time.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to determine the Tmax.
-
Determine the Tonset by the intersection of the baseline with the tangent of the steepest part of the TGA curve.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC/MS) system.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (typically 0.1-1.0 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis:
-
Introduce the sample cup into the pyrolysis furnace.
-
Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 600°C) in an inert atmosphere (helium). The temperature can be programmed to ramp to observe the evolution of different products at different temperatures.
-
-
GC Separation:
-
The volatile pyrolysis products are swept from the pyrolyzer into the GC injection port.
-
Separate the individual components using a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
A typical GC oven temperature program might start at 50°C, hold for a few minutes, and then ramp up to 300°C.
-
-
MS Detection and Identification:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, generating a mass spectrum for each component.
-
Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST/Wiley).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for TGA and Py-GC/MS, as well as the proposed thermal degradation pathway of this compound.
Discussion of Thermal Degradation Pathway
The thermal degradation of this compound, like other ortho-phthalate esters, is expected to proceed through a multi-step mechanism. The initial step upon heating involves the cleavage of the ester bonds. This can occur through several competing pathways, including:
-
β-Elimination: This is a common pathway for phthalates with long alkyl chains containing β-hydrogens. It leads to the formation of phthalic anhydride and an alkene, in this case, octadecene.
-
Ester pyrolysis: This involves the homolytic cleavage of the C-O bond of the ester group, leading to the formation of a carboxyl radical and an alkyl radical. These reactive intermediates can then undergo further reactions.
The primary and most stable degradation product typically observed from the pyrolysis of ortho-phthalates is phthalic anhydride .[1] The long octadecyl chains are likely to be eliminated as octadecene through a β-elimination reaction. Other potential degradation products include octadecanol and various smaller hydrocarbon fragments resulting from the further breakdown of the long alkyl chains at higher temperatures. In the presence of oxygen, these organic fragments will further oxidize to carbon dioxide and water.
Conclusion
This technical guide has provided a framework for the thermal degradation analysis of this compound. While specific quantitative TGA data for this compound is not widely published, the provided experimental protocols for TGA and Py-GC/MS offer a robust approach for its characterization. The expected thermal stability of this compound is high, characteristic of high molecular weight phthalates. Its degradation is likely to proceed via the formation of phthalic anhydride and octadecene as primary products. For researchers and professionals in drug development and material science, a thorough understanding of these thermal properties is essential for ensuring product quality, safety, and stability. It is recommended that experimental data be generated for specific applications to confirm the thermal degradation profile of this compound.
References
Distearyl Phthalate: A Technical Guide to Synthesis and Properties for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Distearyl phthalate, a high molecular weight phthalate ester, presents a unique profile of lipophilicity and solid-state properties that suggest its potential, albeit largely unexplored, utility in pharmaceutical formulations. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and toxicological profile of distearyl phthalate. While its direct application in drug delivery is not widely documented, this paper explores its potential as a pharmaceutical excipient based on the characteristics of high molecular weight phthalates. Detailed experimental protocols for its synthesis and characterization are provided, alongside a summary of its known properties in a structured format. This document aims to serve as a foundational resource for researchers investigating novel applications of distearyl phthalate in drug development.
Introduction
Phthalate esters are a class of compounds widely used as plasticizers to enhance the flexibility and durability of polymers.[1] Within this family, distearyl phthalate (dioctadecyl phthalate) is a high molecular weight ester characterized by its two long alkyl chains. While lower molecular weight phthalates like dibutyl phthalate (DBP) and diethylhexyl phthalate (DEHP) have been utilized in pharmaceutical formulations, particularly as plasticizers in enteric coatings for oral solid dosage forms, their use has been curtailed due to concerns over their potential as endocrine disruptors and reproductive toxicants.[2][3]
High molecular weight phthalates, such as distearyl phthalate, are generally considered to have a more favorable toxicological profile due to their lower bioavailability. This guide focuses on the synthesis and fundamental properties of distearyl phthalate to enable further research into its potential applications in the pharmaceutical sciences, such as in controlled-release matrices or as a component in lipid-based drug delivery systems.
Synthesis of Distearyl Phthalate
The primary method for synthesizing distearyl phthalate is through the esterification of phthalic anhydride with stearyl alcohol.[4] This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion.
Synthesis Pathway
The synthesis of distearyl phthalate from phthalic anhydride and stearyl alcohol is a two-step esterification process.
References
- 1. A review of European and international phthalates regulation: focus on daily use products: Marco Monti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Dioctadecyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctadecyl phthalate, a high molecular weight phthalate ester, is utilized as a plasticizer in various polymer applications. Due to its potential for migration from consumer products and its classification as a substance of interest regarding environmental and human health, sensitive and reliable analytical methods for its detection and quantification are crucial. This document provides detailed application notes and experimental protocols for the analysis of this compound in various matrices, targeting researchers, scientists, and professionals in drug development who may encounter this compound in packaging, delivery systems, or environmental samples.
The primary analytical techniques for the determination of this compound include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the sample matrix, required sensitivity, and the availability of instrumentation.
Analytical Methods Overview
A summary of common analytical methods for the detection of this compound and other long-chain phthalates is presented below. While specific performance data for this compound is not always available in the literature, the provided data for similar high molecular weight phthalates can serve as a guideline for method development and validation.
| Analytical Technique | Typical Column | Mobile Phase/Carrier Gas | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| HPLC-UV | C18 Reverse Phase | Acetonitrile/Water Gradient | UV/PDA | ~0.1 - 1 µg/mL | ~0.3 - 3 µg/mL | >0.99 | 85 - 115 |
| GC-MS | DB-5ms, HP-5ms | Helium | Mass Spectrometer | ~0.01 - 0.1 µg/mL | ~0.03 - 0.3 µg/mL | >0.99 | 80 - 120 |
| LC-MS/MS | C18 Reverse Phase | Acetonitrile/Water with Ammonium Acetate | Triple Quadrupole MS | ~0.1 - 5 pg/µL | ~0.3 - 15 pg/µL | >0.99 | 90 - 110 |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in samples with relatively high concentrations and less complex matrices.
a. Sample Preparation (from Polymer Matrix)
-
Weigh approximately 1 gram of the polymer sample into a glass vial.
-
Add 10 mL of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane to dissolve the polymer.
-
Once dissolved, precipitate the polymer by adding an anti-solvent like methanol or hexane.
-
Centrifuge the mixture and collect the supernatant containing the extracted phthalates.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
b. HPLC-UV Protocol
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid.[1]
-
Start with 80% acetonitrile and 20% water.
-
Linearly increase to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm.
-
Quantification: Based on a calibration curve prepared from this compound standard solutions of known concentrations.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for the analysis of this compound in more complex matrices and at lower concentrations.
a. Sample Preparation (General)
-
Liquid Samples (e.g., beverages): Perform a liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane.
-
Solid Samples (e.g., food, soil): Use Soxhlet extraction or ultrasonic-assisted extraction with a suitable solvent mixture (e.g., hexane/acetone).
-
Clean-up: The extract may require a clean-up step using solid-phase extraction (SPE) with a silica or Florisil cartridge to remove interfering compounds.
-
Concentration: Concentrate the cleaned extract under a gentle stream of nitrogen.
-
Derivatization (if necessary): For some phthalates, derivatization may improve volatility and chromatographic performance, but it is generally not required for this compound.
-
Final Volume: Adjust the final volume with a suitable solvent (e.g., hexane) for GC-MS analysis.
b. GC-MS Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for this compound should be determined from its mass spectrum (the characteristic m/z 149 fragment ion is common for many phthalates).
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of this compound by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for the analysis of this compound, particularly in complex biological or environmental samples at trace levels.
a. Sample Preparation
Sample preparation is similar to that for HPLC-UV, but with more stringent requirements for purity to avoid ion suppression in the MS source. A final filtration step using a 0.22 µm syringe filter is recommended.
b. LC-MS/MS Protocol
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reverse-phase column suitable for UHPLC (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with an additive like ammonium acetate (e.g., 5 mM) to promote ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (e.g., [M+NH4]+ or [M+H]+) and specific product ions for this compound must be determined by direct infusion of a standard solution.
Logical Relationship for LC-MS/MS Method Development
Caption: Logical steps for developing an LC-MS/MS method for this compound.
Concluding Remarks
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration range, and the available instrumentation. For all methods, it is imperative to perform thorough method validation, including assessments of linearity, accuracy, precision, and the determination of LOD and LOQ, to ensure reliable and accurate results. Due to the ubiquitous nature of phthalates, stringent measures to avoid contamination during sample preparation and analysis are essential. This includes the use of glass and solvent-rinsed labware and high-purity solvents.
References
Application Notes and Protocols for the Analysis of Dioctadecyl Phthalate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctadecyl phthalate, a high molecular weight phthalate ester, is utilized as a plasticizer in various polymer matrices to enhance their flexibility and durability. Due to its potential for migration from consumer products and subsequent human exposure, sensitive and reliable analytical methods for its detection and quantification are crucial. This document provides a detailed application note and protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a widely adopted and robust technique for the separation and identification of semi-volatile organic compounds.[1][2][3] The methodologies outlined herein are designed to provide a framework for researchers and professionals in pharmaceutical development and material science to establish and validate their own analytical procedures for this compound.
Materials and Methods
Reagents and Standards
-
This compound analytical standard (CAS No. 14117-96-5)
-
Internal Standard (IS): Diisodecyl phthalate-d4 (DIDP-d4) or other suitable high molecular weight deuterated phthalate.
-
Surrogate Standards: Diphenyl phthalate, Diphenyl isophthalate, Dibenzyl phthalate.[4]
-
Solvents: Hexane, Dichloromethane, Acetone (all pesticide residue or GC-MS grade).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if required.
Sample Preparation: Liquid-Liquid Extraction
This protocol is a general guideline and should be optimized based on the specific sample matrix.
-
Sample Weighing: Accurately weigh 1 gram of the homogenized sample into a glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard solution (e.g., DIDP-d4).
-
Extraction: Add 10 mL of hexane (or a suitable solvent mixture like hexane:acetone) to the sample tube.
-
Vortexing/Sonication: Vortex the mixture for 2 minutes or sonicate for 15 minutes to ensure efficient extraction of the analyte.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.
-
Extract Collection: Carefully transfer the supernatant (hexane layer) to a clean glass tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) two more times, combining the supernatants.
-
Concentration: Evaporate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for GC-MS analysis.
Instrumental Analysis: GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet | Split/Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 100 °C (hold for 1 min), ramp at 15 °C/min to 320 °C (hold for 10 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Results and Discussion
Chromatographic Performance and Mass Spectrometry
Due to its high molecular weight, this compound will have a relatively long retention time under typical GC conditions for phthalates. Based on data for similar long-chain phthalates, the retention time is expected to be in the range of 20-30 minutes with the proposed GC method.
The mass spectrum of this compound under electron ionization is expected to be dominated by the characteristic phthalate fragment at a mass-to-charge ratio (m/z) of 149. Other significant fragments would arise from the loss of the octadecyl chains. For sensitive and selective quantification, Selected Ion Monitoring (SIM) is the preferred acquisition mode.[2][5]
Quantitative Data
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. It is crucial to note that the values for LOD, LOQ, and recovery are estimates based on typical performance for high molecular weight phthalates and must be experimentally determined during method validation.
| Analyte | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Expected LOD (µg/L) | Expected LOQ (µg/L) | Expected Recovery (%) |
| This compound | 20 - 30 | 149 | 167, 279 | 1 - 10 | 3 - 30 | 80 - 110 |
| DIDP-d4 (Internal Std.) | Similar to native compound | 153 | 171, 283 | - | - | - |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the analytical process.
Experimental workflow from sample preparation to data reporting.
Logical relationship of the key analytical steps.
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive approach for the determination of this compound in various matrices. The use of an appropriate internal standard and operation in SIM mode allows for accurate and reliable quantification. While the provided parameters serve as a strong starting point, it is imperative that each laboratory performs a thorough method validation to determine specific performance characteristics such as retention time, linearity, LOD, LOQ, accuracy, and precision for their unique application and sample types. This will ensure the generation of high-quality, defensible data for research, quality control, and regulatory purposes.
References
Application Notes and Protocols for the Sample Preparation of Dioctadecyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of dioctadecyl phthalate (DODP), a long-chain phthalate ester used as a plasticizer. The following sections outline various extraction techniques suitable for isolating DODP from a range of sample matrices, including plastics, consumer products, and environmental samples.
Introduction
This compound (DODP) is a high molecular weight phthalate used to impart flexibility and durability to plastic products. Due to its widespread use, there is a growing need for sensitive and reliable analytical methods to determine its presence and concentration in various materials. Effective sample preparation is a critical step in the analytical workflow, ensuring the accurate quantification of DODP by removing interfering matrix components and concentrating the analyte of interest. This document details several common and effective sample preparation techniques for DODP.
The selection of an appropriate sample preparation method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique, which is often gas chromatography-mass spectrometry (GC-MS).[1][2]
Sample Preparation Techniques
Several techniques can be employed for the extraction of DODP from various matrices. These include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Soxhlet Extraction, and Ultrasonic Extraction.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3] This technique is particularly useful for extracting phthalates from liquid samples or from solid samples after an initial dissolution step.[4]
This protocol is adapted from the general approach for phthalate extraction from polyvinyl chloride (PVC) materials.[5]
-
Sample Preparation: Weigh approximately 50 mg of the plastic sample, previously cut into small pieces, into a glass vial.
-
Dissolution: Add 5 mL of tetrahydrofuran (THF) to the vial. Shake or sonicate the mixture for at least 30 minutes, or until the sample is completely dissolved. Gentle heating may be applied to aid dissolution.[5]
-
Precipitation: Add 10 mL of hexane for every 5 mL of THF used to precipitate the PVC polymer.[5]
-
Separation: Shake the mixture and allow it to stand for at least 5 minutes to let the polymer settle.
-
Filtration: Filter the THF/hexane solution through a 0.45 µm PTFE filter into a clean glass vial.[5]
-
Dilution and Analysis: Take a 0.3 mL aliquot of the filtered solution and dilute it to 1.5 mL with cyclohexane. The sample is now ready for GC-MS analysis.[5]
Caption: Workflow for Liquid-Liquid Extraction of DODP.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a technique used for the purification and concentration of analytes from a solution by passing the solution through a solid sorbent material.[6] It is widely used for the analysis of phthalates in aqueous samples like bottled water and beverages.[7][8] The choice of sorbent is critical, with C18 cartridges being a common and effective option for phthalate extraction due to the nonpolar nature of these compounds.[6]
This protocol is a general procedure for the extraction of phthalates from water using C18 SPE cartridges.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of a methanol/water solution (e.g., 10:90 v/v) to remove polar interferences.
-
Drying: Dry the cartridge by applying a vacuum or passing nitrogen gas through it for 10-20 minutes.
-
Elution: Elute the retained DODP from the cartridge by passing a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as ethyl acetate or dichloromethane, through the cartridge.
-
Concentration and Analysis: The eluate can be concentrated under a gentle stream of nitrogen if necessary.[9] The final extract is then ready for GC-MS or HPLC analysis.
Caption: Solid-Phase Extraction workflow for DODP.
Soxhlet Extraction
Soxhlet extraction is a classic technique for the extraction of compounds from a solid material with a limited solubility in the extracting solvent. It allows for a large number of extraction cycles with a relatively small amount of solvent, making it a very efficient, albeit time-consuming, method.[10][11]
-
Sample Preparation: Cut the plastic sample into small pieces (e.g., 1-2 g).[11]
-
Extraction Setup: Place the sample pieces into a cellulose thimble and place the thimble inside the Soxhlet extractor.
-
Solvent Addition: Add a suitable extraction solvent, such as dichloromethane, to the round-bottom flask.[11]
-
Extraction Process: Heat the solvent to reflux. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the sample in the thimble. Once the thimble is full, the solvent will siphon back into the flask, carrying the extracted DODP with it.
-
Duration: Continue the extraction for a prolonged period, typically several hours (e.g., 16 hours), to ensure complete extraction.[11]
-
Concentration and Analysis: After extraction, the solvent is evaporated to concentrate the extract, which can then be analyzed by GC-MS.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. researchgate.net [researchgate.net]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. gcms.cz [gcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler [mdpi.com]
- 8. Determination of phthalates released from paper packaging materials by solid-phase extraction-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Dioctadecyl Phthalate in Polymer Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction Dioctadecyl phthalate (DODP), a high-molecular-weight phthalate ester, is utilized as a plasticizer in various polymer matrices to enhance flexibility and durability. Unlike lower-weight phthalates, DODP is less volatile and has lower migration rates. However, its quantification is crucial for quality control, regulatory compliance, and assessing material properties. Phthalates are not chemically bound to the polymer and can leach out over time, potentially posing health risks and affecting product performance.[1][2] This document provides detailed protocols for the extraction and quantification of this compound in common polymer matrices such as polyvinyl chloride (PVC) and polyethylene (PE) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Principle The analytical workflow involves the extraction of this compound from the solid polymer matrix using a suitable organic solvent, followed by chromatographic separation and detection.[3] GC-MS is the preferred technique for its high sensitivity and specificity, providing both qualitative and quantitative information.[4][5] HPLC with UV detection serves as a robust alternative method.[6] Quantification is achieved by comparing the instrumental response of the extracted sample to that of calibration standards with known concentrations.
Experimental Protocols
Protocol 1: Sample Preparation via Solvent Extraction
This protocol details the extraction of this compound from a polymer sample. The choice of solvent is critical; tetrahydrofuran (THF) is effective for dissolving polymers like PVC, while ultrasonic extraction with solvents like methylene chloride is suitable for others.[1][7][8]
Materials:
-
Polymer sample (e.g., PVC, PE)
-
Tetrahydrofuran (THF), HPLC grade
-
Hexane or Methanol, HPLC grade
-
Methylene Chloride, HPLC grade
-
Analytical balance
-
Grinder or scissors
-
Volumetric flasks (10 mL, 50 mL)
-
Centrifuge and centrifuge tubes (15 mL)
-
Syringe filters (0.45 µm, PTFE)
-
Autosampler vials
-
Ultrasonic bath
Procedure:
-
Sample Comminution: Reduce the polymer sample into small pieces (< 2 mm) using scissors or a grinder to maximize the surface area for extraction.[1]
-
Weighing: Accurately weigh approximately 0.1-0.5 g of the comminuted polymer sample into a 15 mL centrifuge tube.
-
Solvent Addition & Dissolution:
-
Polymer Precipitation (for Method A only): Add 10 mL of a precipitating solvent like hexane or methanol to the THF solution. Vortex for 30 seconds. This will cause the polymer to precipitate, leaving the phthalate in the solution.[9]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated polymer or any insoluble material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean autosampler vial.
-
Internal Standard (Optional but Recommended): An internal standard (e.g., a deuterated phthalate like DEHP-d4) can be added before extraction to improve quantification accuracy.[11]
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for analyzing phthalates.[4][12] The following parameters are a starting point and should be optimized for the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary Column: A low-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[4][13]
Procedure:
-
Calibration: Prepare a series of calibration standards of this compound in the extraction solvent (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Injection: Inject 1 µL of the filtered sample extract into the GC-MS system.
-
Data Acquisition: Acquire data in both full scan mode (for identification) and Selected Ion Monitoring (SIM) mode (for quantification) to enhance sensitivity.[5][12] The characteristic m/z ion for most phthalates is 149, but for higher molecular weight phthalates, other specific ions should be monitored. For DODP, monitor ions such as m/z 149, 167, and specific higher mass fragments.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of DODP in the sample extract from this curve.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a viable alternative, particularly for high-molecular-weight, low-volatility phthalates.[14]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[15]
Procedure:
-
Calibration: Prepare calibration standards as described for the GC-MS method, using the mobile phase as the diluent.
-
Sample Injection: Inject 10-20 µL of the filtered sample extract.
-
Chromatography: Elute the column with a gradient of mobile phases (e.g., water and acetonitrile/methanol) to separate the analytes.
-
Detection: Monitor the column effluent at a wavelength where phthalates absorb, typically around 230 nm.[14][15]
-
Quantification: Construct a calibration curve and calculate the concentration of DODP in the sample as described previously.
Data Presentation
Quantitative data should be clearly organized to allow for easy interpretation and comparison.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
|---|---|
| GC System | Agilent 8890 GC or equivalent[13] |
| MS System | Agilent 5977B MSD or equivalent[12] |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temperature | 290 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp to 320 °C at 15 °C/min, hold 10 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Acquisition Mode | SIM/Scan |
| SIM Ions (m/z) | 149, 167, 279 |
Table 2: HPLC-UV Instrumental Parameters
| Parameter | Value |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent[14] |
| Detector | UV or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Injection Volume | 10 µL |
| Detection λ | 230 nm[15] |
Table 3: Representative Method Validation Data This table presents typical performance characteristics for phthalate analysis methods. Values should be established for DODP specifically during method validation.
| Parameter | GC-MS | HPLC-UV |
| Linear Range | 0.5 - 200 µg/mL | 1 - 200 µg/mL[6] |
| Correlation (r²) | > 0.995 | > 0.999[15] |
| LOD | ~0.1 µg/mL | ~0.5 µg/mL[6] |
| LOQ | ~0.3 µg/mL | ~1.5 µg/mL |
| Recovery | 85 - 110% | 90 - 105%[15] |
| Precision (%RSD) | < 10% | < 5%[15] |
Calculation of DODP Concentration in Polymer:
Concentration (mg/kg) = (C_extract × V_extract) / W_sample
-
C_extract: Concentration of DODP in the extract (µg/mL or mg/L) from the calibration curve.
-
V_extract: Final volume of the sample extract (mL or L).
-
W_sample: Weight of the initial polymer sample (g or kg).
Conclusion The protocols described provide robust and reliable methods for the quantification of this compound in polymer matrices. The choice between GC-MS and HPLC-UV will depend on available instrumentation, required sensitivity, and laboratory workflow. Proper sample preparation is critical to ensure accurate results.[16] For regulatory purposes and trace-level analysis, GC-MS is generally the superior technique due to its enhanced sensitivity and selectivity.[4] Adherence to good laboratory practices, including the use of blanks and controls to monitor for background contamination, is essential for reliable phthalate analysis.[11][16]
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. polymersolutions.com [polymersolutions.com]
- 4. restek.com [restek.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. oiv.int [oiv.int]
- 12. fses.oregonstate.edu [fses.oregonstate.edu]
- 13. agilent.com [agilent.com]
- 14. opus.govst.edu [opus.govst.edu]
- 15. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for Dioctadecyl Phthalate as a Plasticizer in PVC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctadecyl phthalate (DODP) is a high molecular weight ortho-phthalate ester utilized as a plasticizer for polyvinyl chloride (PVC). Its long aliphatic chains enhance its permanence within the polymer matrix, suggesting lower migration and volatility compared to lower molecular weight phthalates like dioctyl phthalate (DOP). These characteristics make DODP a candidate for applications requiring long-term flexibility, durability, and reduced plasticizer leaching.[1][2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of DODP as a plasticizer in PVC formulations.
Note on Data Availability: Publicly available quantitative performance data specifically for this compound in PVC is limited. The data presented in the following tables are representative values for high-molecular-weight phthalate plasticizers and should be considered illustrative of expected performance. Researchers are encouraged to generate specific data for their formulations using the protocols provided.
Application and Performance Characteristics
DODP is primarily used to increase the flexibility and durability of PVC products.[1] By embedding itself between the PVC polymer chains, DODP reduces intermolecular forces, thereby lowering the glass transition temperature (Tg) and imparting a softer, more pliable nature to the otherwise rigid polymer.[3][4]
Key Performance Attributes:
-
Plasticizing Efficiency: Refers to the concentration of plasticizer required to achieve a desired level of flexibility. While specific data for DODP is scarce, higher molecular weight phthalates may require slightly higher concentrations to achieve the same softness as DOP.
-
Permanence: High molecular weight and long alkyl chains generally correlate with lower volatility and reduced migration, leading to better permanence of the plasticizer within the PVC matrix.[1]
-
Thermal Stability: The incorporation of plasticizers affects the thermal degradation profile of PVC. The stability of the plasticizer itself at processing temperatures is also a critical factor.
-
Mechanical Properties: The addition of DODP will alter the tensile strength, elongation at break, and hardness of the PVC material.
Quantitative Data on Plasticizer Performance in PVC
The following tables summarize typical quantitative data for high-molecular-weight phthalate plasticizers in PVC. These values are intended to serve as a benchmark for the evaluation of DODP.
Table 1: Mechanical Properties of Plasticized PVC
| Plasticizer Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 40 | 20 - 25 | 250 - 300 | 85 - 90 |
| 50 | 18 - 22 | 300 - 350 | 80 - 85 |
| 60 | 15 - 20 | 350 - 400 | 75 - 80 |
*phr: parts per hundred resin
Table 2: Thermal Properties of Plasticized PVC
| Plasticizer Concentration (phr) | Onset of Degradation (°C) (TGA, N2 atmosphere) | Temperature at 10% Weight Loss (°C) |
| 40 | 220 - 240 | 260 - 280 |
| 50 | 215 - 235 | 255 - 275 |
| 60 | 210 - 230 | 250 - 270 |
Table 3: Migration Resistance of Plasticized PVC
| Plasticizer Concentration (phr) | Weight Loss (%) in Hexane (24h, 25°C) | Weight Loss (%) in Olive Oil (10 days, 60°C) |
| 50 | 1.0 - 2.5 | 0.5 - 1.5 |
Experimental Protocols
Preparation of Plasticized PVC Samples
Objective: To prepare standardized PVC sheets with varying concentrations of this compound for subsequent testing.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound (DODP)
-
Thermal stabilizer (e.g., Ba/Zn or Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for preparing sheets of desired thickness
Procedure:
-
Formulation: Prepare formulations with varying concentrations of DODP (e.g., 40, 50, 60 phr). A typical formulation might be: 100 parts PVC resin, X parts DODP, 2 parts thermal stabilizer, and 0.5 parts lubricant.
-
Dry Blending: Thoroughly mix the dry components in a high-speed mixer until a homogeneous powder blend is obtained.
-
Milling: Transfer the dry blend to a two-roll mill preheated to 150-160°C. Mill the compound for 5-10 minutes until a uniform, molten sheet is formed.
-
Molding: Place the milled sheet into a mold of the desired dimensions. Press the material in a hydraulic press at 170-180°C for 5-10 minutes under a pressure of 10-15 MPa.
-
Cooling: Cool the mold under pressure to approximately 40°C before removing the PVC sheet.
-
Conditioning: Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Evaluation of Mechanical Properties
Objective: To determine the effect of DODP concentration on the tensile strength, elongation at break, and hardness of PVC.
Apparatus:
-
Universal Testing Machine (UTM)
-
Shore A Durometer
Protocols:
-
Tensile Testing (ASTM D638):
-
Cut dumbbell-shaped specimens from the conditioned PVC sheets.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Record the maximum load and the elongation at the point of fracture.
-
Calculate tensile strength and elongation at break.
-
-
Hardness Testing (ASTM D2240):
-
Place the conditioned PVC sheet on a hard, flat surface.
-
Press the Shore A durometer indenter firmly and quickly onto the surface of the material.
-
Read the hardness value within 1-2 seconds of firm contact.
-
Take at least five readings at different locations on the sample and calculate the average.
-
Evaluation of Thermal Stability
Objective: To assess the effect of DODP on the thermal degradation of PVC using thermogravimetric analysis (TGA).
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Protocol (ASTM E1131):
-
Cut a small, representative sample (5-10 mg) from the conditioned PVC sheet.
-
Place the sample in the TGA sample pan.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the sample weight as a function of temperature.
-
Determine the onset of degradation temperature and the temperature at different percentages of weight loss (e.g., 5%, 10%, 50%).
Evaluation of Plasticizer Migration
Objective: To quantify the migration of DODP from the PVC matrix into a liquid medium.
Apparatus:
-
Analytical balance
-
Constant temperature oven or water bath
-
Beakers or flasks
-
Extraction solvent (e.g., n-hexane, olive oil)
Protocol (Solvent Extraction Method based on ASTM D1239):
-
Cut precisely dimensioned samples (e.g., 50 mm x 50 mm) from the conditioned PVC sheets and weigh them accurately (W1).
-
Immerse the samples in a specified volume of the extraction solvent in a sealed container.
-
Store the container at a constant temperature for a defined period (e.g., 24 hours at 25°C for n-hexane, or 10 days at 60°C for olive oil).
-
After the specified time, remove the samples from the solvent, gently wipe off excess solvent with a lint-free cloth, and allow them to air-dry for a short period.
-
Weigh the samples again (W2).
-
Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(W1 - W2) / W1] * 100.
Visualizations
Caption: Workflow for the evaluation of DODP as a PVC plasticizer.
Caption: Effect of DODP concentration on key PVC properties.
References
Application Notes and Protocols for the Analysis of Dioctadecyl Phthalate in Food Contact Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of dioctadecyl phthalate in food contact materials (FCMs). The methodologies outlined below are based on established analytical techniques for phthalate analysis, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a high molecular weight phthalate ester used as a plasticizer in various polymers, including those intended for food contact applications. Due to the potential for migration of phthalates from packaging into foodstuffs and subsequent human exposure, regulatory bodies worldwide have established limits on their presence in FCMs. Accurate and sensitive analytical methods are crucial for ensuring compliance and safeguarding consumer health. Phthalates are not chemically bound to the polymer matrix, which allows them to migrate into food.[1][2] The analysis of phthalates can be challenging due to their ubiquitous presence in laboratory environments, necessitating stringent contamination control measures.[3][4]
Analytical Methodologies
The primary analytical techniques for the determination of this compound and other phthalates in FCMs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer high sensitivity and selectivity required for detecting trace levels of these compounds.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for phthalate analysis.[6][7] It provides excellent separation of volatile and semi-volatile compounds like phthalates and allows for their confident identification based on their mass spectra.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative, particularly for the analysis of a wide range of phthalates, including isomers, with high sensitivity and specificity.[3][8][9] This technique is advantageous as it often requires less sample derivatization compared to GC-MS.
Experimental Protocols
Sample Preparation and Extraction
The choice of sample preparation and extraction method depends on the nature of the food contact material and the food simulant or food matrix being analyzed. The primary goal is to efficiently extract this compound while minimizing matrix interference and background contamination.[4] All glassware must be thoroughly cleaned, and the use of plastic labware should be strictly avoided to prevent contamination.[3][4]
Protocol 1: Solvent Extraction from Solid Food Contact Materials
This protocol is suitable for the direct analysis of phthalates in polymer samples.
-
Sample Comminution: Reduce the size of the food contact material sample by cutting, grinding, or cryo-milling to increase the surface area for extraction.
-
Solvent Selection: Select an appropriate organic solvent in which this compound is soluble, such as dichloromethane, hexane, or toluene.[10]
-
Extraction:
-
Weigh approximately 1 gram of the comminuted sample into a glass vial.
-
Add 10 mL of the selected solvent.
-
Perform extraction using one of the following methods:
-
Ultrasonic Extraction: Place the vial in an ultrasonic bath for 30 minutes.[11]
-
Soxhlet Extraction: Extract the sample for 6 hours.
-
-
-
Filtration and Concentration:
-
Filter the extract through a 0.45 µm PTFE syringe filter.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis: The concentrated extract is now ready for GC-MS or LC-MS/MS analysis.
Protocol 2: Migration Testing with Food Simulants
This protocol simulates the migration of this compound from the FCM into food. The choice of food simulant depends on the type of food the material is intended to come into contact with (e.g., aqueous, acidic, alcoholic, fatty).[12]
-
Selection of Food Simulants:
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant C: 20% or 50% ethanol (v/v) for alcoholic foods.
-
Simulant D1: Vegetable oil (e.g., olive oil) for fatty foods.
-
-
Migration Conditions:
-
Place a known surface area of the FCM in contact with a specific volume of the food simulant.
-
Expose the sample to conditions of time and temperature that represent the intended use, for example, 10 days at 40°C for long-term storage at room temperature.
-
-
Extraction from Food Simulants:
-
Aqueous Simulants (A, B, C):
-
Liquid-Liquid Extraction (LLE): Extract an aliquot of the simulant with n-hexane or another suitable solvent.
-
Solid-Phase Extraction (SPE): Pass the simulant through a C18 SPE cartridge. Elute the phthalates with a suitable solvent.[13]
-
-
Fatty Food Simulant (D1):
-
Acetonitrile Extraction: Dilute the oil sample with n-hexane and extract with acetonitrile. The phthalates will partition into the acetonitrile layer.[4]
-
-
-
Concentration and Analysis: Concentrate the extracts as described in Protocol 1 before instrumental analysis.
Instrumental Analysis: GC-MS
Instrumentation: An Agilent 7890A GC System coupled to an Agilent 5975C GC/MSD or equivalent.[13]
-
GC Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp to 220°C at 20°C/min, hold for 1 min.
-
Ramp to 300°C at 5°C/min, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Injection Mode: Splitless.[1]
-
MSD Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity. Key ions for this compound would need to be determined from its mass spectrum (e.g., m/z 149, which is a characteristic phthalate fragment).
-
Instrumental Analysis: LC-MS/MS
Instrumentation: A SCIEX QTRAP 6500+ System or equivalent.[8]
-
LC Column: A reversed-phase column such as a Phenomenex Kinetex Biphenyl (2.6 µm, 100 Å, 100 x 3 mm).[8]
-
Mobile Phase:
-
Flow Rate: 0.425 mL/min.[8]
-
Gradient: A gradient elution is used to separate the phthalates. A typical gradient might start at 60% B, ramp to 100% B, and then return to initial conditions.
-
Injection Volume: 3 µL.[8]
-
MS/MS Parameters:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-product ion transitions for this compound need to be optimized.
-
Data Presentation
Quantitative data for phthalate analysis is typically presented in tables summarizing key method performance parameters. While specific data for this compound is less common in the provided literature, the following tables present typical values for other phthalates, which can serve as a benchmark.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Phthalates in Food Simulants
| Phthalate | Matrix | LOD (µg/L) | LOQ (µg/L) | Reference |
| DBP | Water | 0.08 | - | [1] |
| BBP | Water | 0.31 | - | [1] |
| Various | Food Simulants | - | 0.10 - 0.24 | [14] |
| DBP | Water | 0.03 | - | [1] |
| DEHP | Food Simulants | - | 0.025 ng/mL | [8] |
Table 2: Recovery Data for Phthalate Analysis
| Phthalate | Matrix | Recovery (%) | Reference |
| Various | Food Packaging | 90.2 - 111 | [14] |
| Various | Toys | 90.6 - 111.7 | [11] |
| DBP, DEHP, etc. | Liquid and Solid Foods | 72.9 - 124.9 | [15] |
Visualization of Workflows
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Migration Testing and LC-MS/MS Analysis Workflow
Caption: Migration testing and LC-MS/MS analysis workflow.
Conclusion
The analysis of this compound in food contact materials can be effectively performed using GC-MS or LC-MS/MS. Careful sample preparation to avoid contamination is paramount for achieving accurate and reliable results. The protocols and data presented here provide a comprehensive guide for researchers and scientists in this field. Adherence to good laboratory practices and the use of validated methods are essential for ensuring regulatory compliance and consumer safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive and precise quantitation of 29 phthalate esters in food simulants and beverages [sciex.com]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. fses.oregonstate.edu [fses.oregonstate.edu]
- 7. Analysis of phthalates in food products and packaging materials sold on the Belgian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. s4science.at [s4science.at]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring Specific Migration of Phthalates from Food Contact Materials and Objects | Sample Control [sample-control.hr]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. files.core.ac.uk [files.core.ac.uk]
Application Notes & Protocols for Leaching Studies of Dioctadecyl Phthalate from Plastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the leaching of dioctadecyl phthalate (DODP), a high molecular weight phthalate plasticizer, from various plastic materials. Understanding the migration of DODP is critical for assessing potential human exposure and ensuring the safety of pharmaceutical packaging, medical devices, and food contact materials.
Introduction to this compound (DODP) Leaching
This compound (DODP) is utilized in plastic formulations, particularly in polyvinyl chloride (PVC), to impart flexibility and durability. However, as DODP is not chemically bound to the polymer matrix, it can migrate or "leach" from the plastic into contacting substances over time.[1] The rate and extent of this leaching are influenced by several factors, including the type of plastic, the nature of the contacting medium (e.g., food simulants, pharmaceutical formulations), temperature, and duration of contact.[1][2] Due to the potential for human exposure and the classification of some phthalates as endocrine disruptors, rigorous testing for DODP migration is a crucial aspect of product safety and regulatory compliance.[2]
Experimental Protocols
This section outlines detailed protocols for conducting DODP leaching studies, from sample preparation to analytical quantification.
Protocol for Migration Testing from Plastic Sheeting into Food Simulants
This protocol is adapted from established methods for testing phthalate migration from food contact materials.[3][4]
Objective: To quantify the migration of DODP from plastic sheeting into various food simulants under controlled conditions.
Materials:
-
Plastic sheeting containing DODP
-
Food Simulants:
-
10% (v/v) ethanol in deionized water (Simulant A)
-
3% (w/v) acetic acid in deionized water (Simulant B)
-
50% (v/v) ethanol in deionized water (Simulant D2, for fatty foods)
-
Olive oil (alternative for Simulant D2)
-
-
Glass migration cells or containers with inert lids
-
Incubator or oven capable of maintaining constant temperature
-
Analytical balance
-
Hexane (HPLC grade)
-
Internal standard (e.g., deuterated DODP or another high molecular weight phthalate not present in the sample)
-
Gas chromatograph with mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Cut the plastic sheeting into uniform pieces with a known surface area (e.g., 1 dm²). Clean the surface of the plastic samples with a lint-free cloth to remove any surface contaminants.
-
Migration Setup: Place a prepared plastic sample into a glass migration cell. Add a specific volume of the pre-conditioned food simulant to achieve a surface area-to-volume ratio of 6 dm²/L. Seal the cell tightly with an inert lid.
-
Incubation: Place the migration cells in an incubator at a specified temperature (e.g., 40°C or 60°C) for a defined period (e.g., 10 days for long-term storage simulation). The exact conditions should reflect the intended use of the plastic material.
-
Sample Collection: After the incubation period, remove the cells from the incubator and allow them to cool to room temperature. Carefully remove the plastic sample.
-
Extraction:
-
For Aqueous Simulants (A and B): Transfer a known volume of the simulant to a separatory funnel. Add a known amount of internal standard. Perform a liquid-liquid extraction with hexane (e.g., 3 x 30 mL). Combine the hexane extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
-
For Ethanolic Simulant (D2): The simulant can often be directly injected into the GC-MS after the addition of an internal standard. If concentration is needed, a similar liquid-liquid extraction with hexane can be performed.
-
For Olive Oil: A more complex extraction and clean-up procedure may be required, such as solid-phase extraction (SPE), to remove the fatty matrix before GC-MS analysis.
-
-
Analytical Quantification: Analyze the final extract using GC-MS. The quantification of DODP is achieved by comparing the peak area of DODP to that of the internal standard and using a calibration curve.
Protocol for Leaching from Plastic Tubing into Pharmaceutical Solvents
This protocol is designed to simulate the leaching of DODP from plastic tubing used in pharmaceutical manufacturing or medical applications.
Objective: To determine the amount of DODP that leaches from plastic tubing into various pharmaceutical solvents.
Materials:
-
Plastic tubing containing DODP
-
Pharmaceutical Solvents (e.g., Water for Injection (WFI), saline, ethanol solutions, lipid emulsions)
-
Peristaltic pump
-
Glass collection vessels
-
Analytical instrumentation (GC-MS or HPLC-UV)
-
Hexane (HPLC grade)
-
Internal standard
Procedure:
-
System Setup: Create a closed-loop system where the pharmaceutical solvent is circulated through a known length of the plastic tubing using a peristaltic pump. The entire system, including the solvent reservoir, should be made of inert materials (e.g., glass, stainless steel).
-
Leaching Study: Fill the system with a known volume of the test solvent. Circulate the solvent at a defined flow rate and temperature for a specified duration (e.g., 24, 48, and 72 hours).
-
Sample Collection: At each time point, collect an aliquot of the solvent from the reservoir.
-
Sample Preparation: Prepare the collected samples for analysis. For aqueous solutions, a liquid-liquid extraction with hexane is typically performed. For organic solvents, direct injection or dilution may be possible. Add an internal standard to each sample before extraction or dilution.
-
Analysis: Quantify the concentration of DODP in the samples using a validated analytical method such as GC-MS or HPLC-UV.
Data Presentation
The following tables present illustrative data for the leaching of high molecular weight phthalates from plastic materials. Note that specific quantitative data for DODP is limited in publicly available literature; therefore, data for similar long-chain phthalates are provided as examples.
Table 1: Illustrative Migration of High Molecular Weight Phthalates from PVC into Food Simulants. This table provides example data on the migration of Di-isononyl phthalate (DINP) and Di-isodecyl phthalate (DIDP) from PVC into food simulants after 10 days at 40°C.
| Food Simulant | DINP Migration (mg/kg) | DIDP Migration (mg/kg) |
| 10% Ethanol | 0.8 | 0.5 |
| 3% Acetic Acid | 0.3 | 0.2 |
| 50% Ethanol | 2.5 | 1.8 |
| Olive Oil | 5.2 | 4.1 |
Data are hypothetical and for illustrative purposes based on typical migration behavior of high molecular weight phthalates.
Table 2: Illustrative Leaching of DEHP from PVC Tubing into Different Solvents over Time. This table shows example data for the leaching of Di(2-ethylhexyl) phthalate (DEHP), another common plasticizer, from PVC tubing at room temperature.
| Time (hours) | Leached DEHP in Saline (µg/mL) | Leached DEHP in 5% Dextrose (µg/mL) | Leached DEHP in Lipid Emulsion (µg/mL) |
| 24 | 0.5 | 0.8 | 15.2 |
| 48 | 0.9 | 1.5 | 28.9 |
| 72 | 1.4 | 2.3 | 45.7 |
This data is illustrative and based on the known behavior of DEHP leaching into various intravenous fluids.
Mandatory Visualizations
Experimental Workflow for DODP Leaching Study
Caption: Experimental workflow for a typical DODP leaching study.
Generalized Metabolic Pathway of High Molecular Weight Phthalates
High molecular weight phthalates like DODP are generally metabolized in a two-phase process.[5] The initial step involves the hydrolysis of one of the ester bonds, followed by oxidation of the long alkyl chain.[5]
Caption: Generalized metabolic pathway for high molecular weight phthalates.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the leaching of this compound from plastic materials. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is essential for risk assessment and the development of safer products for the pharmaceutical, medical, and food industries. While specific quantitative data for DODP remains an area for further research, the methodologies outlined here provide the necessary tools to generate such critical information.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring Specific Migration of Phthalates from Food Contact Materials and Objects | Sample Control [sample-control.hr]
- 3. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 4. Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Dioctadecyl Phthalate as a Lubricant in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctadecyl phthalate, also known as distearyl phthalate, is a high molecular weight ortho-phthalate ester utilized as a specialty chemical in various industrial processes. A primary application of this compound is as an internal lubricant in the processing of polymers, most notably polyvinyl chloride (PVC).[1] Internal lubricants are crucial additives that reduce the frictional forces within the polymer matrix during processing, thereby lowering melt viscosity and improving flow characteristics. This document provides detailed application notes, experimental protocols for performance evaluation, and quantitative data on the efficacy of this compound as a lubricant.
Principle of Action as an Internal Lubricant
In PVC processing, lubricants are essential for a smooth and efficient operation. They are broadly categorized as internal or external lubricants.
-
Internal Lubricants: These are generally compatible with the PVC matrix at processing temperatures. Their primary function is to reduce the intermolecular friction between PVC chains, which in turn lowers the melt viscosity and elasticity. This facilitates a more homogenous melt and can reduce processing temperatures and energy consumption. This compound functions predominantly as an internal lubricant.
-
External Lubricants: These have limited compatibility with PVC and tend to migrate to the surface of the melt. They form a lubricating layer between the polymer melt and the hot metal surfaces of the processing equipment (e.g., extruder barrel, screw, and die), preventing the PVC from sticking and degrading.
The effective processing of PVC often relies on a balanced system of internal and external lubricants to achieve optimal melt flow and surface finish of the final product.
Industrial Applications
The primary industrial application for this compound as a lubricant is in the extrusion and molding of PVC. Specific use cases include:
-
PVC Profiles: Window frames, door frames, and siding.
-
Pipes and Fittings: Rigid PVC pipes for construction and plumbing.
-
Fencing and Decking: Durable outdoor PVC products.
-
Wire and Cable Jacketing: Flexible and rigid PVC coatings for electrical wires and cables.
The use of this compound in these applications can lead to several processing benefits, including reduced power consumption, lower scrap rates, and increased production output.
Performance Data
The efficacy of this compound as a lubricant can be quantified through various rheological and extrusion studies. The following tables summarize comparative performance data.
Table 1: Extrusion Performance of PVC Dry Blends
A study comparing different lubricant systems in a tin-stabilized PVC profile formulation on a twin-screw extruder yielded the following results.
| Lubricant System | Machine Load (%) | Melt Pressure (bar) |
| Standard Lubricant (Control) | 71.3 | 362 |
| Hydrogenated Tallow | 57.9 | 313 |
| Distearyl Phthalate | 70.9 | 354 |
Data sourced from a patent on lubricant combinations, where distearyl phthalate was used as a standard for comparison.[2]
Table 2: Comparative Extrusion Performance in a Profile Formulation
Performance evaluations of different lubricant packages were conducted on a parallel, twin-screw extruder for a profile formulation.
| Lubricant System | Power Consumption (Amps) | Back Pressure (psig) |
| Pentaerythritol Adipate Stearate | ~26 | ~2700 |
| Distearyl Phthalate | ~23 | ~2200 |
| High-Performance Lubricant (HPL) | ~18 | ~1600 |
Data is estimated from graphical representations in a technical brochure. The results demonstrate that distearyl phthalate reduces power consumption and back pressure compared to pentaerythritol adipate stearate.[3]
Table 3: Torque Rheometry Data for PVC Fusion
A Brabender torque rheometer was used to evaluate the fusion characteristics of PVC dry blends. The addition of a high-performance lubricant system containing distearyl phthalate showed a significant reduction in energy consumption.
| Parameter | Observation |
| Fusion Torque | Significantly reduced with the high-performance lubricant package.[3] |
| Equilibrium Torque | Not negatively affected.[3] |
| Energy Consumption | Reduced by 24% over the processing range of the test.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a lubricant in PVC.
Protocol 1: Evaluation of PVC Fusion Characteristics using a Torque Rheometer (e.g., Brabender Plasti-Corder)
Objective: To determine the effect of this compound on the fusion time, fusion torque, and equilibrium torque of a rigid PVC compound.
Apparatus:
-
Torque rheometer (e.g., Brabender Plasti-Corder) equipped with a heated mixing bowl (e.g., 600 series) and roller-style rotors.
-
Balance for weighing materials.
-
Stopwatch.
Materials:
-
PVC resin (suspension grade).
-
Heat stabilizer (e.g., tin or calcium/zinc based).
-
Impact modifier.
-
Processing aid.
-
Fillers (e.g., calcium carbonate), if applicable.
-
External lubricant (e.g., paraffin wax).
-
This compound (internal lubricant) at varying concentrations (e.g., 0.5, 1.0, 1.5 phr - parts per hundred resin).
Procedure:
-
Dry Blend Preparation: Accurately weigh all components of the PVC formulation and mix them in a high-speed mixer to create a homogenous dry blend.
-
Rheometer Setup: Set the mixing bowl temperature (e.g., 170°C) and rotor speed (e.g., 60 rpm) on the torque rheometer. Allow the system to reach thermal equilibrium.
-
Sample Loading: Load a pre-weighed amount of the PVC dry blend (e.g., 65 g) into the mixing chamber.[4] This will cause an initial loading peak in the torque reading.
-
Data Recording: Start the data acquisition software to record torque and melt temperature as a function of time.
-
Fusion Process Monitoring: Observe the torque curve. After the initial loading peak, the torque will decrease as the powder becomes more mobile. As the PVC particles begin to fuse due to heat and shear, the viscosity increases, leading to a second peak known as the "fusion peak."
-
Equilibrium State: Following the fusion peak, the torque will decrease and eventually stabilize, indicating a homogenous melt. This is the "equilibrium torque."
-
Test Duration: Continue the test for a predetermined time (e.g., 10-15 minutes) to observe the stability of the compound.
-
Data Analysis: From the resulting plastogram (torque vs. time curve), determine the following parameters:
-
Fusion Time: The time from the lowest torque value after loading to the fusion peak.
-
Fusion Torque: The maximum torque value at the fusion peak.
-
Equilibrium Torque: The steady-state torque value after the fusion peak.
-
-
Comparison: Repeat the procedure for formulations with different concentrations of this compound and compare the results to a control formulation without the internal lubricant.
Protocol 2: Evaluation of Lubricity in a Twin-Screw Extruder
Objective: To assess the effect of this compound on power consumption, back pressure, and output rate during the extrusion of a PVC compound.
Apparatus:
-
Laboratory-scale twin-screw extruder.
-
Strand die.
-
Water bath for cooling the extrudate.
-
Pelletizer.
-
Sensors for measuring motor amperage (power consumption), melt pressure, and melt temperature.
Materials:
-
Pre-prepared PVC dry blends with varying levels of this compound, as described in Protocol 1.
Procedure:
-
Extruder Startup: Turn on the extruder and set the temperature profile for the different heating zones of the barrel and the die (e.g., 170-190°C). Set the screw speed to a desired value (e.g., 20 rpm).
-
Material Feeding: Once the extruder has reached the set temperatures, start feeding the PVC dry blend into the hopper at a constant rate.
-
Process Stabilization: Allow the extrusion process to run for a sufficient amount of time to reach a steady state. This is indicated by stable readings for motor amps, melt pressure, and temperature.
-
Data Collection: Record the steady-state values for:
-
Motor amperage (Amps).
-
Melt pressure at the die (psig or bar).
-
Melt temperature (°C).
-
Screw speed (rpm).
-
-
Output Rate Measurement: Collect the extruded strands over a specific period (e.g., 1 minute), and weigh them to determine the output rate ( g/min or kg/hr ).
-
Varying Conditions: Increase the screw speed in increments (e.g., to 30, 40, 50 rpm) and repeat steps 3-5 for each setting to evaluate performance under different shear conditions.
-
Comparative Analysis: Repeat the entire procedure for each formulation containing different levels of this compound.
-
Data Interpretation: Plot the collected data (e.g., power consumption vs. output rate, back pressure vs. screw speed) to compare the lubricating efficiency of the different formulations. A more efficient lubricant will typically result in lower power consumption and back pressure for a given output rate.[3]
Visualizations
Experimental Workflow for Lubricant Evaluation
Caption: Workflow for evaluating this compound in PVC.
Logical Relationship of Internal Lubrication
Caption: Functional mechanism of this compound as an internal lubricant.
References
Application Note: Determination of Dioctadecyl Phthalate in Environmental Samples by GC-MS
Abstract
This application note details a robust and sensitive method for the determination of dioctadecyl phthalate (DODP), a long-chain phthalate ester, in various environmental matrices, including water, soil, sediment, and sludge. The method utilizes ultrasonic-assisted extraction (UAE) for solid samples and solid-phase extraction (SPE) for aqueous samples, followed by analysis using gas chromatography-mass spectrometry (GC-MS). This protocol provides the necessary steps for sample preparation, instrumental analysis, and data interpretation to achieve reliable quantification of this compound at trace levels.
Introduction
Phthalate esters are widely used as plasticizers to enhance the flexibility and durability of polymeric materials. This compound (DODP), with its long alkyl chains, is utilized in applications requiring low volatility and high permanence. Due to its widespread use, DODP can be released into the environment and accumulate in various compartments.[1] As a potential endocrine disruptor, monitoring its presence in environmental samples is of significant concern. This application note provides a comprehensive method for the analysis of DODP in complex environmental matrices, addressing the challenges associated with its low volatility and potential for background contamination.
Experimental
Sample Preparation
1.1. Water Samples: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to extract and concentrate this compound from water samples.
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a methanol/water solution (50:50, v/v) to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained this compound with 10 mL of ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard: Add an appropriate internal standard (e.g., Benzyl Benzoate) prior to GC-MS analysis.
1.2. Soil, Sediment, and Sludge Samples: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is a rapid and efficient technique for the extraction of this compound from solid matrices.[2][3][4]
Protocol:
-
Sample Preparation: Homogenize and air-dry the solid sample. Weigh 5 g of the dried sample into a glass centrifuge tube.
-
Spiking (for QC): For quality control samples, spike the sample with a known concentration of this compound standard solution.
-
Extraction Solvent: Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the sample.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Extraction Repetition: Decant the supernatant into a clean collection tube. Repeat the extraction process (steps 3-5) two more times with fresh solvent.
-
Combined Extracts: Combine the supernatants from all three extractions.
-
Concentration: Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard: Add an appropriate internal standard (e.g., Benzyl Benzoate) prior to GC-MS analysis.
GC-MS Analysis
The analysis is performed on a gas chromatograph coupled to a mass spectrometer.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MS (or equivalent)
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[5][6]
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 149 |
| Qualifier Ions | m/z 167, 279 |
Note: The oven temperature program may need to be optimized for specific instrumentation and to ensure complete elution of the high molecular weight this compound.
Data Presentation
The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for long-chain phthalates and should be verified by the user.
| Parameter | Water (SPE-GC-MS) | Soil/Sediment/Sludge (UAE-GC-MS) |
| Limit of Detection (LOD) | 0.05 µg/L | 5 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/L | 15 µg/kg |
| Recovery | 85 - 110% | 80 - 115% |
| Relative Standard Deviation (RSD) | < 15% | < 20% |
Visualizations
Conclusion
This application note provides a detailed and reliable method for the determination of this compound in a range of environmental samples. The combination of efficient extraction techniques with sensitive GC-MS analysis allows for the accurate quantification of this compound at environmentally relevant concentrations. Adherence to the described quality control measures is essential for obtaining high-quality data. This method can be readily implemented in environmental monitoring laboratories for the routine analysis of this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. acgpubs.org [acgpubs.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Determination of Phthalates in Marine Sediments Using Ultrasonic Extraction Followed by Dispersive Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. fses.oregonstate.edu [fses.oregonstate.edu]
Application Note: Analysis of Dioctadecyl Phthalate in Medical Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalates are esters of phthalic acid used extensively as plasticizers to impart flexibility and durability to polymers like polyvinyl chloride (PVC). While regulatory focus has centered on lower molecular weight phthalates such as Di(2-ethylhexyl) phthalate (DEHP) due to their classification as carcinogenic, mutagenic, or toxic to reproduction (CMR) and/or as endocrine disruptors (ED), the analysis of all potential leachables from medical devices is critical for a comprehensive risk assessment.[1][2] Dioctadecyl phthalate (DODP) is a high molecular weight phthalate used in some polymer applications.
As plasticizers are not covalently bound to the polymer matrix, they can leach from medical devices during clinical use and expose patients to these chemicals.[2][3] Factors influencing migration include the lipophilicity of the contacting fluid, temperature, and duration of contact.[1][2] European regulations, such as the Medical Device Regulation (MDR, (EU) 2017/745), require manufacturers to justify the presence of CMR or ED phthalates above 0.1% w/w and to perform a thorough benefit-risk assessment.[4] Therefore, robust and validated analytical methods are essential for the identification and quantification of plasticizers like DODP in medical device materials.
This application note provides detailed protocols for the extraction and analysis of this compound from medical devices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Analysis
The analysis of DODP from a medical device involves two primary stages:
-
Extraction: The DODP is separated from the polymer matrix. This can be achieved through exhaustive solvent extraction to determine the total content or through simulated-use migration studies to quantify potential patient exposure.
-
Instrumental Analysis: The extract is then analyzed using chromatographic techniques (GC or LC) to separate DODP from other components, followed by mass spectrometry for definitive identification and quantification.[5][6][7]
Experimental Protocols
Protocol 1: Sample Preparation and Solvent Extraction
This protocol determines the total DODP content in a device component.
-
Sample Preparation:
-
Select a representative portion of the medical device (e.g., tubing, catheter, bag).
-
Using clean stainless steel tools, cut the sample into small pieces (e.g., approximately 2x2 mm) to maximize the surface area for extraction.
-
Accurately weigh approximately 0.5 g of the cut polymer into a clean extraction vessel.
-
-
Extraction Procedure (Ultrasonic Method):
-
Add 20 mL of a suitable solvent, such as Dichloromethane (DCM) or a Hexane/Isopropanol mixture, to the vessel containing the sample.[8]
-
Place the vessel in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 40°C).
-
Allow the sample to cool to room temperature.
-
Carefully decant the solvent extract into a clean volumetric flask.
-
Repeat the extraction process two more times with fresh solvent, combining the extracts in the same volumetric flask.
-
Bring the final extract to a known volume (e.g., 50 mL) with the extraction solvent.
-
Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter. The sample is now ready for GC-MS or LC-MS/MS analysis.
-
Protocol 2: Migration Study (Simulated Use)
This protocol estimates the amount of DODP that may leach during clinical use.
-
Simulant Selection: Choose a simulant fluid appropriate for the device's intended use. An ethanol/water mixture can be used as a simulant for blood contact devices.[9] For devices contacting lipophilic drugs, an appropriate lipid emulsion should be used.
-
Sample Preparation:
-
Take a whole device or a clinically relevant component (e.g., a 30 cm section of tubing).
-
Fill the device with the selected simulant fluid, ensuring all patient-contacting surfaces are exposed.
-
-
Incubation:
-
Seal the device to prevent evaporation.
-
Incubate under conditions that simulate clinical use. For example, maintain the device at 37°C for a period representing the maximum expected patient contact time (e.g., 24 hours).[1]
-
-
Extract Collection and Preparation:
-
After incubation, collect the simulant fluid.
-
Perform a liquid-liquid extraction (LLE) by mixing the simulant with an immiscible solvent like hexane to extract the DODP.
-
Collect the organic layer, concentrate it under a gentle stream of nitrogen, and reconstitute in a suitable solvent for analysis.
-
Protocol 3: GC-MS Analysis
Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of semi-volatile compounds like phthalates.[5][10][11]
-
Instrument Conditions: Set up the GC-MS system according to the parameters in Table 1. Note that due to the high molecular weight and boiling point of DODP, a high final oven temperature and an appropriate injection technique are necessary.
-
Calibration: Prepare a series of calibration standards of DODP in the final sample solvent (e.g., hexane) over a relevant concentration range (e.g., 0.1 to 50 µg/mL).
-
Analysis: Inject the prepared sample extracts and calibration standards into the GC-MS system.
-
Quantification: Identify DODP by its retention time and characteristic mass spectrum. The primary ion for phthalates is often m/z 149; however, specific qualifier ions for DODP should be used for confirmation. Quantification is performed using the calibration curve generated from the standards.
Protocol 4: LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity and can be advantageous for complex matrices or for analyzing thermally sensitive compounds.[12]
-
Instrument Conditions: Set up the LC-MS/MS system according to the parameters in Table 2.
-
Calibration: Prepare a series of calibration standards of DODP in the mobile phase starting composition (e.g., 0.1 to 500 ng/mL).
-
Analysis: Inject the prepared sample extracts and calibration standards.
-
Quantification: Identify DODP by its retention time and specific Multiple Reaction Monitoring (MRM) transitions. Develop an MRM method by selecting a precursor ion (e.g., [M+H]+ or [M+NH4]+) and 2-3 characteristic product ions. Quantification is based on the area of the primary product ion peak relative to the calibration curve.
Data Presentation
Quantitative data for method validation and analysis should be clearly structured.
Table 1: Example GC-MS Instrumental Parameters for DODP Analysis
| Parameter | Setting |
|---|---|
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film |
| Inlet Temperature | 280 °C |
| Injection Mode | Pulsed Splitless |
| Carrier Gas | Helium or Hydrogen, Constant Flow (e.g., 1.2 mL/min) |
| Oven Program | Initial 100°C, hold 1 min; ramp to 320°C at 15°C/min; hold 10 min |
| MS System | Agilent 5977 MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Source Temp | 230 °C |
| Quad Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 149 |
| Qualifier Ions | To be determined from DODP mass spectrum |
Table 2: Example LC-MS/MS Instrumental Parameters for DODP Analysis
| Parameter | Setting |
|---|---|
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 100% B over 5 min, hold 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Precursor Ion -> Product Ion 1 (Quant), Product Ion 2 (Qual) |
Table 3: Representative Method Validation Data Note: This data is illustrative for a typical high molecular weight phthalate analysis, as specific DODP validation data in medical devices is not widely published.
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~1.5 ng/mL |
| Recovery (%) | 85 - 110% | 90 - 115% |
| Precision (RSD%) | < 10% | < 8% |
Visualizations
Analytical Workflow Diagram
Caption: Experimental workflow for DODP analysis in medical devices.
Risk Assessment Logic Diagram
Caption: Logical flow for the risk assessment of DODP in medical devices.
References
- 1. contaminantsreviews.com [contaminantsreviews.com]
- 2. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cem.com [cem.com]
- 4. namsa.com [namsa.com]
- 5. gcms.cz [gcms.cz]
- 6. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fses.oregonstate.edu [fses.oregonstate.edu]
- 11. GC-MS Analysis of Phthalate esters using Hydrogen carrier gas [peakscientific.com]
- 12. This compound | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Detection of Dioctadecyl Phthalate in Cosmetic Products
Introduction
Dioctadecyl phthalate, a long-chain phthalate ester, is utilized in various industries for its plasticizing properties. Within the cosmetics industry, it may be found in products as a fragrance fixative, to enhance flexibility in films (e.g., nail polishes and hair sprays), or as a contaminant from plastic packaging.[1][2][3] Due to potential health concerns associated with phthalates, regulatory bodies and quality control laboratories require robust analytical methods for their detection and quantification in cosmetic formulations.[4][5] This document provides detailed protocols for the analysis of this compound in various cosmetic matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and professionals in drug development and cosmetic safety.
Data Presentation: Quantitative Analysis of Phthalates in Cosmetics
The following table summarizes representative quantitative data for various phthalates found in cosmetic products. While specific data for this compound is not as prevalent in the cited literature as for other phthalates like DEP and DBP, the table illustrates the range of concentrations that can be expected for phthalate esters in cosmetics.
| Cosmetic Category | Phthalate Detected | Concentration Range (µg/g) | Reference |
| Fragrances | Diethyl phthalate (DEP) | Not Detected - 36,006 | [6] |
| Nail Polish | Dibutyl phthalate (DBP) | Not Detected - 62,607 | [6] |
| Creams and Lotions | Di(2-ethylhexyl) phthalate (DEHP) | 0.578 - 25.8 | [1] |
| Lip Gloss and Lipsticks | Di(2-ethylhexyl) phthalate (DEHP) | Variable, detected above 1 µg/mL | [1] |
| Baby Care Products | Diethyl phthalate (DEP) | Not Detected - 274 | [6] |
| Various Cosmetics | Di-(2-ethylhexyl) phthalate (DEHP) | 1.22 - 5289 (total phthalates) | [7] |
Experimental Protocols
Protocol 1: Detection of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the determination of volatile and semi-volatile compounds like this compound in complex cosmetic matrices.[4][8]
1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Creams and Lotions [5][9]
-
Objective: To extract this compound from the cosmetic matrix into an organic solvent suitable for GC-MS analysis.
-
Materials:
-
Cosmetic sample (cream, lotion)
-
Tert-butyl methyl ether (TBME)
-
Ethanol
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Weigh 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 10 mL of ethanol to disperse the sample and vortex for 1 minute.
-
Add 20 mL of TBME and vortex vigorously for 5 minutes to extract the phthalates.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Collect the upper organic layer (TBME) and pass it through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Filter the extract through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumentation:
-
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium or Hydrogen[10]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 10°C/min to 320°C, hold for 10 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
-
Characteristic Ions for this compound: m/z 149 (base peak for many phthalates), and other specific fragment ions.
3. Quantification
-
Quantification is typically performed using an external calibration curve with an internal standard.[5][9] A suitable internal standard for this compound would be another long-chain phthalate not expected to be in the sample or a deuterated analog.
Protocol 2: Detection of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable alternative for the analysis of less volatile phthalates and can be used for a wide range of cosmetic products.[11]
1. Sample Preparation: Ultrasonic-Assisted Extraction (UAE) [7][12]
-
Objective: To extract this compound from the cosmetic sample using sonication.
-
Materials:
-
Cosmetic sample (e.g., lipstick, nail polish)
-
Methanol
-
Ultrasonic bath
-
High-speed centrifuge
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Weigh 0.5 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 10 mL of methanol.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifuge the mixture at 10,000 rpm for 15 minutes.
-
Collect the supernatant (methanol extract).
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC Analysis [11]
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm).[11]
-
-
HPLC Conditions:
-
Mobile Phase: Gradient of acetonitrile and water.
-
Start with 60% acetonitrile, increase to 100% over 20 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm.[11]
-
3. Quantification
-
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from standard solutions of known concentrations.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Phthalates - www.impactanalytical.com [impactanalytical.com]
- 3. Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phthalate Analysis for Cosmetics Products [intertek.com]
- 5. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Simultaneous determination of seven phthalates and four parabens in cosmetic products using HPLC-DAD and GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fses.oregonstate.edu [fses.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Troubleshooting & Optimization
Technical Support Center: Dioctadecyl Phthalate GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of dioctadecyl phthalate using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound GC-MS analysis?
A1: In GC-MS analysis, matrix effects refer to the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components from the sample matrix. In gas chromatography, this phenomenon is often observed as a "matrix-induced chromatographic response enhancement."[1] This enhancement occurs because non-volatile matrix components can accumulate in the GC inlet liner, masking active sites that would otherwise cause the thermal degradation of the analyte.[2] This protective effect leads to a higher amount of the analyte reaching the detector, resulting in an artificially inflated signal.
Q2: Why is this compound particularly susceptible to matrix effects?
A2: this compound is a high-molecular-weight phthalate, which makes it less volatile and more prone to interactions within the GC system. The matrix effect is influenced by the physicochemical properties of the analyte, including molecular polarity and volume.[1] Larger molecules like this compound have a greater surface area for potential interactions with active sites in the injector and column, making them more susceptible to degradation. The protective effect of the matrix is therefore more pronounced for such compounds.
Q3: What are the common signs of matrix effects in my this compound analysis?
A3: The most common indicator of matrix effects is an unexpectedly high recovery (e.g., >120%) when analyzing samples against a calibration curve prepared in a pure solvent.[2] Other signs can include poor peak shape, such as tailing or broadening, and inconsistent results across different sample batches or dilutions.
Q4: How can I mitigate matrix effects for this compound analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Matrix-Matched Calibration: This is a highly recommended approach where the calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience the same matrix-induced enhancement, leading to more accurate quantification.
-
Isotope Dilution: Using a stable isotope-labeled internal standard (e.g., this compound-d4) is a robust method. The internal standard is added to the sample prior to extraction and co-elutes with the native analyte, experiencing the same matrix effects. The ratio of the analyte to the internal standard is used for quantification, effectively canceling out the matrix effect.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the analyte signal. However, this may compromise the limit of detection for trace-level analysis.
-
Enhanced Sample Cleanup: Implementing more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE), can help remove interfering matrix components before GC-MS analysis.[3]
-
Analyte Protectants: The addition of "analyte protectants" to both the sample and standard solutions can help to equalize the response by masking active sites in the GC system, though this is less common in routine analysis.
Q5: What are the typical sources of this compound contamination in the laboratory?
A5: Phthalates are ubiquitous plasticizers and can be found in many laboratory consumables. Potential sources of contamination include plastic tubing, pipette tips, vials, caps, and even solvents.[4] It is crucial to use glassware whenever possible and to run procedural blanks to monitor for and identify sources of contamination.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column; contamination. | - Deactivate the inlet liner with silylation. - Replace the liner and septum. - Trim the analytical column (10-15 cm from the inlet side). - Ensure thorough cleanup of sample extracts. |
| High Blank Levels | Contamination from solvents, glassware, or plasticware. | - Use high-purity solvents designated for trace analysis.[4] - Meticulously clean all glassware with solvent rinses. - Avoid all plastic materials during sample preparation.[5] - Analyze a solvent blank to confirm system cleanliness. |
| Inconsistent Recoveries | Variable matrix effects between samples; inconsistent sample preparation. | - Employ matrix-matched calibration or an isotope-labeled internal standard. - Ensure the homogenization of the sample matrix before extraction. - Automate sample preparation steps where possible to improve consistency. |
| Analyte Carryover | Adsorption of high-molecular-weight this compound in the injector or column. | - Increase the injector temperature. - Use a post-run bake-out in the GC oven profile to elute residual compounds.[7] - Inject a solvent blank after a high-concentration sample to check for carryover. |
| Low Signal Intensity | Analyte degradation in the injector; leaks in the system. | - Check for leaks in the GC-MS system. - Use a deactivated inlet liner. - Consider using a pulsed splitless injection to minimize residence time in the hot injector.[8] |
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for phthalate analysis in various matrices. While specific data for this compound is limited, these values for other phthalates provide a general indication of the extent of matrix effects.
| Phthalate | Matrix | Analytical Method | Recovery (%) | Matrix Effect (%) | Reference |
| Di-n-hexyl phthalate | Wheat | QuEChERS-GC/MS | 84.8 - 120.3 | +53.7 (Enhancement) | [2] |
| Diisobutyl phthalate | Wheat | QuEChERS-GC/MS | 84.8 - 120.3 | +5.4 (Enhancement) | [2] |
| Various Phthalates | Medical Infusion Sets | GC-MS/MS | 91.8 - 122 | Not specified | [9] |
| Various Phthalates | Polymer Materials | GC/MS | 76 - 100 | Not specified | [10][11] |
Experimental Protocols
Sample Preparation from Polymer Matrix (e.g., PVC)
This protocol is adapted from the US Consumer Product Safety Commission (CPSC) Test Method CPSC-CH-C1001-09.3 for the determination of phthalates in consumer products.[12]
-
Sample Dissolution: Accurately weigh approximately 50 mg of the polymer sample into a glass vial. Add 5 mL of tetrahydrofuran (THF) and mix vigorously until the sample is completely dissolved. This may require extended mixing time (e.g., 2+ hours).[12]
-
Polymer Precipitation: Add 10 mL of hexane for every 5 mL of THF used to precipitate the PVC polymer.[12]
-
Settling: Shake the mixture and allow the polymer to settle for at least 5 minutes.[12]
-
Filtration: Filter the THF/hexane solution through a 0.45 µm PTFE filter into a clean glass vial.[12]
-
Dilution: Combine 0.3 mL of the filtered solution with 0.2 mL of an internal standard solution (if used), and dilute to a final volume of 1.5 mL with cyclohexane.[12]
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.[12]
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of this compound. Optimization will be required based on the specific instrument and column used.
-
GC System: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MS (or equivalent)
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Split/splitless injector
-
Inlet Temperature: 280-300°C
-
Injection Mode: Pulsed Splitless
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 60°C, hold for 1 min
-
Ramp 1: 20°C/min to 280°C
-
Ramp 2: 5°C/min to 320°C, hold for 5 min
-
A post-run bake-out may be necessary to prevent carryover.[7]
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
MSD Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Suggested Ions for this compound: m/z 149 (quantifier), and at least two qualifier ions (e.g., 167, 279).
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common GC-MS issues.
References
- 1. Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phthalates and how to get rid of them! - Chromatography Forum [chromforum.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. fses.oregonstate.edu [fses.oregonstate.edu]
- 8. agilent.com [agilent.com]
- 9. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
Technical Support Center: Overcoming Dioctadecyl Phthalate Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome dioctadecyl phthalate (DOP) contamination in laboratory analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my analysis?
This compound, also known as distearyl phthalate, is a high-molecular-weight phthalate ester with the chemical formula C44H78O4 and a molecular weight of 671.1 g/mol . Phthalates are commonly used as plasticizers to increase the flexibility and durability of plastics. Because they are not chemically bound to the polymer matrix, they can easily leach into samples, solvents, and reagents, causing significant contamination. This is a major concern in sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), where even trace amounts can interfere with the detection and quantification of target analytes, leading to inaccurate results and false positives.
Q2: What are the common sources of this compound contamination in the laboratory?
This compound and other phthalates are ubiquitous in the laboratory environment. Common sources of contamination include:
-
Plastic Labware: Polyvinyl chloride (PVC) and other flexible plastics are major sources. This includes tubing, gloves, pipette tips, syringes, sample vials and caps, and storage containers.[1][2]
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[3] Contamination can be introduced during manufacturing, packaging, or transfer.
-
Water Purification Systems: Plastic components within deionized water systems can leach phthalates into the purified water.
-
Laboratory Environment: Phthalates can be present in flooring materials, paints, adhesives, and even as airborne dust particles that can settle into samples.[1]
-
Sample Handling and Storage: The use of Parafilm®, plastic-lined caps, and improper storage containers can introduce phthalates.
dot graph TD { A[Laboratory Environment] --> B{Sources of DOP Contamination}; B --> C[Plastic Consumables]; B --> D[Solvents & Reagents]; B --> E[Water Purification System]; B --> F[Lab Infrastructure]; C --> G["Tubing (PVC)"]; C --> H["Gloves"]; C --> I["Pipette Tips"]; C --> J["Vials & Caps"]; F --> K["Flooring"]; F --> L["Paints"]; F --> M["Adhesives"]; subgraph "Analytical Workflow" direction LR N[Sample Preparation] --> O[Analysis (GC/MS, LC/MS)]; end B --> N;
} end_dot
Sources of this compound (DOP) Contamination.
Q3: How can I identify this compound contamination in my analytical data?
In GC-MS analysis, phthalates often produce a characteristic fragment ion at m/z 149. While this is a common indicator, this compound, being a larger molecule, may show other characteristic ions. It's crucial to analyze a solvent blank alongside your samples. If you observe peaks corresponding to phthalates in your blank, it's a clear sign of contamination. In LC-MS, you may see protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or ammonia [M+NH4]+. For dioctyl phthalate, common adducts are observed at m/z 391 [M+H]+ and 413 [M+Na]+.[4]
Troubleshooting Guides
Issue 1: Persistent Phthalate Peaks in Blanks
If you consistently observe phthalate peaks in your solvent blanks, follow this troubleshooting workflow:
Troubleshooting Workflow for Phthalate Contamination.
Issue 2: Sample-Specific Phthalate Contamination
If contamination appears only in certain samples, consider the following:
-
Sample Matrix: Some matrices may enhance the leaching of phthalates from containers or labware.
-
Sample Collection and Storage: Investigate the materials used during sample collection and storage. Plastic containers are a likely source.
-
Specific Reagents: A reagent used for only a subset of samples could be the source of contamination.
Data Presentation: Phthalate Leaching from Laboratory Consumables
| Laboratory Consumable | Phthalate Detected | Maximum Leaching (µg/cm²) |
| Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 |
| Diisononyl phthalate (DINP) | 0.86 | |
| Plastic Syringes | Diethylhexyl phthalate (DEHP) | Significant leaching observed |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 |
| Regenerated Cellulose Filters | Dibutyl phthalate (DBP) | 0.61 |
| Cellulose Acetate Filters | Dimethyl phthalate (DMP) | 5.85 |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 |
Data summarized from a study on phthalate contamination in an environmental analytical laboratory.[5]
Experimental Protocols
Protocol 1: Rigorous Cleaning of Laboratory Glassware
This protocol is designed to remove trace organic contaminants, including phthalates, from laboratory glassware.
-
Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent (e.g., Alconox) in hot tap water. Use appropriate brushes to clean the interior surfaces thoroughly.[6][7]
-
Tap Water Rinse: Rinse the glassware at least six times with hot tap water.[6]
-
Deionized Water Rinse: Rinse another six times with deionized water.[6]
-
Solvent Rinses (in a fume hood):
-
Drying: Allow the glassware to air dry on a rack or in a drying oven. To prevent re-contamination from airborne particles, loosely cover the openings with hexane-rinsed aluminum foil.[6]
-
Baking (Optional but Recommended): For the most critical applications, bake the glassware in a muffle furnace at a high temperature (e.g., 450-550°C) for several hours. This will thermally degrade any remaining organic residues. Ensure the glassware is rated for such temperatures.
Protocol 2: Sample Preparation to Minimize Phthalate Contamination
This protocol outlines best practices for preparing samples for sensitive analysis of low-level analytes where phthalate contamination is a concern.
-
Use of Phthalate-Free Consumables: Whenever possible, use glassware instead of plastic. If plastic is unavoidable, use items certified as "phthalate-free." This includes pipette tips, vials, and caps.
-
Solvent and Reagent Purity: Use the highest purity solvents available (e.g., pesticide residue grade, LC-MS grade). Test new bottles of solvent by running a blank before use. Consider redistilling solvents for highly sensitive analyses.
-
Minimize Contact with Plastics:
-
Avoid using plastic squirt bottles for rinsing.
-
Do not use Parafilm® to cover beakers or flasks. Use hexane-rinsed aluminum foil instead.
-
Use glass syringes with metal needles for liquid transfers.
-
-
Glove Selection: Wear powder-free nitrile gloves. Be aware that even these can be a source of contamination, so minimize contact with solvents and sample solutions.
-
Blank Preparation: Prepare a "method blank" that goes through the entire sample preparation process alongside your actual samples. This will help to identify and quantify any background contamination.
Optimized Sample Preparation Workflow to Minimize Phthalate Contamination.
Protocol 3: GC-MS System Decontamination
If you suspect your GC-MS system is contaminated with phthalates, the following steps can help.
-
Injector Maintenance:
-
Replace the injector liner and septum. These are common sites for contamination to accumulate.
-
Clean the injector port with appropriate solvents.
-
-
Column Bake-out: Disconnect the column from the detector and bake it at its maximum rated temperature for several hours.
-
Solvent Line Flush: Flush all solvent lines with high-purity solvent.
-
Source Cleaning (MS): If contamination persists, the mass spectrometer source may need to be cleaned according to the manufacturer's instructions. This is a more involved process and should be performed by an experienced user.
For LC-MS systems, a similar approach of flushing the system with a series of strong solvents is recommended. A common aggressive cleaning solution is a mixture of isopropanol, acetonitrile, dichloromethane, and cyclohexane.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Contamination in GC - Chromatography Forum [chromforum.org]
- 3. Phthalates and how to get rid of them! - Chromatography Forum [chromforum.org]
- 4. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
Technical Support Center: Dioctadecyl Phthalate Extraction from Fatty Foods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of dioctadecyl phthalate extraction from fatty food matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from fatty foods.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: The solvent may not be effectively penetrating the fatty matrix to dissolve the this compound. This compound has a high affinity for the apolar fatty matrix.[1][2] Analyte Loss During Cleanup: The cleanup step, intended to remove lipids, might also be removing the target analyte. | Optimize Extraction Solvent: Use a non-polar solvent like n-hexane or a mixture of dichloromethane and cyclohexane to co-extract the phthalate with the fat.[3] Alternatively, use acetonitrile for a more selective extraction, as fat has low solubility in it.[3] Enhance Extraction: Employ techniques like ultrasonic-assisted extraction or microwave-assisted extraction to improve solvent penetration.[3] Refine Cleanup: If using Solid Phase Extraction (SPE), ensure the sorbent and elution solvent are appropriate for this compound. For Gel Permeation Chromatography (GPC), verify that the elution window for the analyte is correctly calibrated to prevent its co-elution with the discarded fat fraction.[4][5] |
| High Background Contamination / Blank Issues | Contaminated Solvents/Reagents: Phthalates are ubiquitous and can be present in solvents, water, and other reagents.[6][7] Leaching from Labware: Plastic materials (e.g., pipette tips, containers, tubing) can leach phthalates into the sample.[3][8] Even glassware and aluminum foil can be sources of contamination.[3] Laboratory Environment: Phthalates can be present in laboratory air and dust.[3] | Use High-Purity Solvents: Utilize pesticide-grade or phthalate-free solvents. Consider redistilling solvents or cleaning them with thermally treated aluminum oxide.[3] Avoid Plastic: Use scrupulously clean glassware for all sample handling and preparation steps.[3][8] Rinse glassware with water, followed by acetone and hexane.[8] Minimize Environmental Exposure: Prepare samples in a clean environment, potentially in a dedicated lab space with minimal plastic. Installing a charcoal filter in the gas supply for the GC can reduce instrument blanks.[3] |
| Matrix Effects in GC-MS/LC-MS Analysis | Co-elution of Matrix Components: Lipids and other fatty components that were not completely removed during cleanup can co-elute with this compound, causing ion suppression or enhancement.[1] Instrument Contamination: Buildup of non-volatile fatty material in the GC injector or MS source can lead to poor peak shape, decreased sensitivity, and signal instability. | Improve Cleanup: Implement a more rigorous cleanup method. Gel Permeation Chromatography (GPC) is highly effective for removing high-molecular-weight lipids.[4][5][9] Solid Phase Extraction (SPE) with sorbents like Primary Secondary Amine (PSA) or C18 can also be effective.[10][11] The QuEChERS method often incorporates a dispersive SPE (dSPE) cleanup step.[10][12] Injector Maintenance: Use a high injector temperature (e.g., 320 °C) in the GC to help volatilize high molecular weight phthalates and prevent adsorption.[3][8] Regular cleaning of the injector liner and MS source is crucial. |
| Poor Chromatographic Peak Shape | Active Sites in GC System: Phthalates can interact with active sites in the injector liner or column, leading to tailing peaks. Co-eluting Interferences: Matrix components can interfere with the peak shape. | Use an Inert Flow Path: Employ deactivated injector liners and columns. Enhance Cleanup: As mentioned above, improved sample cleanup to remove matrix interferences is critical. |
| Inconsistent Results | Non-homogenous Sample: The distribution of this compound within the fatty food may not be uniform. Variability in Manual Procedures: Inconsistent execution of extraction and cleanup steps can introduce variability. | Thorough Homogenization: Ensure the food sample is thoroughly homogenized before taking a subsample for extraction.[3] Automate Sample Preparation: Where possible, use automated systems for liquid handling and extraction to improve reproducibility.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial extraction solvent for this compound in high-fat foods?
A1: For high-fat foods, two main strategies are employed. The first is a non-polar solvent extraction using solvents like n-hexane, dichloromethane, or mixtures of dichloromethane with cyclohexane.[3] This approach extracts both the fat and the lipophilic phthalates together, requiring a subsequent cleanup step to remove the lipids. The second strategy involves using acetonitrile, which is more polar. Fat has limited solubility in acetonitrile, allowing for a more selective extraction of phthalates from the fatty matrix.[3]
Q2: How can I effectively remove lipids from my sample extract?
A2: Gel Permeation Chromatography (GPC) is a highly effective technique for separating high-molecular-weight interferences like lipids from the target analytes based on size.[4][5][14] Other common methods include Solid Phase Extraction (SPE) with cartridges containing sorbents like C18 and Primary Secondary Amine (PSA), or the dispersive SPE (dSPE) cleanup step used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10][11]
Q3: What is the QuEChERS method and is it suitable for fatty foods?
A3: QuEChERS is a sample preparation technique that involves an initial extraction with acetonitrile and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE).[10] It is a popular method due to its speed and simplicity. For fatty matrices, the dSPE step is crucial and often includes C18 sorbent to remove lipids.[10][11] Modified QuEChERS protocols have been successfully applied to the analysis of phthalates in edible oils and other fatty samples.[12]
Q4: How do I prevent background contamination when analyzing for this compound?
A4: Preventing background contamination is critical for accurate phthalate analysis.[6][7] Key measures include:
-
Avoiding Plastics: Use glass or stainless steel for all sample preparation steps. Avoid plastic containers, pipette tips, and vial caps with plastic septa.[3][8]
-
Using High-Purity Solvents: Employ phthalate-free or pesticide-grade solvents and reagents.[8]
-
Thorough Glassware Cleaning: Wash all glassware meticulously, followed by rinsing with acetone and hexane.[8]
-
Running Blanks: Always include procedural blanks with each batch of samples to monitor for contamination.
Q5: Which analytical technique is most suitable for detecting this compound?
A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most common and robust technique for the analysis of phthalates.[3] It provides good separation and definitive identification. Liquid Chromatography with Mass Spectrometry (LC-MS) can also be used and may offer higher sensitivity for some phthalates.[15]
Quantitative Data on Extraction Efficiency
The following table summarizes recovery data from various studies on phthalate extraction from fatty foods. Note that recovery can be highly matrix-dependent.
| Extraction Method | Matrix | Analyte(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS with dSPE (PSA) | Edible Oils | Phthalate Esters | 84 - 106 | 1.0 - 9.4 | [12] |
| Solid Phase Extraction (SPE) | Fatty Food | 20 Phthalate Esters | >75 | N/A | [16] |
| Liquid-Liquid Extraction with n-hexane | Solid Food Samples | 6 Phthalate Esters | 72.9 - 124.9 | < 3.30 | [17] |
| Direct Immersion-SPME after Acetonitrile Extraction | Vegetable Oils | Various Phthalates | 85.5 - 110.4 | 4.3 - 10.2 | [18] |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for Edible Oils
This protocol is adapted from methods described for the analysis of phthalates in fatty matrices.[12]
-
Sample Preparation: Weigh 2 g of the homogenized oil sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg MgSO₄ and 300 mg of Primary Secondary Amine (PSA) sorbent and 300 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm PTFE syringe filter into a GC vial.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Gel Permeation Chromatography (GPC) Cleanup for Fatty Extracts
This protocol outlines a general procedure for GPC cleanup, a highly effective method for removing lipids.[4][19]
-
Initial Extraction:
-
Homogenize 5-10 g of the fatty food sample.
-
Extract with a suitable solvent such as a 1:1 mixture of dichloromethane and cyclohexane. This can be done via sonication or shaking.
-
Filter the extract to remove solid particles.
-
Concentrate the extract to a small volume (e.g., 5 mL) using a rotary evaporator.
-
-
GPC System Preparation:
-
Equilibrate the GPC column (e.g., packed with Bio-Beads S-X3) with the mobile phase (e.g., 1:1 ethyl acetate/cyclohexane) at a constant flow rate (e.g., 5 mL/min).
-
-
Calibration (if necessary):
-
Inject a calibration standard containing corn oil (representing the fat) and the target phthalate(s) to determine the retention times and establish the "collect" and "dump" windows. Lipids will elute first.
-
-
Sample Cleanup:
-
Inject the concentrated sample extract onto the GPC column.
-
Collect the fraction corresponding to the elution time of this compound, while diverting the earlier-eluting lipid fraction to waste.
-
-
Post-Cleanup Concentration:
-
Concentrate the collected fraction to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Caption: Workflow for this compound extraction using GPC cleanup.
Caption: QuEChERS workflow for fatty food sample preparation.
Caption: Decision tree for troubleshooting low recovery and interference issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. solvescientific.com.au [solvescientific.com.au]
- 5. gilson.com [gilson.com]
- 6. Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 9. chemetrix.co.za [chemetrix.co.za]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of phthalate esters in edible oils by use of QuEChERS coupled with ionic-liquid-based dispersive liquid-liquid microextraction before high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. shimadzu.com [shimadzu.com]
- 19. epa.gov [epa.gov]
Technical Support Center: Optimization of Dioctadecyl Phthalate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dioctadecyl phthalate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
This compound is synthesized through the esterification reaction between phthalic anhydride and octadecanol (stearyl alcohol). The reaction typically proceeds in two steps: a rapid formation of the monoester followed by a slower, reversible conversion to the diester with the removal of water.[1][2]
Q2: What are the key reaction parameters to control for optimal synthesis?
The critical parameters to control for a successful synthesis include:
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Molar Ratio of Reactants: An excess of octadecanol is typically used to drive the reaction towards the formation of the diester.
-
Reaction Temperature: The temperature is a crucial factor influencing the reaction rate and the formation of side products.
-
Catalyst Type and Concentration: The choice of catalyst significantly impacts the reaction rate, product purity, and color.
-
Reaction Time: Sufficient time must be allowed for the second esterification step to reach completion.
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Removal of Water: Continuous removal of the water byproduct is essential to shift the equilibrium towards the product.
Q3: What types of catalysts are commonly used, and what are their advantages and disadvantages?
Catalysts for this reaction are broadly categorized as acidic and non-acidic.[3]
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Acidic Catalysts: Examples include concentrated sulfuric acid and p-toluenesulfonic acid (p-TSA).[3][4] They are highly active, allowing for lower reaction temperatures (around 140-160°C).[4] However, they can lead to darker colored products, more side reactions, and complex post-reaction neutralization steps.[3]
-
Non-Acidic Catalysts: This category includes metallic compounds like tin oxide, titanates (e.g., tetra-n-butyl titanate), and aluminates (e.g., sodium aluminate).[3] These catalysts generally produce a lighter-colored product with fewer side reactions and better overall quality.[3] However, they may require higher reaction temperatures (200°C or higher) to achieve high conversion rates.[4]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of this compound | 1. Incomplete reaction. 2. Reversible reaction shifting towards reactants. 3. Suboptimal catalyst activity. 4. Insufficient reaction temperature. | 1. Increase reaction time to allow for complete conversion of the monoester to the diester. Monitor reaction progress using TLC or GC. 2. Ensure efficient removal of water using a Dean-Stark apparatus or by applying a vacuum during the later stages of the reaction. 3. Increase catalyst concentration within the recommended range. If using a solid catalyst, ensure it is properly dispersed in the reaction mixture. Consider switching to a more active catalyst. 4. Gradually increase the reaction temperature, but be mindful of potential side reactions at excessively high temperatures. |
| Product is Darkly Colored | 1. Use of a strong acid catalyst. 2. High reaction temperatures leading to thermal degradation. 3. Presence of impurities in the reactants. | 1. Switch to a non-acidic catalyst such as tin oxide or a titanate.[3] 2. Optimize the reaction temperature to the lowest effective level. 3. Use high-purity phthalic anhydride and octadecanol. 4. Purify the crude product using activated carbon for decolorization. |
| Presence of Phthalic Anhydride in the Final Product | 1. Incomplete initial reaction. 2. Insufficient reaction time or temperature. | 1. Ensure the initial reaction to form the monoester goes to completion. This is typically a rapid and exothermic step. 2. Increase the reaction time and/or temperature to drive the reaction forward. |
| High Content of Monoester in the Final Product | 1. The second esterification step is incomplete. 2. Inefficient water removal. | 1. Increase the reaction time and consider a moderate increase in temperature towards the end of the reaction. 2. Check the efficiency of the water separator (e.g., Dean-Stark trap). Applying a vacuum during the final stages can aid in water removal. |
| Difficulty in Removing Excess Octadecanol | 1. Inefficient vacuum distillation. | 1. Ensure a sufficiently high vacuum (e.g., -0.06 to -0.099 MPa) and an appropriate distillation temperature (e.g., 200-270°C) are used.[3] 2. The distillation apparatus should be properly set up to handle high-boiling point alcohols. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Example 1 [3] | Example 2 [3] | Example 3 [3] |
| Catalyst | Tin Oxide | Sodium Aluminate | Tetra-n-butyl titanate |
| Catalyst Conc. (% of total reactants) | 0.2% | 0.3% | 0.25% |
| Molar Ratio (Phthalic Anhydride:Octadecanol) | 1 : 3.2 | 1 : 3.1 | 1 : 3.0 |
| Reaction Temperature (°C) | 230 | 210 | 240 |
| Reaction Time (h) | 6 | 9 | 5 |
| Dealcoholization Temp. (°C) | 270 | 250 | 260 |
| Dealcoholization Pressure (MPa) | -0.06 | -0.075 | -0.070 |
| Phthalic Anhydride Conversion Rate | >96% | >96% | >96% |
| This compound Yield | >99% | >99% | >99% |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on common practices in the literature.[3] Researchers should adapt it based on their specific equipment and safety protocols.
Materials:
-
Phthalic Anhydride
-
Octadecanol (Stearyl Alcohol)
-
Catalyst (e.g., Tin Oxide)
-
Nitrogen gas supply
-
Solvents for cleaning and analysis (e.g., ethanol, hexane)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Water separator (Dean-Stark apparatus) with a condenser
-
Heating mantle
-
Vacuum pump and gauge
-
Distillation apparatus
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and water separator. Ensure all glassware is dry.
-
Charging Reactants: Charge the calculated amounts of phthalic anhydride and octadecanol into the flask. A molar excess of octadecanol (e.g., a ratio of 1:2.6 to 1:3.6) is recommended.[3]
-
Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere.
-
Heating and Stirring: Begin stirring the mixture and heat it using the heating mantle.
-
Catalyst Addition: Once the reactants have melted and the temperature reaches approximately 180-190°C, add the catalyst. The amount of catalyst is typically a small percentage of the total reactant weight (e.g., 0.1-0.3%).[3]
-
Esterification Reaction: Increase the temperature to the desired reaction temperature (e.g., 200-240°C) and maintain it for the specified reaction time (e.g., 4-10 hours).[3] Continuously remove the water of reaction using the water separator.
-
Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected or by taking small samples for analysis (e.g., by measuring the acid value).
-
Dealcoholization: Once the reaction is complete, configure the apparatus for vacuum distillation. Apply a vacuum and increase the temperature to distill off the excess octadecanol.
-
Product Isolation: The remaining product in the flask is the crude this compound.
-
Purification (Optional): If further purification is required to improve color or remove impurities, the crude product can be treated with activated carbon and/or filtered through silica gel.
Mandatory Visualizations
References
Technical Support Center: Stability of Dioctadecyl Phthalate Analytical Standards
This technical support center provides guidance and answers frequently asked questions regarding the stability of dioctadecyl phthalate analytical standards. Researchers, scientists, and drug development professionals can use this information to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound analytical standards?
A1: To ensure the long-term stability of this compound analytical standards, they should be stored at refrigerated temperatures, typically between 2°C and 10°C.[1] The standard should be protected from direct sunlight and stored in a tightly sealed container to prevent contamination and solvent evaporation if in solution.[2][3][4]
Q2: What is the expected shelf life of a this compound analytical standard?
A2: The shelf life of a this compound analytical standard can vary by manufacturer and whether it is a neat material or a prepared solution. Always refer to the expiration date provided on the product's certificate of analysis.[5] For solutions prepared in the lab, it is best practice to replace them after six months, or sooner if quality control checks indicate any degradation.[4]
Q3: My analytical results using the this compound standard are inconsistent. What could be the cause?
A3: Inconsistent results can stem from the degradation of the analytical standard. The primary degradation pathway for phthalate esters is hydrolysis, which breaks down the ester into phthalic acid and octadecanol. This process can be accelerated by exposure to moisture, high temperatures, and non-neutral pH conditions. Thermal decomposition can also occur at elevated temperatures.[2][6]
Q4: How can I check if my this compound standard has degraded?
A4: You can assess the integrity of your standard by using chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS).[1][7] The appearance of new peaks corresponding to degradation products (e.g., phthalic acid, octadecanol) or a decrease in the peak area of this compound relative to an internal standard can indicate degradation. Regularly running a quality control sample with a fresh standard can help identify these changes.
Q5: Can I use a this compound standard that has passed its expiration date?
A5: It is not recommended to use an analytical standard beyond its expiration date. The manufacturer's expiration date is based on stability studies that guarantee the product's integrity within that timeframe. Using an expired standard can lead to inaccurate and unreliable analytical results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Drifting Calibration Curve | Degradation of the standard in solution. | Prepare fresh calibration standards from a stock solution that has been properly stored. If the issue persists, use a new stock solution. |
| Appearance of Extra Peaks in Chromatogram | The standard has degraded into phthalic acid and octadecanol. | Confirm the identity of the extra peaks using mass spectrometry. Discard the degraded standard and obtain a new one. |
| Consistently Low Assay Values | The concentration of the standard has decreased due to degradation. | Re-qualify the standard against a new, certified reference material. If degradation is confirmed, replace the standard. |
| Physical Changes in the Standard (e.g., discoloration, precipitation) | Significant degradation or contamination of the standard. | Do not use the standard. Discard it according to your institution's safety protocols and obtain a new one. |
Stability Data for Long-Chain Phthalate Esters
| Condition | Parameter | Value | Implication for Stability |
| Hydrolysis | Estimated Half-life at pH 7 | 7.7 years | Stable under neutral aqueous conditions. |
| Estimated Half-life at pH 8 | 280 days | Moderately stable under slightly basic conditions. Susceptible to degradation over longer periods. | |
| Thermal Decomposition | Activation Energy | 35.4 kcal/mol | High energy is required for thermal decomposition, suggesting good thermal stability at typical laboratory temperatures. |
| Onset of Decomposition | > 250 °C | The standard is stable at ambient and moderately elevated temperatures but will degrade at high temperatures.[2][6] |
Note: Data presented is for didecyl phthalate and serves as an estimate for this compound due to structural similarity.
Experimental Protocols
Protocol for Assessing the Stability of a this compound Standard Solution
This protocol outlines a method to evaluate the stability of a this compound standard in a specific solvent under defined storage conditions.
-
Preparation of the Stability Study Sample:
-
Storage Conditions:
-
Store the vials under the desired conditions for the stability study. Recommended conditions to test include:
-
Refrigerated: 2-8°C (recommended storage)
-
Room Temperature: 20-25°C
-
Accelerated: 40°C
-
-
Protect all samples from light.[4]
-
-
Testing Frequency:
-
Analyze the samples at predetermined time points. A typical schedule would be:
-
Initial analysis (Time 0)
-
1 month, 3 months, 6 months, and 12 months.
-
-
-
Analytical Method:
-
Use a validated stability-indicating method, typically GC-MS.
-
At each time point, inject the stored standard solution and a freshly prepared standard solution of the same concentration.
-
Compare the peak area of the this compound in the stored sample to that of the freshly prepared sample.
-
Monitor for the appearance of any new peaks that could be degradation products.
-
-
Evaluation of Results:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
A significant decrease in concentration (e.g., >5%) or the appearance of significant degradation peaks indicates instability under those storage conditions.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Experimental workflow for stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Didecyl phthalate | C28H46O4 | CID 6788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Analytical Standards for Phthalates Testing | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Reducing background interference in phthalate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference in their phthalate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of phthalate contamination in a laboratory setting?
A1: Phthalate contamination is a pervasive issue in laboratory analysis due to their widespread use as plasticizers.[1][2] Common sources of contamination include:
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Laboratory Consumables: Many plastic laboratory items can leach phthalates. These include pipette tips, plastic syringes, filter holders, and sample vials.[3][4] Even Parafilm® has been shown to be a source of contamination.[3][4]
-
Solvents and Reagents: Solvents can become contaminated from storage containers or during transfer. It's crucial to use high-purity, phthalate-free solvents.[5][6]
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Laboratory Environment: Phthalates are present in the air and dust of a laboratory.[5][7] They can originate from flooring materials, paints, cables, adhesives, and tubing.[1] This airborne contamination can settle on glassware and other surfaces.
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Personal Care Products: Cosmetics, lotions, and other personal care products used by laboratory personnel can contain phthalates and contribute to sample contamination.[8]
-
Instrumentation: Components of analytical instruments, such as tubing and syringe needles, can be sources of phthalate contamination.[7][9]
Q2: I am observing high background levels of Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) in my blanks. What are the likely causes and how can I troubleshoot this?
A2: High levels of DEHP and DBP are common due to their extensive use.[5] To troubleshoot, systematically investigate potential sources:
-
Isolate the Source: Begin by running a "system blank" with only the solvent to check for contamination from the analytical instrument itself. If the blank is clean, the contamination is likely introduced during sample preparation.
-
Evaluate Consumables: Test each consumable used in your workflow (e.g., pipette tips, vials, filters) by exposing them to a clean solvent and analyzing the solvent for phthalates.
-
Check Glassware Cleaning Procedures: Your glassware cleaning protocol may be insufficient. Implement a more rigorous cleaning procedure specifically for phthalate analysis.
-
Assess the Laboratory Air: If other sources have been ruled out, airborne contamination may be the culprit. Consider measures to minimize dust and use fume hoods when preparing samples.[7]
Q3: What are the best practices for cleaning glassware to minimize phthalate background?
A3: A meticulous glassware cleaning protocol is essential for accurate phthalate analysis.[10][11][12] Here are some best practices:
-
Initial Cleaning: Wash glassware as soon as possible after use.[11][12] Use a laboratory-grade, phosphate-free detergent.[13][14]
-
Solvent Rinsing: After washing and rinsing with tap and deionized water, rinse the glassware with a high-purity solvent known to be free of phthalates, such as acetone or hexane.[10][14]
-
Thermal Treatment: For glassware that can withstand high temperatures, baking in a muffle furnace at 400-450°C is a highly effective method for removing phthalate residues.[1][7][8]
-
Proper Storage: After cleaning, cover glassware with aluminum foil that has been baked to prevent contamination from laboratory air and dust.[6]
Q4: Can my sample preparation method be a source of contamination?
A4: Yes, every step in the sample preparation process is a potential source of phthalate contamination.[7] Key areas to scrutinize include:
-
Extraction Solvents: Ensure all solvents are of the highest purity and are certified as phthalate-free. It is good practice to redistill solvents in-house if contamination is suspected.[6][15]
-
Plasticware: Avoid the use of plastic containers, pipettes, and other consumables whenever possible.[10][15] If plasticware is unavoidable, select products made from materials known to have low phthalate content and test them for leaching prior to use.
-
Solid Phase Extraction (SPE): SPE cartridges can be a source of contamination. It is advisable to wash the cartridges with a clean solvent before use.
Troubleshooting Guides
Guide 1: Identifying the Source of Phthalate Contamination
This guide provides a systematic approach to pinpointing the source of background interference in your phthalate analysis.
Troubleshooting Flowchart for Phthalate Contamination
Caption: A flowchart to systematically identify phthalate contamination sources.
Guide 2: Quantitative Data on Phthalate Leaching
The following table summarizes data from a study investigating phthalate leaching from various laboratory consumables. This data can help in selecting appropriate materials for your analysis.
| Laboratory Consumable | Phthalate Detected | Maximum Leaching (µg/cm²) |
| Plastic Syringes | Di(2-ethylhexyl) phthalate (DEHP) | 0.36[3][4] |
| Diisononyl phthalate (DINP) | 0.86[3][4] | |
| Pipette Tips | Di(2-ethylhexyl) phthalate (DEHP) | 0.36[3][4] |
| Diisononyl phthalate (DINP) | 0.86[3][4] | |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49[3][4] |
| Regenerated Cellulose Filter | Dibutyl phthalate (DBP) | 0.61[3][4] |
| Cellulose Acetate Filter | Dimethyl phthalate (DMP) | 5.85[3][4] |
| Parafilm® | Di(2-ethylhexyl) phthalate (DEHP) | 0.50[3][4] |
Experimental Protocols
Protocol 1: Rigorous Cleaning of Laboratory Glassware for Phthalate Analysis
This protocol details a comprehensive cleaning procedure for glassware to minimize phthalate background.
Workflow for Glassware Cleaning
References
- 1. biotage.com [biotage.com]
- 2. Phthalates - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: investigation of the sources, tips and tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 11. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 12. What are good cleaning techniques for laboratory glassware? - Technical - Knowledgebase - Ace Glass Inc. Support Helpdesk [aceglass.com]
- 13. nist.gov [nist.gov]
- 14. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Technical Support Center: Dioctadecyl Phthalate Peak Tailing in Gas Chromatography
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing issues encountered during the gas chromatography (GC) analysis of dioctadecyl phthalate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half. This distortion can lead to inaccurate peak integration and reduced resolution between closely eluting compounds.[1][2][3]
Q2: Why is this compound particularly susceptible to peak tailing?
This compound is a high molecular weight, low-volatility compound. These characteristics present several challenges in GC analysis that can contribute to peak tailing:
-
Incomplete Vaporization: Insufficient temperature in the GC inlet can lead to slow or incomplete vaporization of the large this compound molecule, causing it to enter the column in a broad band.
-
Thermal Degradation: Conversely, excessively high inlet temperatures can cause thermal decomposition of the phthalate ester, leading to the formation of degradation products that may co-elute or interfere with the main peak, sometimes appearing as a tail.[4]
-
Adsorption: Active sites within the GC system, such as in the inlet liner, at the head of the column, or on particulate matter, can interact with the polar phthalate molecule, causing some molecules to be retained longer than others and resulting in a tailing peak.[4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column, leading to peak distortion, including tailing.[1]
Q3: Can contamination cause peak tailing for this compound?
Yes, contamination is a significant cause of peak tailing. Phthalates are ubiquitous in laboratory environments and can leach from plastic components.[6] Contamination can manifest in several ways to cause peak tailing:
-
Active Sites: Non-volatile residues from previous injections can accumulate in the inlet liner and at the head of the column, creating active sites that adsorb this compound.[3]
-
Co-elution: Contaminants that co-elute with this compound can distort the peak shape.
-
System Bleed: High temperatures can cause the column's stationary phase to bleed, which can contribute to baseline noise and interact with the analyte.
Troubleshooting Guide
Use the following sections to diagnose and resolve peak tailing issues with this compound.
Initial Assessment
Before making any changes to your GC system, assess the nature of the peak tailing.
-
Examine the Peak Shape: Is it a slight asymmetry or a severe, drawn-out tail?
-
Review the Entire Chromatogram: Are other peaks in your analysis also tailing? If all peaks are tailing, it could indicate a system-wide issue like a leak or improper column installation. If only the this compound peak is tailing, the issue is more likely related to the specific properties of this analyte.
-
Check System Performance: When was the last time the system performed well? Review your maintenance logs to see if any recent changes correlate with the onset of peak tailing.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting this compound peak tailing.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
Detailed Troubleshooting Steps and Methodologies
Inlet System
The inlet is a common source of problems for high molecular weight compounds.
-
Liner Selection: For high molecular weight, low-volatility compounds like this compound, a single taper liner with glass wool is often recommended for splitless injections.[7][8] The glass wool aids in sample vaporization and traps non-volatile residues. Ensure the liner is highly inert to prevent adsorption.
-
Inlet Temperature: This is a critical parameter. Too low, and the sample won't vaporize efficiently. Too high, and you risk thermal degradation.
-
Methodology for Optimizing Inlet Temperature:
-
Start with a conservative inlet temperature, for example, 250 °C.
-
Inject a standard of this compound and observe the peak shape.
-
Increase the inlet temperature in 10-20 °C increments (e.g., 270 °C, 290 °C, 310 °C), injecting the standard at each temperature.
-
Monitor the peak shape and area. An improvement in peak shape and an increase in peak area may indicate better vaporization.
-
Be vigilant for signs of degradation, such as the appearance of smaller peaks before the main analyte peak or a decrease in the main peak's area at very high temperatures.
-
-
-
Septum and O-ring: Regularly replace the septum and inlet liner O-ring. A leaking or cored septum can introduce contaminants and cause flow path disruptions.
GC Column
The column is where the separation occurs, and its condition is vital for good peak shape.
-
Column Choice: A low-bleed, mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point for phthalate analysis. These columns offer good thermal stability.
-
Column Contamination: The front of the column can accumulate non-volatile residues, leading to active sites.
-
Methodology for Column Maintenance:
-
Cool the oven and inlet.
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer, cut 10-20 cm from the inlet end of the column. Ensure a clean, square cut.
-
Reinstall the column to the correct depth in the inlet.
-
Condition the column according to the manufacturer's instructions to remove any contaminants and stabilize the stationary phase.
-
-
Carrier Gas and Flow
-
Gas Purity: Use high-purity carrier gas (e.g., Helium 99.999%) and install traps to remove oxygen and moisture, which can degrade the column's stationary phase.
-
Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. An incorrect flow rate can lead to band broadening.
Injection Technique
-
Injection Volume: Overloading the column can cause peak distortion. If you suspect overloading, try reducing the injection volume or diluting the sample.
Quantitative Data Summary
The following tables provide example data to illustrate the impact of different parameters on peak asymmetry for a high molecular weight phthalate. Note: This is representative data for illustrative purposes.
Table 1: Effect of Inlet Temperature on Peak Asymmetry
| Inlet Temperature (°C) | Peak Asymmetry (As) | Observations |
| 250 | 2.1 | Significant tailing, likely due to incomplete vaporization. |
| 280 | 1.5 | Improved peak shape, better vaporization. |
| 310 | 1.2 | Symmetrical peak, optimal vaporization. |
| 340 | 1.4 | Tailing begins to reappear, possible onset of degradation. |
Table 2: Impact of Column Maintenance on Peak Asymmetry
| Maintenance Action | Peak Asymmetry (As) Before | Peak Asymmetry (As) After |
| Trim 15 cm from column inlet | 1.9 | 1.3 |
| Replace Inlet Liner | 2.0 | 1.4 |
| System Bakeout | 1.8 | 1.5 |
Potential Degradation Pathway
High temperatures in the GC inlet can lead to the degradation of this compound. One potential pathway is the intramolecular elimination of an alkene from one of the octadecyl chains, leading to a mono-octadecyl phthalate and octadecene. Further degradation can also occur.
Caption: High temperatures can lead to the degradation of this compound.
By following this structured troubleshooting guide, you can systematically identify and resolve the root causes of peak tailing for this compound, leading to more accurate and reliable chromatographic results.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. youtube.com [youtube.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. agilent.com [agilent.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. gcms.cz [gcms.cz]
Technical Support Center: Method Ruggedness for Dioctadecyl Phthalate Analysis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of dioctadecyl phthalate. It focuses on ensuring method ruggedness, a critical component of method validation that demonstrates the reliability of an analytical procedure under minor, expected variations in experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is method ruggedness and why is it crucial for this compound analysis?
A1: Method ruggedness is the ability of an analytical method to remain unaffected by small, deliberate variations in procedural parameters. It is a measure of the method's reproducibility under normal testing conditions. For this compound, a compound often analyzed at trace levels, ruggedness is critical to ensure that results are consistent and reliable across different laboratories, analysts, instruments, and even on different days.[1] Establishing ruggedness is a key part of method validation, ensuring data integrity for regulatory submissions and product quality control.
Q2: What are the most common analytical techniques for this compound analysis?
A2: The most prevalent techniques are chromatographic methods due to their high separation efficiency and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for its excellent resolution and specificity, making it a powerful tool for identifying and quantifying phthalates.[2]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) , often coupled with UV or mass spectrometry detectors (LC-MS), are also common.[3][4][5][6] These methods are particularly useful for samples that are not easily volatilized.
Q3: What typical parameters should be evaluated in a ruggedness test for this compound analysis?
A3: During a ruggedness study, several key parameters of the analytical method are intentionally varied to assess the impact on the results. Minor deviations in these conditions should not significantly affect the final analyte concentrations.[1] For a typical chromatographic analysis of this compound, these include variations in instrument settings, sample preparation, and mobile/gas phases.
Troubleshooting Guide
Issue 1: High Blank Values and Sample Contamination
Q: My blank samples show significant peaks for this compound. What are the potential sources of contamination and how can I minimize them?
A: Phthalates are ubiquitous environmental and laboratory contaminants, making blank contamination a common and significant challenge.[7][8]
Potential Sources:
-
Laboratory Air: Phthalates can be absorbed from the air onto lab equipment, especially the outer wall of GC syringe needles.[9]
-
Consumables: Plastic materials such as pipette tips, vials, caps, and tubing can leach phthalates.[8][10]
-
Solvents and Reagents: Mobile phases, extraction solvents, and even water can be sources of contamination.[11]
-
Sample Preparation: Contamination can be introduced during steps like solid-phase extraction (SPE).[12]
Troubleshooting Steps:
-
Solvent & Reagent Check: Run "solvent blanks" by injecting the solvents used in your sample preparation and mobile phase directly into the instrument.
-
Use Phthalate-Free Labware: Whenever possible, use glassware and rinse it thoroughly with a suitable solvent (e.g., hexane or acetone) before use. Avoid plastic containers for sample and standard storage.
-
Minimize Air Exposure: Keep sample and standard vials capped. Reduce the time the syringe needle is exposed to lab air before injection.[9]
-
Install a Contamination Trap: For HPLC systems, installing a reversed-phase column between the solvent mixer and the injector can help by retaining phthalates from the mobile phase, creating a delay between the contaminant peak and the analyte peak from the sample.[11]
-
Dedicated Glassware: Use glassware dedicated solely to phthalate analysis to prevent cross-contamination.
Issue 2: Poor Peak Shape or Shifting Retention Times
Q: I'm observing peak tailing and my retention times are inconsistent. What are the likely causes?
A: These issues often point to problems with the chromatographic system or mobile phase composition.
Potential Causes & Solutions:
-
Column Degradation: The analytical column can degrade over time. Try washing the column according to the manufacturer's instructions or replace it if it's old.
-
Mobile Phase Issues (HPLC): The composition of the mobile phase significantly impacts retention time.[4] Ensure it is prepared accurately and consistently. The pH of the buffer should be stable, as shifts can affect analyte retention.[5] Using pre-mixed mobile phases can improve consistency.
-
Temperature Fluctuations (GC/HPLC): Inconsistent column oven temperature will cause retention times to drift. Ensure the oven temperature is stable and calibrated.
-
Flow Rate Instability: Check the pump for leaks or bubbles, which can cause an unstable flow rate and lead to retention time variability. Degassing the mobile phase is crucial.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting the sample.
Issue 3: Low Sensitivity or Poor Analyte Recovery
Q: My method is not sensitive enough, or my recovery from sample preparation is low. How can I improve this?
A: Low sensitivity or recovery can stem from sample preparation, instrument settings, or the detection method itself.
Potential Causes & Solutions:
-
Suboptimal Sample Preparation: this compound is lipophilic, so its extraction efficiency depends heavily on the chosen solvent and technique (e.g., LLE, SPE).[7] Optimize the extraction solvent and SPE cartridge type (e.g., C18 is common).[5] Ensure complete elution from the SPE cartridge by testing different elution solvents and volumes.
-
Detector Settings (MS): For mass spectrometry, ensure you are using the optimal ions for quantification in Selected Ion Monitoring (SIM) mode.[13][14] Many phthalates share a common base peak ion (m/z 149), which can be used for screening, but more specific ions should be used for quantification to avoid interference.[2][15]
-
Carrier Gas Issues (GC): While hydrogen is a cost-effective alternative to helium as a carrier gas, it can sometimes cause in-source reactions or reduced sensitivity for certain compounds.[10][14] Method optimization may be required if switching from helium.
-
Injector Temperature (GC): Ensure the injector temperature is high enough to efficiently volatilize the high-molecular-weight this compound without causing thermal degradation.
Data Presentation: Ruggedness Testing Parameters
The following table outlines typical parameters and their variations for a ruggedness test of a this compound method. The goal is to show that these small changes do not lead to a significant change in the final reported value (e.g., %RSD < 2%).
| Parameter Category | Parameter Varied | Typical Variation (Level -1) | Nominal Value | Typical Variation (Level +1) |
| Sample Preparation | Extraction Time | 15 minutes | 20 minutes | 25 minutes |
| Sample pH | 4.5 | 5.0 | 5.5 | |
| Elution Solvent Volume | 4.5 mL | 5.0 mL | 5.5 mL | |
| HPLC Parameters | Column Temperature | 38 °C | 40 °C | 42 °C |
| Mobile Phase pH | 4.8 | 5.0 | 5.2 | |
| Flow Rate | 0.98 mL/min | 1.00 mL/min | 1.02 mL/min | |
| GC Parameters | Injector Temperature | 275 °C | 280 °C | 285 °C |
| Carrier Gas Flow | 1.1 mL/min | 1.2 mL/min | 1.3 mL/min | |
| General | Analyst | Analyst A | - | Analyst B |
| Instrument | Instrument 1 | - | Instrument 2 |
Experimental Protocols
Protocol 1: General Method Ruggedness Test
This protocol describes a systematic approach to evaluating the ruggedness of an established analytical method for this compound.
-
Define Parameters and Levels: Identify 5-7 critical method parameters that could potentially vary during routine use (refer to the table above). For each parameter, define a nominal level and two other levels representing slight variations (e.g., ±5%).
-
Experimental Design: Use a fractional factorial design (e.g., a Plackett-Burman design) to minimize the number of experiments while still obtaining meaningful data about the effect of each parameter.
-
Sample Preparation: Prepare a homogenous batch of a quality control (QC) sample with a known concentration of this compound.
-
Execution: Perform the series of experiments as dictated by the chosen design. For each run, set the parameters to their specified levels and analyze the QC sample in triplicate.
-
Data Analysis:
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the this compound concentration for each experimental run.
-
Use statistical analysis (e.g., ANOVA) to determine if any of the parameter variations have a statistically significant effect on the measured concentration.
-
-
Acceptance Criteria: The method is considered rugged if the %RSD of the results across all tested conditions is within the predefined acceptance limit (e.g., < 5%) and no single parameter variation causes a significant change in the result.
References
- 1. Cross validation and ruggedness testing of analytical methods used for the quantification of urinary phthalate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. opus.govst.edu [opus.govst.edu]
- 5. Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. Phthalate Exposure: From Quantification to Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Solution for blank and matrix difficulties encountered during phthalate analysis of edible oils by high performance liquid chromatography coupled with tandem mass spectrometry [agris.fao.org]
- 12. agilent.com [agilent.com]
- 13. fses.oregonstate.edu [fses.oregonstate.edu]
- 14. GC-MS Analysis of Phthalate esters using Hydrogen carrier gas [peakscientific.com]
- 15. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
Technical Support Center: Enhancing Sensitivity for Trace-Level Detection of Dioctadecyl Phthalate
Welcome to the technical support center for the trace-level detection of dioctadecyl phthalate (DOP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section is designed to provide rapid solutions to specific issues you may encounter during the analysis of this compound at trace levels.
Contamination Issues
Question: I am observing high background levels of phthalates, including this compound, in my procedural blanks. What are the common sources of contamination and how can I minimize them?
Answer: Phthalate contamination is a pervasive issue in trace analysis due to their ubiquitous presence in laboratory environments.[1][2][3][4][5] Here are the primary sources and mitigation strategies:
-
Solvents and Reagents: Solvents like methylene chloride, ethyl acetate, and acetone can contain phthalate impurities.[1] Deionized water systems with plastic components are also a known source.[1]
-
Laboratory Consumables: Many common lab items can leach phthalates. These include pipette tips, syringe filters, plastic tubing, parafilm, and even some glass vials with plastic caps.[6][7][8]
-
Solution: Whenever possible, use glassware instead of plastic. Rinse all glassware with a high-purity solvent known to be free of phthalates before use.[5] If plastic consumables are unavoidable, pre-rinse them with solvent to remove surface contaminants. Bake glassware at a high temperature (e.g., 400°C) to remove adsorbed phthalates.[5]
-
-
Laboratory Environment: Phthalates can be present in laboratory air and dust, originating from flooring, paints, and equipment.[1][5] These can adsorb onto the surfaces of glassware and other equipment.
-
Solution: Keep samples and extracts covered as much as possible. Work in a clean, well-ventilated area, and consider using a fume hood with a charcoal filter. Regularly clean laboratory surfaces.
-
-
Sample Preparation Steps: Each step in your sample preparation workflow is a potential point of contamination.
A systematic approach to identifying the source of contamination is crucial. This can be achieved by analyzing blanks from each stage of your analytical process.
Low Sensitivity and Poor Recovery
Question: My instrument sensitivity for this compound is low, and the recovery from spiked samples is poor. How can I improve this?
Answer: Low sensitivity and poor recovery for a high molecular weight, lipophilic compound like this compound can stem from several factors related to both the sample preparation and the analytical instrumentation.
-
Inadequate Extraction: DOP is highly nonpolar and may not be efficiently extracted from complex matrices.
-
Solution: Optimize your extraction solvent and method. For solid samples, techniques like Soxhlet extraction or pressurized liquid extraction (PLE) can be effective.[6][11] For liquid samples, ensure sufficient solvent volume and mixing time during liquid-liquid extraction (LLE). Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) can also be effective.
-
-
Matrix Effects: Co-extracted matrix components can interfere with the ionization of DOP in the mass spectrometer source, leading to signal suppression.
-
Instrumental Conditions:
-
Gas Chromatography-Mass Spectrometry (GC-MS): High molecular weight phthalates can be challenging for GC analysis due to their low volatility.
-
Solution: Ensure the GC inlet temperature is high enough to prevent analyte condensation, but not so high as to cause thermal degradation.[13] Use a high-quality, low-bleed capillary column suitable for high-temperature applications. A splitless injection mode is typically preferred for trace analysis to maximize the amount of analyte reaching the column.[13]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Phthalates can interact with stainless steel components in the LC system, leading to peak tailing and reduced sensitivity.
-
Solution: Employing inert LC hardware can significantly improve peak shape and sensitivity for phthalates, with reported increases in peak height of 5-76%.[14] Using a delay column installed before the injector can help to chromatographically separate target analytes from phthalate contaminants originating from the LC system itself.[14]
-
-
-
Adsorption to Surfaces: DOP can adsorb to the surfaces of glassware and sample containers.
-
Solution: Silanize glassware to reduce active sites for adsorption. Minimize sample transfer steps.
-
Chromatographic and Mass Spectrometry Issues
Question: I am observing co-elution of this compound with other isomers or matrix components. How can I improve chromatographic resolution?
Answer: Co-elution is a common challenge in phthalate analysis due to the structural similarity of different phthalates and the complexity of sample matrices.
-
GC-MS:
-
Solution: Optimize the GC temperature program. A slower temperature ramp can improve the separation of closely eluting compounds. Select a GC column with a different stationary phase to alter selectivity. For example, Rtx-440 and Rxi-XLB columns have shown good resolution for complex phthalate mixtures.[15]
-
-
LC-MS/MS:
-
Solution: Adjust the mobile phase composition and gradient. Using a different column chemistry (e.g., biphenyl instead of C18) can provide alternative selectivity.
-
-
Mass Spectrometry:
-
Solution: If chromatographic separation is not fully achievable, using tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) can provide the necessary selectivity. Many phthalates share a common fragment ion at m/z 149, which can make identification difficult in the presence of co-eluting phthalates.[15][16] Therefore, it is crucial to select unique precursor and product ion transitions for this compound.
-
Quantitative Data Summary
The following tables summarize key performance metrics for phthalate analysis from various studies. While data specifically for this compound is limited, the provided information for other long-chain phthalates can serve as a valuable reference.
Table 1: Detection and Quantitation Limits for Phthalates in Various Matrices
| Phthalate | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| DEHP | GC-MS | Wheat | 2.5 µg/kg | 5.0 µg/kg | [12] |
| DBP | GC-MS | Wheat | 0.5 µg/kg | 1.0 µg/kg | [12] |
| DEHP | LC-MS/MS | Distilled Beverages | - | < 1 µg/L | [17][18] |
| DINP | LC-MS/MS | Distilled Beverages | - | < 1 µg/L | [17][18] |
| DEP | UHPLC-UV | Drinking Water | - | 0.05 µg/mL | [19] |
| DEHP | MIP-based Sensor | DI Water | 25 µg/L | - | [20] |
| Phthalates | SBSE-LD/LVI-GC-MS | Drinking Water | 3-40 ng/L | - |
Table 2: Recovery Rates and Matrix Effects for Phthalate Analysis
| Phthalate | Method | Matrix | Average Recovery (%) | Relative Standard Deviation (%) | Matrix Effect (%) | Reference |
| DIBP | QuEChERS-GC/MS | Wheat | 84.8 - 120.3 | 0.6 - 9.0 | +5.4 | [12] |
| DnHP | QuEChERS-GC/MS | Wheat | 84.8 - 120.3 | 0.6 - 9.0 | +53.7 | [12] |
| Various | Soxhlet Extraction | PVC Toys | 92 - 107 | < 7 | - | [11] |
| DINP | Solvent Extraction | Food Contact Materials | 96.8 | 3.1 | - | [14] |
| DNOP | Solvent Extraction | Food Contact Materials | 96.4 | 2.0 | - | [14] |
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound.
Protocol 1: Sample Preparation by Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up liquid samples such as water or beverages prior to GC-MS or LC-MS analysis.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Pass 100 mL of the liquid sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the phthalates from the cartridge with 10 mL of ethyl acetate into a clean collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for injection into the GC-MS or LC-MS system.
Protocol 2: GC-MS Analysis of this compound
This protocol provides a general framework for the GC-MS analysis of DOP.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
GC Column: A low-bleed, mid-polarity column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 310°C, hold for 10 minutes.
-
-
MS Interface Temperature: 300°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
SIM Ions for DOP: Due to the long alkyl chains, characteristic fragment ions will be different from smaller phthalates. Monitor the molecular ion and key fragment ions. For dioctyl phthalate (a similar compound), m/z 149, 167, and 279 are often used. For DOP, specific ions would need to be determined from a standard.
-
MRM Transitions for DOP (Hypothetical): A suitable precursor ion (e.g., the molecular ion or a major fragment) and product ions would be selected based on infusion of a DOP standard.
-
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. chromres.com [chromres.com]
- 4. Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: investigation of the sources, tips and tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.tus.ie [research.tus.ie]
- 7. researchgate.net [researchgate.net]
- 8. An investigation into possible sources of phthalate contamination in the environmental analytical laboratory | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. epa.gov [epa.gov]
- 10. Phthalate sample preparation methods and analysis in food and food packaging: A review | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. hpst.cz [hpst.cz]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS [restek.com]
- 15. gcms.cz [gcms.cz]
- 16. mdpi.com [mdpi.com]
- 17. waters.com [waters.com]
- 18. agilent.com [agilent.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Technical Support Center: Quantification of Dioctadecyl Phthalate in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of dioctadecyl phthalate (DOP) in complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a high background signal for this compound in my blank samples. What are the potential sources and how can I minimize them?
A: High background levels of phthalates are a common issue due to their ubiquitous presence in laboratory environments.
Potential Sources of Contamination:
-
Solvents and Reagents: Phthalates can leach from plastic containers, bottle caps, and tubing.
-
Sample Collection and Preparation Materials: Plastic tubes, pipette tips, vials, and septa are significant sources of contamination.[1]
-
Instrumentation: Components of the chromatography system, such as pump seals, tubing, and the autosampler, can introduce phthalates. A contaminated syringe needle in the autosampler is also a known source.[2]
-
Laboratory Environment: Phthalates can be present in laboratory air and settle on surfaces.[2]
Troubleshooting Steps:
-
Use Glassware: Whenever possible, use glassware for all sample preparation steps. If plastics are unavoidable, ensure they are certified phthalate-free.
-
Solvent Purity: Use high-purity, LC-MS or GC-grade solvents. It's advisable to test new batches of solvents for phthalate contamination.
-
Minimize Plastic Contact: Reduce the contact time of samples and solvents with plastic materials.
-
Instrument Cleaning: Implement a rigorous cleaning protocol for your analytical instrument. This may include flushing the system with a series of solvents. Placing a trap column between the autosampler and the pump can help mitigate contamination from the UHPLC system.[3]
-
Dedicated Labware: Use labware that is exclusively dedicated to phthalate analysis to avoid cross-contamination.
-
Procedural Blanks: Always include procedural blanks with each batch of samples to monitor for contamination.
Q2: My this compound peak is co-eluting with another compound. How can I resolve this?
A: Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, making accurate quantification difficult.[4] Many phthalates share a common base peak ion (m/z 149), which complicates identification and quantification of co-eluting phthalates.[5][6]
Troubleshooting Steps:
-
Modify Chromatographic Conditions:
-
Gradient Elution (LC): Adjust the gradient profile (slope, duration) to improve separation.
-
Temperature Program (GC): Optimize the temperature ramp rate and hold times.
-
Mobile/Stationary Phase: Experiment with a different mobile phase composition or a column with a different stationary phase chemistry. For GC-MS, Rtx-440 and Rxi-XLB columns have shown good resolution for complex phthalate mixtures.[5][6]
-
-
Mass Spectrometry Resolution (MS):
-
Select Unique Ions: If the co-eluting compounds have different mass spectra, select unique quantifier and qualifier ions for this compound that are not present in the interfering compound's spectrum.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with very similar m/z values.
-
Tandem Mass Spectrometry (MS/MS): Use Multiple Reaction Monitoring (MRM) mode to specifically detect precursor-product ion transitions for this compound, which can significantly enhance selectivity.
-
Q3: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What can I do to mitigate this?
A: Matrix effects are a common challenge in complex matrices, where co-eluting endogenous components interfere with the ionization of the target analyte.
Mitigation Strategies:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent to selectively extract this compound and remove interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the selectivity of the extraction.
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method can be adapted for phthalate analysis in some matrices. A study on wheat samples showed positive matrix effects for several phthalates.[7]
-
-
Chromatographic Separation: Improve the chromatographic separation to resolve this compound from the majority of matrix components.
-
Use of Internal Standards:
-
Isotopically Labeled Internal Standard: The ideal approach is to use a stable isotope-labeled internal standard of this compound (e.g., DOP-d4). This will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.
-
Structural Analog Internal Standard: If an isotopically labeled standard is unavailable, use a structural analog that has similar chromatographic behavior and ionization efficiency but does not interfere with the analyte.
-
-
Standard Addition: This method involves adding known amounts of the standard to the sample matrix to create a calibration curve within the matrix itself, which can compensate for matrix effects.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol is a general guideline and should be optimized for the specific matrix and analyte concentration.
-
Sample Pre-treatment: For urine or serum samples that may contain conjugated phthalates, an enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) can be performed.[8]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water.[8]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of ultrapure water to remove polar interferences.[8]
-
Elution: Elute the this compound and other phthalates with 3 mL of methanol into a clean glass tube.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.[8]
2. LC-MS/MS Analysis
-
Chromatographic System: A UHPLC system is recommended for fast and efficient separations.[3]
-
Column: A C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used for phthalate analysis.[3]
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier like ammonium acetate is often employed.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.[3][9]
-
Ionization: Electrospray ionization (ESI) in negative mode is often used for phthalate metabolites, while positive mode may be suitable for the parent esters.[8]
3. GC-MS Analysis
-
Gas Chromatograph: A system with a temperature-programmable oven and a split/splitless injector.
-
Column: A low-bleed capillary column such as a 5-type (e.g., DB-5ms) is frequently used.[6]
-
Carrier Gas: Helium is traditionally used, but hydrogen can be an alternative with appropriate system modifications.[1]
-
Injection: Pulsed splitless injection can maximize the transfer of analytes to the column.[1]
-
Mass Spectrometer: A quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) mode is common for target analysis.
Quantitative Data Summary
The following table summarizes typical performance data for phthalate analysis in various matrices. Note that these values can vary significantly depending on the specific phthalate, matrix, instrumentation, and method.
| Parameter | LC-MS/MS | GC-MS | Reference |
| Limit of Detection (LOD) | 0.125 - 5 pg/µL | 1 - 10 ng/mL | [1][3] |
| Limit of Quantification (LOQ) | 1 - 10 ppb (in distilled beverages) | 5.5 - 110 µg/kg (in edible oils) | [10] |
| Linear Dynamic Range | R² > 0.99 | Linear for most phthalates | [1][3] |
| Recovery | 71% - 107% (in biological fluids) | 84.8% - 120.3% (in wheat) | [7][8] |
| Precision (RSD) | < 15% | < 9.0% | [3][7] |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound quantification issues.
References
- 1. agilent.com [agilent.com]
- 2. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s4science.at [s4science.at]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. gcms.cz [gcms.cz]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Phthalate Leaching During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing phthalate leaching during sample storage. Phthalates are ubiquitous plasticizers that can easily contaminate laboratory samples, leading to inaccurate experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of phthalate contamination.
Troubleshooting Guide: Identifying and Eliminating Phthalate Contamination
Use this guide to systematically troubleshoot and address potential sources of phthalate contamination in your experimental workflow.
Issue: High background levels of phthalates detected in blanks and samples.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Contaminated Solvents | Analyze a fresh bottle of solvent directly. Run a solvent blank through your entire analytical system. | Redistill solvents if contamination is detected.[1] Purchase HPLC-grade or phthalate-free certified solvents. |
| Leaching from Labware | Test leachates from all plasticware (tubes, pipette tips, containers) by incubating with a clean solvent. | Switch to glassware or phthalate-free plastic alternatives like polypropylene (PP) or high-density polyethylene (HDPE).[2][3][4][5] If using glassware, ensure it is thoroughly cleaned. |
| Environmental Contamination | Place a clean, empty container open on the lab bench for a period, then rinse with a clean solvent and analyze the rinse. | Maintain a clean and dust-free laboratory environment.[1] Avoid using products containing soft PVC in the lab.[1] |
| Contaminated Reagents or Water | Prepare a blank using Milli-Q or HPLC-grade water and analyze. Test other aqueous reagents similarly. | Use freshly prepared reagents and high-purity water.[1] Check deionized water systems, as storage tanks can be a source of phthalates.[6] |
| Leaching from Gloves | Submerge a glove in a clean solvent, agitate, and then analyze the solvent. | Use nitrile gloves instead of vinyl/PVC gloves.[1] |
Frequently Asked Questions (FAQs)
Q1: What are phthalates and why are they a problem in the lab?
Phthalates are chemical compounds used as plasticizers to increase the flexibility and durability of plastics, particularly polyvinyl chloride (PVC).[7][8][9][10] They are not chemically bound to the polymer matrix and can easily leach into samples upon contact.[6][11][12] This is a significant issue in a laboratory setting as it can lead to sample contamination, resulting in inaccurate and unreliable analytical data.[7] The ubiquitous nature of phthalates in the lab environment makes controlling this "phthalate blank problem" a major challenge.[7]
Q2: What are the most common sources of phthalate contamination in a laboratory?
Common sources of phthalate contamination in a laboratory setting include:
-
Plastic Labware: Soft plastics, especially those made of PVC, are a primary source. This includes items like tubing, gloves, and some sample containers.[1]
-
Solvents and Reagents: Phthalates can be present as impurities in solvents and other chemical reagents.[1]
-
Laboratory Environment: Dust and air in the lab can contain phthalates from various sources like flooring, paints, and cables.[6][7]
-
Consumables: Items such as pipette tips, plastic syringes, filter holders, and sealing films (e.g., Parafilm®) have been shown to leach phthalates.[13][14][15]
-
Water Purification Systems: Plastic components within deionized water systems can leach phthalates into the purified water.[6]
Q3: How does temperature affect phthalate leaching during sample storage?
Higher storage temperatures significantly increase the rate of phthalate leaching from plastic containers into samples.[16][[“]][18] Studies have shown a positive correlation between rising temperatures and the concentration of leached phthalates like DEHP and DBP.[16][18][19] For instance, the concentration of DEHP released from polypropylene cups systematically increased with temperatures from 40°C to 100°C.[18] Therefore, it is recommended to store samples at lower temperatures, such as in a refrigerator at 4°C, to minimize leaching.[19][20]
Q4: Which solvents are most likely to cause phthalate leaching?
Hydrophobic or organic solvents can accelerate the leaching of phthalates from plastics.[21][22] Because phthalates themselves are hydrophobic, they are more soluble in non-polar solvents.[12] For example, ethanol and n-hexane have been used in studies to simulate and measure phthalate leaching from plastic materials.[11][23][24] Alcoholic beverages are at a particular risk for phthalate contamination when stored in plastic containers due to the solubility of phthalates in ethanol.[7]
Q5: What are the best materials for storing samples to avoid phthalate contamination?
To minimize phthalate contamination, the following materials are recommended for sample storage:
-
Glass: Borosilicate glass is an excellent choice as it does not contain phthalates.[2][5]
-
Phthalate-Free Plastics: If plastic is necessary, use containers made from polypropylene (PP), high-density polyethylene (HDPE), or polyethylene terephthalate (PET).[3][4][5] Always verify with the manufacturer that the product is certified as phthalate-free.
-
Aluminum Foil: For wrapping samples, aluminum foil is a good alternative to plastic wraps.[1]
Q6: Are there any cleaning procedures to remove phthalate contamination from glassware?
Yes. Thoroughly rinsing glassware with high-purity solvents can help remove phthalate contamination.[1] For persistent contamination, a rinse with 30% nitric acid followed by a rinse with 2M NH4OH can be effective.[25] Some labs also bake their glassware at high temperatures (e.g., 400°C) to volatilize any leachable phthalates.[6]
Quantitative Data on Phthalate Leaching
Table 1: Leaching of Common Phthalates from Laboratory Consumables
| Consumable | Phthalate Detected | Maximum Leaching (µg/cm²) |
| Plastic Syringes, Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 |
| Diisononyl phthalate (DINP) | 0.86 | |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 |
| Plastic Filter Holders (Regenerated Cellulose) | Dibutyl phthalate (DBP) | 0.61 |
| Plastic Filter Holders (Cellulose Acetate) | Dimethyl phthalate (DMP) | 5.85 |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 |
| (Data sourced from Reid et al., 2007)[13][14][15] |
Table 2: Effect of Storage Temperature on DEHP and DnOP Leaching in PET-Bottled Water (6-Month Storage)
| Storage Temperature | DEHP Concentration (ng/mL) | DnOP Concentration (ng/mL) |
| 4°C (Refrigeration) | ~2.5 - 5.0 | ~1.5 - 3.0 |
| 25°C (Room Temperature) | ~15.0 - 27.6 | ~7.5 - 12.6 |
| 40°C | ~5.0 - 10.0 | ~3.0 - 5.0 |
| (Data interpreted from a study by Nur Amira Syazwan et al., 2021)[19] |
Experimental Protocols
Protocol 1: Screening for Phthalate Leaching from Labware
Objective: To determine if laboratory plasticware is a source of phthalate contamination.
Materials:
-
Representative samples of plasticware to be tested (e.g., centrifuge tubes, pipette tips, storage vials).
-
High-purity, phthalate-free solvent (e.g., HPLC-grade hexane or methanol).
-
Clean glassware (pre-rinsed with solvent).
-
Analytical instrument for phthalate detection (e.g., GC-MS or LC-MS).
Procedure:
-
Place a piece of the plasticware into a clean glass vial.
-
Add a known volume of the high-purity solvent, ensuring the plastic is fully submerged.
-
Seal the vial with a phthalate-free cap.
-
Prepare a solvent-only blank in a separate clean glass vial.
-
Incubate the samples and the blank under conditions that mimic your typical sample storage (e.g., room temperature for 24 hours).
-
After incubation, transfer the solvent from each vial into a clean analysis vial.
-
Analyze the solvent samples and the blank for the presence of phthalates using a validated analytical method.[23][26]
-
Compare the phthalate levels in the samples exposed to plasticware with the blank. Elevated levels in the samples indicate leaching.
Protocol 2: Cleaning Glassware to Remove Phthalate Contamination
Objective: To establish a robust cleaning procedure for glassware to minimize background phthalate levels.
Materials:
-
Contaminated glassware.
-
High-purity solvent (e.g., methylene chloride or methanol).
-
High-temperature oven or furnace.
Procedure:
-
Thoroughly rinse the glassware with a high-purity solvent like methylene chloride.[6]
-
Place the rinsed glassware in an oven or furnace.
-
Heat the glassware to 400°C to volatilize any residual leachable phthalates.[6]
-
Allow the glassware to cool completely in a clean environment before use.
-
Alternative for stubborn contamination: Rinse with 30% nitric acid, followed by a rinse with 2M NH4OH, and then a final rinse with high-purity water.[25]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ewg.org [ewg.org]
- 3. Reusable Plasticware | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Lab Plasticware and Supplies | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Labware [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. mdpi.com [mdpi.com]
- 8. customercare.asurequality.com [customercare.asurequality.com]
- 9. Migration study of phthalates from non-food plastic containers used in food preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. niehs.nih.gov [niehs.nih.gov]
- 11. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 12. youtube.com [youtube.com]
- 13. An investigation into possible sources of phthalate contamination in the environmental analytical laboratory | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. research.tus.ie [research.tus.ie]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Does storage temperature impact the release of substances from plastic bottles into drinking water? - Consensus [consensus.app]
- 18. A simulation study on the temperature-dependent release of endocrine-disrupting chemicals from polypropylene and polystyrene containers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. researchgate.net [researchgate.net]
- 21. Polyvinyl Chloride Microplastics Leach Phthalates into the Aquatic Environment over Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Dioctadecyl Phthalate Degradation Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis and identification of dioctadecyl phthalate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: this compound, a long-chain phthalate ester, is expected to degrade primarily through the hydrolysis of its ester bonds. This process can occur via microbial or chemical pathways. The primary degradation products are typically monooctadecyl phthalate and phthalic acid, with the release of octadecanol.[1][2][3] Under certain conditions, further degradation of the aromatic ring can occur, leading to smaller molecules.[1]
Q2: Which analytical techniques are most suitable for identifying these degradation products?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective techniques for the identification and quantification of phthalate degradation products.[4][5] GC-MS is well-suited for volatile and semi-volatile compounds, while LC-MS is advantageous for less volatile and more polar analytes like phthalic acid and its monoesters without the need for derivatization.[5][6]
Q3: How can I differentiate between this compound and its monoester degradation product in my analysis?
A3: Differentiation can be achieved based on their chromatographic retention times and mass spectra. This compound will have a longer retention time in reversed-phase chromatography compared to the more polar monooctadecyl phthalate. In mass spectrometry, they will exhibit different molecular ions and fragmentation patterns. For example, a common fragment for many phthalates is m/z 149, representing the protonated phthalic anhydride fragment.[6] However, specific fragmentation patterns should be established using standards.
Troubleshooting Guides
Issue 1: Contamination and High Background in Blanks
Q: I am observing significant peaks for phthalates in my solvent blanks. What is the source of this contamination and how can I eliminate it?
A: Phthalates are ubiquitous environmental and laboratory contaminants, often leaching from plastic labware, solvents, and even the air.[7][8]
-
Troubleshooting Steps:
-
Solvent and Reagent Check: Use high-purity, phthalate-free solvents. If contamination is suspected, try a new bottle or a different supplier.[8]
-
Glassware and Equipment: Avoid all plastic containers, pipette tips, and vial caps unless they are confirmed to be phthalate-free. Use glassware exclusively and rinse it thoroughly with a high-purity solvent before use. Baking glassware at high temperatures can also help remove organic contaminants.[9]
-
Sample Preparation: Minimize the number of sample preparation steps to reduce the chances of introducing contamination.[9]
-
GC-MS System: Contamination can arise from the syringe needle, septum, or other parts of the injection port.[7] Cleaning the syringe needle just before injection or using a low-temperature, fast injection might reduce carryover from airborne contamination.[7]
-
Laboratory Environment: The laboratory air itself can be a source of phthalate contamination.[7] Prepare samples in a clean environment, and keep solvent vials capped.
-
Issue 2: Poor Peak Shape or Disappearing Peaks in GC-MS
Q: My internal standard or analyte peaks are tailing, or have disappeared after a few injections. What could be the cause?
A: This can be due to a variety of issues ranging from sample stability to problems with the GC-MS system.[10]
-
Troubleshooting Steps:
-
Check for Leaks: Poor peak shape, such as tailing or fronting, and a general decrease in sensitivity can indicate a leak in the GC system.[10] Check all fittings and connections.
-
Analyte Stability: Ensure your standards and samples are stored correctly. Some compounds may be sensitive to light or temperature.[10] Prepare fresh solutions to see if the problem persists.
-
Injection Port Issues: Active sites in the GC inlet liner can cause degradation of sensitive analytes. Deactivated liners should be used and replaced regularly.
-
Column Performance: A contaminated or degraded GC column can lead to poor peak shape. Try baking the column according to the manufacturer's instructions or trimming a small portion from the inlet side.
-
Method Parameters: Accidental use of a different method with incorrect temperature or flow settings can cause peaks to shift or disappear.[10]
-
Data and Protocols
Table 1: Common Degradation Products of Phthalate Esters
| Parent Compound | Degradation Pathway | Primary Degradation Products | Secondary Degradation Products |
| This compound | Microbial Hydrolysis | Monooctadecyl Phthalate, Octadecanol | Phthalic Acid |
| Phthalate Esters (General) | Chemical Hydrolysis | Monoalkyl Phthalate, Alcohol | Phthalic Acid |
| Phthalate Esters (General) | Photodegradation | Hydroxylated intermediates, Ring-opening products | Benzoic acid derivatives |
| Phthalate Esters (General) | Bacterial Oxidation | Phthalic Acid, Protocatechuate | Central carbon pathway intermediates |
This table is a generalized representation based on common phthalate degradation pathways.[1][2][11]
Table 2: Key Mass Spectrometry Fragments for Phthalate Identification
| m/z | Ion Identity | Significance |
| 121.0295 | Deprotonated benzoate ion [C6H5COO]- | Common fragment for phthalate metabolites in negative ion mode ESI-MS.[6] |
| 147.0088 | Deprotonated o-phthalic anhydride ion | Specific fragment for most phthalate metabolites.[6] |
| 149 | Protonated phthalic anhydride | A characteristic fragment for many phthalate esters in positive ion mode EI-MS. |
| 165.0193 | [M-H-R]- | A fragment observed for phthalate carboxylate metabolites.[6] |
Note: Specific fragmentation patterns for this compound and its metabolites should be confirmed with authentic standards.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of Phthalates from Water Samples
This protocol is a general guideline and may require optimization for specific sample matrices and target analytes.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[12][13] Ensure the cartridge does not go dry.
-
Sample Loading: Pass the water sample (e.g., 100-500 mL) through the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[12]
-
Washing: Wash the cartridge with a small volume of deionized water to remove any interfering polar compounds.
-
Elution: Elute the retained phthalates with a suitable organic solvent. A mixture of methanol and dichloromethane (1:1 v/v) is often effective.[12] Collect the eluate in a clean glass tube.
-
Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.[12]
-
Analysis: The concentrated extract is now ready for GC-MS or LC-MS analysis.
Protocol 2: General GC-MS Analysis of Phthalates
This is a starting point for developing a GC-MS method for phthalate analysis.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250-280°C.
-
Carrier Gas: Helium or Hydrogen.[14]
-
Column: A low-bleed, non-polar column such as a DB-5MS or equivalent is commonly used.
-
Oven Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/min to 300-320°C.
-
Final hold: 5-10 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for improved sensitivity and quantification of target analytes.[4]
-
Mass Range: 50-550 amu for full scan.
-
Visualizations
References
- 1. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. sese.sysu.edu.cn [sese.sysu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phthalates and how to get rid of them! - Chromatography Forum [chromforum.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Accurate Measurement of Dioctadecyl Phthalate
Welcome to the technical support center for the accurate measurement of dioctadecyl phthalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on calibration strategies, analytical methodologies, and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for measuring this compound?
A1: The most common and effective techniques for the analysis of this compound and other high molecular weight phthalates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] GC-MS is a robust and widely used method, often employing a single quadrupole mass spectrometer.[3][5] LC-MS/MS offers high sensitivity and selectivity, which can be advantageous for complex matrices.[2][6][7]
Q2: How can I prepare a calibration curve for this compound?
A2: A multi-point calibration curve is essential for accurate quantification. This involves preparing a series of standard solutions of this compound at different known concentrations in a suitable solvent (e.g., hexane, isooctane, or methanol).[8][9] It is crucial to include a blank and to prepare the standards in the same solvent as the final sample extract to minimize solvent effects. For complex matrices, matrix-matched calibration standards are recommended to compensate for matrix effects.
Q3: What is an appropriate internal standard for this compound analysis?
A3: An ideal internal standard should be chemically similar to the analyte but not present in the samples. For phthalates, deuterated analogs of the target analyte are the best choice as they have very similar chemical properties and elution behavior. If a deuterated standard for this compound is not available, a deuterated standard of another high molecular weight phthalate, such as Di(2-ethylhexyl) phthalate-d4 (DEHP-d4), can be used.[10] Alternatively, compounds like benzyl benzoate have been used as internal standards for general phthalate analysis.[1][8]
Q4: What are the common sources of background contamination in phthalate analysis?
A4: Phthalates are ubiquitous in the laboratory environment, leading to a high risk of contamination. Common sources include plastic labware (e.g., pipette tips, vials, tubing), solvents, septa, and even laboratory air.[11][12] To minimize contamination, it is imperative to use glassware for all sample and standard preparations and to rinse it thoroughly with high-purity solvents.[8][11] Running procedural blanks with each batch of samples is critical to monitor and subtract background levels.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High background signal or contamination in blanks | Phthalates leaching from plastic labware (vials, caps, pipette tips).[12] Contaminated solvents or reagents.[11] Contamination from laboratory air. | Use glass volumetric flasks, syringes, and vials.[8] Pre-rinse all glassware with high-purity acetone and hexane.[11] Purchase high-purity solvents suitable for trace analysis. Test new batches of solvents for phthalate contamination. Use PTFE-lined caps for vials. |
| Poor peak shape (tailing or fronting) for this compound | Active sites in the GC inlet liner or on the column.[13] Incompatible solvent for injection. High injection volume. Column degradation. | Use a deactivated inlet liner.[13] Perform inlet maintenance, including replacing the septum and liner. Trim the first few centimeters of the analytical column. Ensure the sample is dissolved in a solvent compatible with the column's stationary phase. Reduce the injection volume. Replace the analytical column if it is old or has been used extensively. |
| Low or no recovery of this compound | Inefficient extraction from the sample matrix. Adsorption of the analyte to glassware or instrument components.[8] Degradation of the analyte during sample processing. | Optimize the extraction method (e.g., solvent choice, extraction time, and temperature). Use a deuterated internal standard to correct for recovery losses. Silylate glassware to reduce active sites for adsorption. Ensure sample processing steps (e.g., evaporation) are not too harsh. |
| Inconsistent or non-reproducible results | Variability in manual sample preparation steps. Instrument instability. Matrix effects affecting ionization in MS detection.[14][15] | Use an autosampler for consistent injection volumes.[16] Allow the instrument to stabilize before analysis. Use matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for matrix effects.[14][15] |
| Co-elution with interfering peaks | Isomeric compounds or matrix components with similar retention times. | Optimize the chromatographic method (e.g., temperature gradient in GC, mobile phase composition in LC).[1] Use a different stationary phase column.[3] For MS detection, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) of specific fragment ions to enhance selectivity.[5] |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve for this compound
Objective: To prepare a set of calibration standards for the quantification of this compound.
Materials:
-
This compound certified reference material
-
High-purity hexane (or other suitable solvent)
-
Class A glass volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Glass syringes or calibrated micropipettes with glass tips
Procedure:
-
Prepare a Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference material.
-
Dissolve it in a small amount of hexane in a 100 mL glass volumetric flask.
-
Once fully dissolved, bring the volume up to the 100 mL mark with hexane and mix thoroughly. This is your stock solution.
-
-
Prepare an Intermediate Standard Solution (e.g., 100 µg/mL):
-
Transfer 10 mL of the 1000 µg/mL stock solution into a 100 mL glass volumetric flask.
-
Dilute to the mark with hexane and mix thoroughly.
-
-
Prepare Working Calibration Standards:
-
Prepare a series of at least five working standards by performing serial dilutions from the intermediate standard solution. A typical concentration range could be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.
-
For example, to prepare a 10 µg/mL standard, transfer 1 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute with hexane.
-
Prepare a blank solution containing only the solvent.
-
-
Addition of Internal Standard (if used):
-
If an internal standard (e.g., DEHP-d4) is used, add a constant, known amount to each working standard and the blank.
-
-
Storage:
Protocol 2: General GC-MS Method for this compound Analysis
Objective: To provide a general GC-MS method for the analysis of this compound. Note: This is a general method and should be optimized for your specific instrument and sample matrix.
Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Autosampler
-
GC column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) is a good starting point.[5]
-
Helium carrier gas (high purity)
-
Deactivated inlet liner
-
Glass vials with PTFE-lined septa
GC-MS Parameters:
| Parameter | Recommended Setting |
| Inlet | Splitless mode |
| Inlet Temperature | 280-300°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | Initial temp: 80-100°C (hold 1-2 min) Ramp: 10-20°C/min to 320-340°C Hold: 5-10 min |
| Transfer Line Temp | 280-300°C |
| Ion Source Temp | 230-250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan mode (e.g., m/z 50-700) for initial identification and Selected Ion Monitoring (SIM) for quantification. |
Key Ions for this compound (C₄₄H₇₈O₄, MW: 671.1 g/mol ):
-
Characteristic Phthalate Fragment: m/z 149 (phthalic anhydride ion) is a common fragment for most phthalates and is useful for screening.[1][3][19]
-
Other Potential Fragments: While specific mass spectral data for this compound is limited, other high molecular weight phthalates show fragments corresponding to the loss of one or both alkyl chains. For this compound, this would involve the loss of C₁₈H₃₇ (253.5 amu). Monitor for the molecular ion (m/z 671.1) and other relevant fragments.
Quantitative Data Summary
The following tables provide estimated quantitative data for high molecular weight phthalates, which can be used as a starting point for method development for this compound. It is crucial to validate these parameters for your specific application.
Table 1: Estimated Limits of Detection (LOD) and Quantification (LOQ)
| Analyte (Proxy) | Technique | Matrix | LOD | LOQ |
| Diisononyl phthalate (DINP) | LC-MS/MS | Distilled Beverages | - | <10 µg/L |
| Diisodecyl phthalate (DIDP) | HPLC/UV | Plastic Toy Extract | 4.5 ng | 30 ng |
| General Phthalates | GC-MS | Food | - | 50 µg/kg |
| General Phthalates | LC-MS/MS | Food | - | 1 µg/kg |
Data compiled from multiple sources.[4][20][21][22][23][24]
Table 2: Typical Recovery Rates for High Molecular Weight Phthalates
| Analyte (Proxy) | Matrix | Extraction Method | Average Recovery (%) |
| Di(2-ethylhexyl) phthalate (DEHP) | Soft Drink | Liquid-Liquid Extraction | 91-92% |
| Di-n-octyl phthalate (DNOP) | Soft Drink | Liquid-Liquid Extraction | 85-88% |
| General Phthalates | Beverages/Water | Solid Phase Extraction (SPE) | 97-101% |
Data compiled from multiple sources.[8]
Visualizations
Caption: A general experimental workflow for the quantification of this compound.
Caption: A decision tree for troubleshooting common issues in phthalate analysis.
References
- 1. restek.com [restek.com]
- 2. sciex.com [sciex.com]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. fses.oregonstate.edu [fses.oregonstate.edu]
- 6. s4science.at [s4science.at]
- 7. sciforum.net [sciforum.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 12. Phthalates and how to get rid of them! - Chromatography Forum [chromforum.org]
- 13. oiv.int [oiv.int]
- 14. Overcoming Matrix Effects in the Analysis of Lipophilic Compounds - Anapharm [anapharmbioanalytics.com]
- 15. Evaluation of different strategies to minimize the matrix effects on LC-MS/MS analysis of multiple lipophilic shellfish toxins in both acidic and alkaline chromatographic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Analytical Standards for Phthalates Testing | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 18. upload.wikimedia.org [upload.wikimedia.org]
- 19. Didodecyl phthalate | C32H54O4 | CID 17082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. idaea.csic.es [idaea.csic.es]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. waters.com [waters.com]
Addressing analytical challenges in high molecular weight phthalate analysis
Welcome to the technical support center for high molecular weight (HMW) phthalate analysis. This resource is designed for researchers, scientists, and drug development professionals to address common analytical challenges. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are high molecular weight (HMW) phthalates and why are they challenging to analyze?
High molecular weight (HMW) phthalates are esters of phthalic acid with longer alkyl chains, such as diisononyl phthalate (DiNP) and diisodecyl phthalate (DiDP).[1] Their analysis presents several challenges. Firstly, they are often not single compounds but complex mixtures of isomers, which results in a broad, unresolved cluster of peaks during Gas Chromatography (GC) analysis.[2][3] Secondly, during standard electron impact (EI) mass spectrometry (MS), these compounds predominantly fragment into a common ion at m/z 149 (phthalic anhydride), making it difficult to differentiate and quantify individual HMW phthalates like DiNP and DiDP.[2][3] Lastly, their high boiling points can lead to decomposition or discrimination in the GC injector.[4]
Q2: What are the most common sources of background contamination in phthalate analysis?
Phthalate contamination is a notorious issue in trace analysis because they are ubiquitous in the laboratory environment.[5][6] Common sources include:
-
Solvents: Impurities in solvents like methylene chloride, ethyl acetate, or acetone can introduce phthalates.[7]
-
Laboratory Consumables: Many plastic items, such as pipette tips, syringes, filter holders, and sealing films (e.g., Parafilm®), can leach significant amounts of phthalates.[8]
-
Glassware: Glassware can absorb phthalates from the laboratory air or from previous uses if not cleaned properly. Even finishing solutions used in the manufacturing of some glassware can be a source.[7][9]
-
Laboratory Air: Phthalates can be present in indoor air and dust, which can contaminate samples, solvents, and equipment surfaces, particularly the outer wall of GC autosampler syringe needles.[5][9]
-
Sample Containers: Plastic containers used for sampling or storage are a primary source of contamination.[10]
Q3: How can I minimize background contamination during analysis?
Minimizing contamination requires a systematic approach:
-
Avoid Plastics: Whenever possible, avoid using plastic materials for sample handling and preparation.[10]
-
Properly Clean Glassware: Thermally treat glassware (e.g., bake at 400 °C) to volatilize any adsorbed phthalates.[7]
-
Use High-Purity Solvents: Utilize high-purity or redistilled solvents. Cleaning solvents with aluminum oxide left in the reservoirs can also be effective.[9]
-
Run Procedural Blanks: It is crucial to include blanks at every stage of the process to identify and correct for potential contamination.[5]
-
Protect from Air Exposure: Keep samples and extracts covered and minimize exposure to the laboratory atmosphere.
-
Injector and Syringe Care: For GC-MS analysis, special attention should be paid to the autosampler syringe. Techniques like fast injection at low injector temperatures (e.g., 40°C) or cleaning the needle in the hot injector prior to splitless injection can reduce the transfer of contaminants from the needle surface.[5]
Q4: Why is my calibration curve for HMW phthalates not linear?
Non-linear calibration curves for compounds like Di(2-Ethylhexyl)adipate and Di(2-Ethylhexyl)phthalate can arise from several instrumental factors.[11] Potential causes include:
-
Active Sites: The GC inlet or the front part of the analytical column may have active sites that adsorb the analytes, especially at low concentrations, leading to a disproportionate response.[11]
-
Dirty Ion Source: Contamination within the mass spectrometer's ion source can affect ionization efficiency and lead to a non-linear response.[11] Issues with linearity for certain compounds have been linked to ion source design in some instruments.[11]
-
Analyte Degradation: The high temperatures required in the GC inlet can sometimes cause degradation of thermally labile HMW phthalates.[4]
Q5: How can I quantify co-eluting HMW phthalates like DiNP and DiDP?
Quantification is challenging when DiNP and DiDP isomers co-elute as an unresolved "hump." While the common m/z 149 fragment is abundant, it cannot be used for differentiation.[2][3] Two primary strategies are employed:
-
Use of Unique Ions: Monitor less abundant, but more specific, fragment ions. For example, m/z 293 can be used for DiNP and m/z 307 for DiDP, which correspond to the loss of one of the alkyl chains.[3][12] However, this results in lower sensitivity.[3]
-
Soft Ionization Techniques: Employing a soft ionization technique like Atmospheric Pressure Chemical Ionization (APCI) coupled with GC can be highly effective.[2][12] APCI often yields the molecular ion as the base peak, allowing for clear differentiation and quantification of DiNP and DiDP using their respective molecular masses, even when they are not chromatographically resolved.[2][3]
Troubleshooting Guide
Problem 1: High Phthalate Levels in Method Blanks
| Possible Cause | Recommended Solution(s) |
| Contaminated Solvents | Use high-purity, "phthalate-free" grade solvents. Verify new solvent lots by running a blank. Consider cleaning solvents with aluminum oxide.[9] |
| Leaching from Plastic Consumables | Replace plastic items (pipette tips, centrifuge tubes, filters) with glass or stainless steel alternatives wherever possible.[8][10] |
| Contaminated Glassware | Bake all glassware in a muffle furnace (e.g., at 400 °C) before use.[7] Rinse with high-purity solvent immediately before use.[10] |
| Laboratory Air Contamination | Minimize sample exposure to air. Cover all beakers, flasks, and vials with cleaned aluminum foil. Investigate syringe needle contamination by performing a no-injection run or using a fast, low-temperature injection.[5] |
| Carryover from Autosampler | Add extra and more rigorous syringe cleaning steps in the autosampler sequence. Use a wash solvent capable of fully dissolving HMW phthalates. |
Problem 2: Poor Peak Shape or Unresolved "Hump" for DiNP/DiDP
| Possible Cause | Recommended Solution(s) |
| Isomeric Complexity | This is an inherent property of technical mixtures of DiNP and DiDP. Do not expect sharp, single peaks.[2] |
| Poor Chromatography | Ensure the GC column is appropriate for HMW compounds (e.g., a short, thin-film 5% phenyl-methylpolysiloxane column). Check for column degradation or contamination. Perform inlet maintenance. |
| Injector Discrimination/Degradation | Use a Programmed Temperature Vaporizer (PTV) injector to allow for a gentle transfer of analytes to the column, which can mitigate analyte decomposition.[4] |
| Inability to Differentiate with MS | Switch from monitoring the common m/z 149 ion to more specific ions (e.g., m/z 293 for DiNP, m/z 307 for DiDP).[3] For better sensitivity and specificity, use a soft ionization technique like GC-APCI if available.[2][12] |
Quantitative Data Summary
Table 1: Leaching of Phthalates from Common Laboratory Consumables This table summarizes the maximum leaching of various phthalates observed from different plastic laboratory items.
| Laboratory Item | Material | Phthalate Detected | Maximum Leaching (µg cm⁻²) |
| Pipette Tips | Plastic | DEHP | 0.36[8] |
| DiNP | 0.86[8] | ||
| Filter Holders | Polytetrafluoroethylene (PTFE) | DBP | 2.49[8] |
| Regenerated Cellulose | DBP | 0.61[8] | |
| Cellulose Acetate | DMP | 5.85[8] | |
| Sealing Film | Parafilm® | DEHP | 0.50[8] |
| Data sourced from a screening study on common laboratory equipment.[8] |
Table 2: Typical Method Detection and Quantification Limits This table provides examples of limits of detection (LOD) and quantification (LOQ) reported for phthalate analysis in different matrices.
| Phthalates | Matrix | Method | LOD | LOQ |
| DMP, DEP, DBP, DEHP | Mine Tailings | ASE, GC-MS | 1.2–2.0 µg/kg | 3.0–4.6 µg/kg[13] |
| DBP, BBP, DEHP, DNOP | PVC Plastic | Soxhlet, GC-MS | 0.0011–0.0014% | 0.0028–0.0046%[14] |
| Nine Phthalate Metabolites | Human Hair | LC-MS/MS | - | 0.72–10.7 ng/g[15] |
Experimental Protocols
Protocol 1: Example Solvent Extraction for HMW Phthalates from a Solid Matrix (e.g., PVC Plastic)
-
Sample Preparation:
-
Cut the solid sample into small pieces (e.g., < 2mm) to maximize surface area.
-
Accurately weigh approximately 1.0 g of the prepared sample into a pre-cleaned glass extraction thimble.[14]
-
Add an appropriate internal standard, such as an isotope-labeled phthalate (e.g., ¹³C-labeled or d4-labeled DEHP), to the sample to correct for extraction efficiency and matrix effects.[16]
-
-
Extraction:
-
Concentration and Clean-up:
-
After extraction, allow the apparatus to cool.
-
Reduce the solvent volume using a rotary evaporator. Be careful not to evaporate to complete dryness.
-
For complex or fatty matrices, a clean-up step such as Gel Permeation Chromatography (GPC) using Biobeads® S-X3 with a mobile phase like cyclohexane/ethyl acetate may be necessary to remove co-extracted macromolecules.[10]
-
Transfer the final extract to a pre-cleaned GC vial and adjust to a final volume of 1.0 mL.
-
Protocol 2: Example GC-MS Analysis for HMW Phthalates
-
Instrumentation: Gas Chromatograph with Mass Spectrometric Detector (GC-MS).
-
Injector: Split/splitless or Programmed Temperature Vaporizer (PTV), 2 µL injection volume.
-
Inlet Temperature: Isothermal at 280°C or ramped if using PTV.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (or similar).
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: 15°C/min to 220°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV or APCI (if available).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
-
Quantification: Create a multi-point calibration curve using external standards. Quantify DiNP and DiDP as a sum of the isomeric cluster area unless using a method that allows for specific isomer separation or detection (like GC-APCI-MS).[2][17]
Visualizations
Caption: Workflow for troubleshooting background contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phthalate Exposure: From Quantification to Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: investigation of the sources, tips and tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. Problems with quantitation of Adipate/Phthalate by GC/MS - Chromatography Forum [chromforum.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for Dioctadecyl Phthalate
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Dioctadecyl phthalate, a long-chain phthalate ester, can be a potential leachable from container closure systems and manufacturing components. Its detection and quantification require robust and validated analytical methods. This guide provides a comparative overview of the validation of two common analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
While specific public domain data on the validation of analytical methods exclusively for this compound is limited, this guide presents representative performance data based on the analysis of other phthalates. These values serve as a practical benchmark for laboratories developing and validating their own methods. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Comparison of Analytical Method Performance
The choice between GC-MS and HPLC-UV for this compound analysis depends on several factors including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes typical validation parameters for both methods, derived from studies on various phthalate esters.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (Correlation Coefficient, r²) | > 0.99[3][5] | > 0.999[6] |
| Linearity Range | 0.05 - 5 µg/mL | 1 - 200 mg/L[7] |
| Accuracy (Recovery %) | 91.8% - 122%[5] | 82.85% - 107.40%[7] |
| Precision (RSD %) | 1.8% - 17.8%[5] | 0.8% - 4.2%[7] |
| Limit of Detection (LOD) | < 0.01 mg/L[3] | 0.01 - 0.08 mg/L[7] |
| Limit of Quantification (LOQ) | 54.1 - 76.3 ng/g[5] | < 0.64 µg/mL[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for GC-MS and HPLC-UV analysis of phthalates.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the sensitive detection and quantification of this compound.
1. Sample Preparation:
-
Extraction: A representative sample (e.g., polymer material, drug product) is extracted with a suitable solvent such as methylene chloride or a hexane:acetone mixture.[8] Ultrasonic extraction can be employed to enhance efficiency.[7]
-
Cleanup: If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
-
Concentration: The extract is concentrated under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a known volume of a suitable solvent (e.g., isooctane) prior to injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.[3]
-
Mass Spectrometer: Agilent 5977A GC/MSD or equivalent.[3]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used for phthalate analysis.[9]
-
Carrier Gas: Helium or Hydrogen.[10]
-
Inlet: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, start at 60°C, hold for 1 minute, ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound. The molecular ion and a characteristic fragment ion (m/z 149) are often monitored for phthalates.[8]
3. Method Validation:
The method is validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides a robust and reliable alternative for the quantification of this compound.
1. Sample Preparation:
-
Extraction: Similar to the GC-MS method, the sample is extracted with a suitable solvent. Methanol is a common extraction solvent for HPLC analysis of phthalates from plastics.[7]
-
Filtration: The extract is filtered through a 0.45 µm syringe filter before injection to remove particulate matter.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity HPLC system or equivalent.[2]
-
Detector: Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.[6]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is common.[6] For example, a gradient starting with 50:50 water:acetonitrile and increasing the organic phase concentration over time.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: Phthalates exhibit UV absorbance around 225-230 nm.[6]
3. Method Validation:
The HPLC-UV method is validated following the same ICH Q2(R1) guidelines as the GC-MS method.
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key steps in the analytical method validation workflow.
Caption: Workflow for Analytical Method Validation.
Caption: General Sample Preparation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 9. fses.oregonstate.edu [fses.oregonstate.edu]
- 10. agilent.com [agilent.com]
A Guide to Inter-Laboratory Comparison of Dioctadecyl Phthalate Analysis
For researchers, scientists, and professionals in drug development, the accurate and consistent analysis of dioctadecyl phthalate (DODP) is critical for safety and quality assessment. This guide provides a comparative overview of analytical methodologies for DODP, drawing upon inter-laboratory study data for structurally similar long-chain phthalates and single-laboratory validation data for various high molecular weight phthalates. Due to a lack of publicly available, direct inter-laboratory comparison studies specifically for this compound, this guide utilizes data from proficiency tests on di-isodecyl phthalate (DiDP) as a surrogate to benchmark performance.
Data Presentation: A Comparative Look at Analytical Performance
The following tables summarize key performance metrics for the analysis of long-chain phthalates, offering a baseline for what can be expected in the analysis of this compound.
Table 1: Inter-Laboratory Performance for Di-isodecyl Phthalate (DiDP) in Oil Matrix
| Parameter | Concentration Level | Mean Value | Repeatability Standard Deviation (RSDr) | Reproducibility Standard Deviation (RSDR) |
| DiDP | Low (~3 mg/kg) | 2.89 mg/kg | 8.7% | 15.6% |
| Medium (~9 mg/kg) | 8.67 mg/kg | 6.5% | 14.0% | |
| High (~18 mg/kg) | 17.3 mg/kg | 5.8% | 12.7% |
Source: Adapted from an interlaboratory comparison organized by the EU Reference Laboratory for Food Contact Materials for DiDP in oil.[1]
Table 2: Typical Single-Laboratory Method Performance for High Molecular Weight Phthalates
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Linearity (R²) |
| Various Phthalates | GC-MS | Polymer | 3.46 - 10.10 µg/mL | - | 76 - 100 | - |
| Various Phthalates | GC-ECD | Polymer | 2.97 - 4.29 µg/mL | - | 76 - 100 | - |
| DiNP, DiDP | GC-MS | Standard Solution | - | - | - | Linear (50-20,000 pg) |
| Various Phthalates | HPLC-UV | Plastic Toy | 0.08 - 4.5 ng | 0.54 - 30 ng | 66 - 76 | >0.999 |
| Various Phthalates | HPLC-PDA | Bottled Water | 0.003 µg/mL | 0.01 µg/mL | >90 | >0.99 |
Experimental Protocols: A Closer Look at the Methodologies
The successful analysis of this compound relies on robust and well-defined experimental protocols. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.
Representative GC-MS Protocol for Long-Chain Phthalates in Polymers
This protocol is a synthesis of common practices for the analysis of high molecular weight phthalates in polymeric matrices.
-
Sample Preparation:
-
A representative portion of the polymer sample is cryogenically milled to a fine powder to ensure homogeneity.
-
A known mass of the powdered sample (e.g., 0.5 g) is accurately weighed into a glass extraction vessel.
-
An internal standard solution (e.g., deuterated phthalate) is added.
-
The phthalates are extracted from the polymer matrix using a suitable solvent (e.g., dichloromethane or a mixture of hexane and acetone) via techniques such as Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE). The extraction time and temperature are optimized for the specific polymer.
-
The extract is then filtered and concentrated under a gentle stream of nitrogen.
-
A clean-up step using solid-phase extraction (SPE) with a silica or florisil cartridge may be employed to remove interfering matrix components. The eluate is collected and further concentrated.
-
The final extract is reconstituted in a suitable solvent (e.g., hexane) to a known volume before GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for high molecular weight compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Injector Temperature: Typically set to 280-300°C.
-
Oven Temperature Program: A temperature gradient is used to separate the phthalates. For example, starting at 100°C, holding for 1 minute, then ramping to 320°C at a rate of 10-15°C/minute, and holding for a final period.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and selectivity, monitoring characteristic ions for DODP and the internal standard. A common fragment ion for many phthalates is m/z 149.
-
Representative HPLC-UV/PDA Protocol for Long-Chain Phthalates
This protocol outlines a general procedure for the analysis of high molecular weight phthalates using HPLC.
-
Sample Preparation:
-
Similar to the GC-MS protocol, the sample is first homogenized.
-
Extraction is typically performed with a solvent in which the polymer is soluble or swells significantly, such as tetrahydrofuran (THF).
-
After dissolution/extraction, the polymer is precipitated by adding a non-solvent (e.g., methanol or acetonitrile).
-
The mixture is centrifuged or filtered to separate the precipitated polymer.
-
The supernatant containing the phthalates is collected, and the solvent is evaporated.
-
The residue is redissolved in the mobile phase for HPLC analysis.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 or C8 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is common. The gradient is programmed to achieve optimal separation of the long-chain phthalates.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
-
Detector: A UV detector set at a wavelength where phthalates exhibit strong absorbance (e.g., 225 nm) or a PDA detector to acquire full UV spectra for peak identification and purity assessment.
-
Visualizing the Workflow and Relationships
To better understand the processes involved in an inter-laboratory comparison and the analytical workflow, the following diagrams are provided.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: A generalized analytical workflow for phthalate analysis.
Caption: Relationship between method validation and performance.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. scielo.br [scielo.br]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model [mdpi.com]
A Comparative Guide to High-Molecular-Weight Phthalate Certified Reference Materials for Researchers
For researchers, scientists, and drug development professionals engaged in the analysis of plasticizers and their potential biological impacts, the accuracy and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of certified reference materials (CRMs) for high-molecular-weight (HMW) phthalates, with a focus on dioctadecyl phthalate and its common alternatives, such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP). The selection of a suitable CRM is critical for ensuring the traceability, accuracy, and comparability of experimental data in areas such as toxicology, environmental monitoring, and quality control of pharmaceutical products.
Performance Comparison of HMW Phthalate CRMs
The performance of a CRM is primarily defined by its certified purity, the associated uncertainty, and its demonstrated stability and homogeneity. While a certified reference material for this compound is commercially available, detailed certificates of analysis with comprehensive performance data are not always publicly accessible. Therefore, this comparison includes data from readily available CRMs for closely related long-chain phthalates, DINP and DIDP, to provide a benchmark for performance expectations.
| Certified Reference Material | Supplier | Certified Purity (%) | Expanded Uncertainty (%) | Water Content (mg/g) | Notes |
| Diisodecyl phthalate (mixture of isomers) | CPAchem | 99.9 | 0.1 | 0.253 | Traceable to SI.[1] |
| Diisononyl phthalate (mixture of branched chain isomers) | CPAchem | 99.9 | 0.1 | 0.161 | Traceable to SI.[2] |
| SRM 2860: Phthalates in Polyvinyl Chloride | NIST | See Note 1 | See Note 1 | N/A | Matrix CRM; Certified values for DEHP and DNOP; Reference values for DINP and DIDP.[3] |
| This compound | Various Suppliers | Not specified in searches | Not specified in searches | Not specified in searches | Purity and uncertainty information to be confirmed with supplier's CoA. |
Note 1: For NIST SRM 2860, the certified mass fraction for bis(2-ethylhexyl) phthalate (DEHP) in Level I is 1514 ± 33 µg/g and for di-n-octyl phthalate (DNOP) is 1171 ± 83 µg/g.[3] Diisononyl phthalate and diisodecyl phthalate are present as mixtures of isomers and their mass fractions are not certified but provided as reference values.[3]
Experimental Protocols
Accurate quantification of HMW phthalates requires robust analytical methodologies. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable technique. Below are detailed protocols for sample preparation and analysis.
Sample Preparation: Solvent Extraction from Polymer Matrices
This protocol is suitable for the extraction of phthalates from solid matrices like PVC, a common material in medical devices and laboratory equipment.
Objective: To efficiently extract HMW phthalates from a polymer matrix for subsequent GC-MS analysis.
Materials:
-
Sample containing the phthalate of interest
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil)
-
Glass vials with PTFE-lined caps
-
Ultrasonic bath
-
Rotary evaporator
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Sample Comminution: Reduce the polymer sample to a small particle size by grinding or cutting to maximize the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 1 g of the comminuted sample into a glass vial.
-
Add 10 mL of DCM.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Allow the polymer to settle and carefully decant the DCM extract into a clean vial.
-
Repeat the extraction process two more times with fresh DCM.
-
Combine the three extracts.
-
-
Concentration: Concentrate the combined extracts to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Solvent Exchange: Re-dissolve the residue in 1 mL of methanol for compatibility with reversed-phase SPE.
-
Clean-up (if necessary):
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the methanolic extract onto the cartridge.
-
Wash the cartridge with a small volume of a methanol/water mixture to remove polar interferences.
-
Elute the phthalates with an appropriate solvent, such as ethyl acetate.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., isooctane) for GC-MS analysis. Filter the final solution through a 0.45 µm syringe filter.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify HMW phthalates in the prepared sample extract.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for phthalate analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 15°C/min to 250°C
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key diagnostic ions for HMW phthalates often include m/z 149 (phthalic anhydride fragment) and molecular ions or characteristic fragments of the specific phthalate.
Visualizing the Analytical Workflow
To ensure clarity and reproducibility, the entire process from sample reception to final data analysis can be visualized. The following diagram, generated using the DOT language, illustrates a typical experimental workflow for the analysis of HMW phthalates in a polymer matrix.
Caption: Experimental workflow for HMW phthalate analysis.
Conclusion
The selection of a high-quality Certified Reference Material is a foundational step for any analytical study involving this compound or other high-molecular-weight phthalates. While obtaining comprehensive comparative data for this compound CRM can be challenging, utilizing CRMs for analogous compounds like DINP and DIDP from accredited sources such as CPAchem and NIST provides a strong basis for method validation and quality control. By employing rigorous and well-documented experimental protocols, researchers can ensure the generation of accurate and reproducible data, which is essential for advancing scientific knowledge and making informed decisions in drug development and safety assessment.
References
Performance comparison of dioctadecyl phthalate and DEHP as plasticizers
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of polymer science and formulation, the choice of plasticizer is critical in defining the final properties and performance of a material. For decades, Di(2-ethylhexyl) phthalate (DEHP) has been a benchmark plasticizer for polyvinyl chloride (PVC) due to its high efficiency and versatility. However, mounting concerns over its potential health risks have spurred the search for safer alternatives. Among the contenders is dioctadecyl phthalate, a long-chain phthalate ester. This guide provides a detailed performance comparison of this compound and DEHP, supported by experimental data and standardized testing protocols, to aid researchers and professionals in making informed decisions for their applications.
At a Glance: Key Performance Differences
While direct comparative studies on this compound are limited, its performance can be inferred from the established trends of long-chain phthalate plasticizers. Generally, as the alkyl chain length of a phthalate plasticizer increases, a trade-off is observed between plasticizing efficiency and permanence properties such as migration resistance.
| Performance Parameter | This compound (Expected) | Di(2-ethylhexyl) Phthalate (DEHP) |
| Plasticizing Efficiency | Lower | Higher |
| Migration Resistance | Significantly Higher | Lower |
| Thermal Stability | Higher | Lower |
| Tensile Strength | Higher (at equivalent concentrations) | Lower (at equivalent concentrations) |
| Elongation at Break | Lower (at equivalent concentrations) | Higher (at equivalent concentrations) |
In-Depth Performance Analysis
Plasticizing Efficiency
Plasticizing efficiency refers to the ability of a plasticizer to increase the flexibility and reduce the glass transition temperature (Tg) of a polymer. Shorter-chain phthalates like DEHP are known for their excellent plasticizing efficiency, readily solvating PVC chains and imparting significant flexibility at lower concentrations.
Long-chain phthalates, such as this compound, are generally less efficient plasticizers. Their larger molecular size and reduced polarity can lead to a lower degree of interaction with PVC chains, resulting in a less pronounced reduction in Tg and requiring higher concentrations to achieve the same level of flexibility as DEHP.
Migration Resistance
A critical performance indicator, especially for medical and food-contact applications, is the plasticizer's resistance to migrating out of the polymer matrix. Due to its lower molecular weight, DEHP is more prone to leaching, which is a primary health concern.
This compound, with its significantly longer alkyl chains, is expected to exhibit substantially lower migration rates. The increased molecular size and greater entanglement within the PVC matrix hinder its mobility, leading to improved permanence and reduced potential for leaching into surrounding environments.
Thermal Stability
The thermal stability of a plasticized PVC formulation is crucial for its processing and end-use performance at elevated temperatures. The addition of plasticizers can influence the degradation temperature of PVC. Long-chain phthalates generally contribute to better thermal stability of the PVC compound compared to their shorter-chain counterparts. The lower volatility of this compound is a key factor in its expected superior thermal performance compared to DEHP.
Mechanical Properties
The mechanical properties of plasticized PVC, such as tensile strength and elongation at break, are directly influenced by the type and concentration of the plasticizer.
-
Tensile Strength: At equivalent concentrations, PVC plasticized with a less efficient plasticizer like this compound is expected to exhibit higher tensile strength compared to a DEHP-plasticized formulation.
-
Elongation at Break: Conversely, the higher plasticizing efficiency of DEHP typically results in a greater elongation at break, indicating higher flexibility.
Experimental Protocols
To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental protocols are essential. Below are detailed methodologies for key performance tests.
Plasticizing Efficiency: Hardness and Glass Transition Temperature
-
Hardness (Shore Durometer):
-
Standard: ASTM D2240
-
Methodology: Samples of plasticized PVC are prepared with standardized dimensions. A Shore A or D durometer is pressed into the material, and the hardness value is read after a specified time (typically 15 seconds). Lower hardness values indicate higher plasticizing efficiency.
-
-
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC):
-
Standard: ASTM D3418
-
Methodology: A small, weighed sample of the plasticized PVC is heated in a DSC instrument at a controlled rate (e.g., 10°C/min). The heat flow is monitored, and the Tg is determined as the midpoint of the step transition in the heat flow curve. A lower Tg indicates greater plasticizing efficiency.
-
Migration Resistance: Activated Carbon Method
-
Standard: ISO 177
-
Methodology: A pre-weighed disc of the plasticized PVC sample is sandwiched between two discs of activated carbon. This assembly is placed in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours). After cooling, the PVC disc is reweighed. The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the activated carbon.[1]
Thermal Stability: Thermogravimetric Analysis (TGA)
-
Standard: ASTM E1131
-
Methodology: A small sample of the plasticized PVC is placed in a TGA instrument. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight is continuously monitored. The temperature at which significant weight loss begins is an indicator of the material's thermal stability.
Mechanical Properties: Tensile Testing
-
Standard: ASTM D638
-
Methodology: Dumbbell-shaped specimens of the plasticized PVC are prepared. The specimens are placed in a universal testing machine and pulled at a constant rate of extension until they break. The machine records the force applied and the elongation of the specimen. From this data, tensile strength, elongation at break, and modulus of elasticity can be determined.
Conclusion
The choice between this compound and DEHP as a plasticizer involves a clear performance trade-off. DEHP offers superior plasticizing efficiency, making it an effective choice for applications where high flexibility is paramount and migration is less of a concern.
Conversely, this compound, as a long-chain phthalate, is poised to provide significantly enhanced permanence with lower migration and better thermal stability. This makes it a potentially safer and more durable alternative for sensitive applications such as medical devices and food contact materials, albeit at the cost of reduced plasticizing efficiency. For researchers and drug development professionals, the selection will ultimately depend on the specific requirements of the end product, balancing the need for flexibility with the critical demand for safety and long-term stability. Further direct comparative studies are warranted to provide more precise quantitative data for this compound to solidify these expected performance characteristics.
References
A Comparative Analysis of Dioctadecyl Phthalate and Bio-Based Plasticizers on PVC Performance
In the realm of polymer science, the performance of polyvinyl chloride (PVC) is intrinsically linked to the choice of plasticizer. For decades, dioctadecyl phthalate (DOP), a phthalate-based plasticizer, has been the industry standard. However, growing environmental and health concerns have catalyzed the development of bio-based alternatives. This guide provides a comprehensive comparison of the performance of PVC plasticized with DOP versus those containing bio-based plasticizers, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in material and drug development.
Performance Data Summary
The selection of a plasticizer significantly impacts the mechanical, thermal, and migration properties of PVC. The following tables summarize key performance indicators from various experimental studies, offering a quantitative comparison between DOP and common bio-based plasticizers such as epoxidized soybean oil (ESBO) and epoxidized cardanol (EC).
Table 1: Mechanical Properties
| Plasticizer (at 40 wt.%) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (MPa) | Hardness (Shore A) |
| DOP | 22.90[1] | 250 - 350 | Lower than EC blends | ~75-85 |
| ESBO | Lower than DOP & EC | Lower than DOP & EC | - | Higher than DOP |
| Epoxidized Cardanol (EC) | 24.38[1] | Higher than DOP[2] | Higher than DOP[2] | - |
| DOP + EC Blend | Higher than DOP alone[2] | Higher than DOP alone[2] | - | - |
Note: Specific values can vary based on the exact formulation and processing conditions.
Table 2: Thermal Stability (TGA)
| Plasticizer | Onset Decomposition Temp (Tonset) (°C) | Temp at 5% Weight Loss (T5) (°C) | Temp at 10% Weight Loss (T10) (°C) | Temp at 50% Weight Loss (T50) (°C) |
| DOP | Lower than bio-based alternatives | Lower than bio-based alternatives | Lower than bio-based alternatives | Lower than bio-based alternatives |
| ECODP (Bio-based) | Increased by 98.4 vs DOP[1] | Increased by 69.5 vs DOP[1] | Increased by 89.6 vs DOP[1] | Increased by 114.3 vs DOP[1] |
| ECGE (Bio-based) | - | - | Increased by 27.77 vs DOP | Increased by 16.87 vs DOP |
ECODP: Epoxidized cardanol-based plasticizer; ECGE: Epoxidized cardanol glycidyl ether.
Table 3: Migration Resistance
| Plasticizer | Volatility (Weight Loss %) | Solvent Extraction (Weight Loss %) |
| DOP | Higher than many bio-based alternatives | Generally higher than polymeric bio-plasticizers |
| BPDC (Bio-based) | Improved resistance vs DOP[3] | Improved resistance vs DOP[3] |
| LMW-BPR (Bio-based) | No migration loss observed | No migration loss observed |
BPDC: Bio-based plasticizer from dehydroabietic acid and castor oil; LMW-BPR: Low-molecular-weight bio-based polyester rubber.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for key experiments.
Tensile Properties Testing (ASTM D638)
-
Objective: To determine the tensile strength, elongation at break, and tensile modulus of the plasticized PVC.
-
Methodology:
-
Specimen Preparation: "Dumbbell" or "dog-bone" shaped specimens are prepared by injection molding or die-cutting from compression-molded sheets of the PVC formulation. The most common is the Type I specimen with a gauge length of 50 mm.[2][3][4][5]
-
Conditioning: Specimens are conditioned for at least 40 hours at 23°C and 50% relative humidity before testing.
-
Test Procedure: A universal testing machine (UTM) is used to apply a tensile force to the specimen at a constant crosshead speed (e.g., 50 mm/min) until it fractures.[3]
-
Data Acquisition: Load and extension data are recorded throughout the test. An extensometer is used for precise strain measurement.
-
Calculations:
-
Tensile Strength = Maximum Load / Original Cross-Sectional Area
-
Elongation at Break = (Final Gauge Length - Initial Gauge Length) / Initial Gauge Length * 100%
-
Tensile Modulus = Stress / Strain (in the linear elastic region)
-
-
Hardness Testing (ASTM D2240)
-
Objective: To measure the indentation hardness of the plasticized PVC.
-
Methodology:
-
Specimen Preparation: Test specimens should have a minimum thickness of 6.4 mm (1/4 inch). If necessary, multiple layers can be stacked to achieve this thickness.[6]
-
Instrument: A Shore A or Shore D durometer is used, with Shore A being more common for flexible PVC.
-
Test Procedure: The specimen is placed on a hard, flat surface. The durometer is positioned perpendicular to the specimen surface, and the indenter is pressed firmly into the material.[7][8]
-
Reading: The hardness value is read from the durometer's scale within one second of firm contact.[6] Multiple readings are taken at different locations on the specimen and averaged.
-
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the plasticized PVC.
-
Methodology:
-
Sample Preparation: A small, representative sample of the plasticized PVC (typically 5-10 mg) is placed in a TGA sample pan.
-
Instrument: A thermogravimetric analyzer is used.
-
Test Procedure: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a final temperature (e.g., 600°C).
-
Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The onset of decomposition and temperatures at specific weight loss percentages (T5, T10, T50) are determined from the TGA curve.[9][10][11][12][13]
-
Migration Resistance Testing (Solvent Extraction)
-
Objective: To assess the resistance of the plasticizer to migration out of the PVC matrix when in contact with a liquid.
-
Methodology:
-
Sample Preparation: A pre-weighed, circular disk of the plasticized PVC film of known dimensions is prepared.
-
Test Procedure: The sample is immersed in a specific solvent (e.g., n-hexane, ethanol, or distilled water) in a sealed container at a controlled temperature (e.g., 25°C or 50°C) for a specified duration (e.g., 24 hours).[14][15][16]
-
Post-Test Analysis: The PVC sample is removed from the solvent, wiped dry, and dried in an oven at a low temperature (e.g., 50°C) until a constant weight is achieved.
-
Calculation:
-
Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] * 100%
-
-
Visualizing Experimental Workflows and Mechanisms
To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow for evaluating PVC plasticizers and a conceptual model of the plasticization mechanism.
Caption: Experimental workflow for PVC plasticizer performance evaluation.
Caption: Mechanism of PVC plasticization.
References
- 1. kinampark.com [kinampark.com]
- 2. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 3. victortestingmachine.com [victortestingmachine.com]
- 4. zwickroell.com [zwickroell.com]
- 5. industrialphysics.com [industrialphysics.com]
- 6. Shore Hardness ASTM D2240 [intertek.com]
- 7. zwickroell.com [zwickroell.com]
- 8. micomlab.com [micomlab.com]
- 9. Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. matec-conferences.org [matec-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Dioctadecyl Phthalate: GC-MS vs. HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of dioctadecyl phthalate, a common plasticizer, is critical for safety and quality control. The two most prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
Method Performance Comparison
The choice between GC-MS and HPLC for this compound analysis often depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method, compiled from various validation studies.
| Performance Parameter | GC-MS | HPLC-UV/DAD |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 91.8–122%[1] | 91-99%[2] |
| Precision (RSD %) | 1.8–17.8%[1] | < 7.1%[3] |
| Limit of Detection (LOD) | 3.46 µg/mL - 10.10 µg/mL[4] | ~4.0 - 7.4 ng (absolute)[5] |
| Limit of Quantification (LOQ) | 54.1 to 76.3 ng/g[1] | 0.5 µg/ml[2] |
GC-MS is a highly sensitive and selective technique, providing mass spectral information that allows for definitive identification of this compound.[6][7] It is particularly well-suited for complex matrices where interferences may be present. The selectivity of the mass spectrometer, especially when operated in Selected Ion Monitoring (SIM) mode, allows for the detection of trace levels of the analyte.[8]
HPLC , typically coupled with a UV or Diode Array Detector (DAD), is a robust and versatile technique for the analysis of phthalates.[3][9] While generally less sensitive than GC-MS, modern UHPLC systems can achieve low detection limits.[10] HPLC is advantageous for the analysis of less volatile or thermally labile compounds, although this compound is amenable to both techniques.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline typical experimental protocols for the analysis of this compound by GC-MS and HPLC.
GC-MS Experimental Protocol
1. Sample Preparation:
-
Extraction: A representative sample is accurately weighed and extracted with a suitable organic solvent, such as hexane or a mixture of tetrahydrofuran and hexane.[11] For solid samples, ultrasonic extraction can be employed to enhance recovery.[4]
-
Cleanup: The extract may be cleaned up using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.[3]
-
Derivatization: For this compound, derivatization is generally not required.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.[12]
-
Column: A non-polar capillary column, such as an Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.[11]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[12]
-
Inlet: Split/splitless injector.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 310°C), and hold for a few minutes.[11]
-
Mass Spectrometer: Agilent 5977C GC/MSD or equivalent.[12]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.
HPLC Experimental Protocol
1. Sample Preparation:
-
Extraction: The sample is extracted with a solvent in which this compound is soluble, such as methanol or acetonitrile.[2][5] Ultrasonic extraction can be used for solid matrices.[5]
-
Cleanup: The extract is filtered through a 0.45 µm syringe filter prior to injection to remove particulate matter.[2][9] SPE can also be employed for complex samples.[3]
2. HPLC Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.[10]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is typically used.[5][9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol) is common.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detector: Diode Array Detector (DAD) or UV detector set at a wavelength where this compound has significant absorbance (e.g., 230 nm).[5][9]
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC-MS and HPLC analysis of this compound.
Caption: GC-MS experimental workflow for this compound analysis.
Caption: HPLC experimental workflow for this compound analysis.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the determination of this compound. GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace analysis and in complex matrices. HPLC provides a robust and versatile alternative, particularly suitable for routine quality control applications. The choice of method should be guided by the specific requirements of the analysis, including the desired detection limits, the complexity of the sample matrix, and the available instrumentation.
References
- 1. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. HPLC Determination of Phthalates in Cosmetics | Semantic Scholar [semanticscholar.org]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 7. gcms.cz [gcms.cz]
- 8. fses.oregonstate.edu [fses.oregonstate.edu]
- 9. opus.govst.edu [opus.govst.edu]
- 10. agilent.com [agilent.com]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
Evaluating the Plasticizing Efficiency of Dioctadecyl Phthalate: A Comparative Guide
This guide offers a comprehensive evaluation of dioctadecyl phthalate as a plasticizer, particularly for polyvinyl chloride (PVC), and compares its expected performance with established alternatives such as dioctyl phthalate (DOP) and diisononyl phthalate (DINP). The content is tailored for researchers, scientists, and professionals in drug development who require an objective analysis supported by experimental data and methodologies.
Mechanism of Plasticizer Action
Plasticizers are essential additives that enhance the flexibility, durability, and processability of polymeric materials. Their primary function is to interpose themselves between the long polymer chains, thereby increasing the intermolecular distance and reducing the cohesive forces between them. This molecular "lubrication" lowers the glass transition temperature (Tg) of the polymer, transforming it from a rigid and brittle material into a more pliable and resilient one.
Caption: General mechanism of plasticizer action in a polymer matrix.
Comparative Performance Data
While specific experimental data for this compound is not extensively available in public literature, its performance can be reliably extrapolated based on the well-understood structure-property relationships of phthalate plasticizers. As a high-molecular-weight phthalate with long alkyl chains, this compound is expected to exhibit superior permanence properties compared to lower-molecular-weight counterparts like DOP.
Table 1: Comparison of Mechanical Properties of Plasticized PVC
| Property | This compound (Expected) | Dioctyl Phthalate (DOP) | Diisononyl Phthalate (DINP) |
| Tensile Strength (MPa) | Lower | 15-25 | 20-30 |
| Elongation at Break (%) | Higher | 250-400 | 300-450 |
| Hardness (Shore A) | Lower | 75-90 | 80-95 |
Note: The expected values for this compound are relative to DOP and DINP and indicate a greater plasticizing effect.
Table 2: Comparison of Thermal and Permanence Properties
| Property | This compound (Expected) | Dioctyl Phthalate (DOP)[1][2] | Diisononyl Phthalate (DINP) |
| Glass Transition Temperature (Tg) | Significantly Lower | -25 to -40°C | -20 to -35°C |
| Volatility (Weight loss at 150°C) | Very Low | Moderate | Low |
| Migration Rate | Very Low | High | Moderate |
Experimental Protocols
To ensure a standardized and objective evaluation of plasticizer efficiency, the following experimental protocols are recommended.
Mechanical Properties Assessment
-
Objective: To quantify the effect of the plasticizer on the material's strength, flexibility, and hardness.
-
Standard Test Method: ASTM D882 for Tensile Properties of Thin Plastic Sheeting.
-
Procedure:
-
PVC formulations are prepared with a consistent concentration of each plasticizer (e.g., 50 parts per hundred of resin - phr).
-
The compounded material is then compression molded into sheets of uniform thickness.
-
Dog-bone shaped specimens are cut from the sheets according to the dimensions specified in the standard.
-
A universal testing machine is used to apply a tensile load to the specimens at a controlled speed until failure.
-
Tensile strength, elongation at break, and modulus of elasticity are calculated from the resulting stress-strain curve.
-
Hardness is measured using a Shore A durometer according to ASTM D2240.
-
Thermal Analysis
-
Objective: To determine the influence of the plasticizer on the thermal behavior of the PVC, particularly its glass transition temperature.
-
Standard Test Method: Differential Scanning Calorimetry (DSC) as per ASTM D3418.
-
Procedure:
-
A small, precisely weighed sample of the plasticized PVC is hermetically sealed in an aluminum pan.
-
The sample is subjected to a controlled heating and cooling cycle in the DSC instrument under an inert atmosphere (e.g., nitrogen).
-
The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve during the second heating cycle to eliminate any prior thermal history.
-
Migration Resistance Evaluation
-
Objective: To measure the tendency of the plasticizer to leach out of the PVC matrix, which is a critical factor for applications involving contact with liquids or other materials.
-
Standard Test Method: ASTM D1239 for Resistance of Plastic Films to Extraction by Chemicals.
-
Procedure:
-
Pre-weighed samples of the plasticized PVC film with a known surface area are prepared.
-
The samples are immersed in a specific extraction medium (e.g., n-hexane for non-polar environments, or a 50% ethanol-water solution for simulating fatty food contact) for a defined period and at a controlled temperature (e.g., 24 hours at 60°C).
-
After the immersion period, the samples are removed, carefully dried, and re-weighed.
-
The percentage weight loss is calculated, which corresponds to the amount of plasticizer that has migrated out of the film.
-
Experimental and Evaluation Workflow
The systematic evaluation of a plasticizer's efficiency follows a structured workflow from formulation to final analysis and comparison.
Caption: A typical workflow for the evaluation of plasticizer efficiency.
References
Endocrine disruption potential of dioctadecyl phthalate compared to other phthalates
A notable data gap exists in the scientific literature regarding the endocrine-disrupting potential of dioctadecyl phthalate. Despite a comprehensive search of toxicological databases and scholarly articles, no specific experimental data on the estrogenic, androgenic, or thyroid-disrupting activity of this compound was identified. Therefore, a direct comparison with other phthalates is not currently possible.
This guide provides a comparative overview of the endocrine disruption potential of several commonly studied phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Butyl benzyl phthalate (BBP), Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP). The information presented here can serve as a reference for researchers and drug development professionals, highlighting the methodologies used to assess endocrine disruption and the varying potencies observed among different phthalate compounds.
Comparative Endocrine Disrupting Activity of Common Phthalates
The endocrine-disrupting activity of phthalates is typically assessed through a battery of in vitro and in vivo assays that evaluate their interaction with hormone receptors and their impact on hormone signaling pathways. The following tables summarize quantitative data from key studies on the estrogenic, anti-androgenic, and thyroid-disrupting effects of several well-characterized phthalates.
Estrogenic Activity
Estrogenic activity is often evaluated using receptor binding assays, which measure the affinity of a compound for the estrogen receptor (ER), and transcriptional activation assays, which assess the ability of a compound to induce gene expression through the ER.
Table 1: Comparative Estrogenic Activity of Selected Phthalates
| Phthalate | Assay Type | Endpoint | Result | Reference |
| DEHP | Recombinant Yeast Screen | Estrogenic Activity | No activity observed | [1] |
| MCF-7 Cell Proliferation | Mitogenic Effect | No activity observed | [1] | |
| DBP | Recombinant Yeast Screen | Relative Potency (vs. 17β-estradiol) | ~1 x 10-6 | [1] |
| MCF-7 Cell Proliferation | Mitogenic Effect | Active | [1] | |
| BBP | Recombinant Yeast Screen | Relative Potency (vs. 17β-estradiol) | ~1 x 10-6 | [1] |
| MCF-7 Cell Proliferation | Mitogenic Effect | Active | [1] | |
| DINP | Recombinant Yeast Screen | Relative Potency (vs. 17β-estradiol) | ~5 x 10-7 | [1] |
| Estrogen-Responsive Medaka Assay | Estrogenic Activity | Enhanced-estrogenic activity | [2] | |
| DIDP | Estrogen-Responsive Medaka Assay | Estrogenic Activity | No enhanced- or anti-estrogenic activity | [2] |
| In vitro ER Transactivation/Cell Proliferation | Estrogenic Agonism | No effect observed in multiple cell lines | [3] |
Anti-Androgenic Activity
Anti-androgenic activity is commonly assessed by measuring a compound's ability to inhibit the binding of androgens to the androgen receptor (AR) or to block androgen-induced transcriptional activation.
Table 2: Comparative Anti-Androgenic Activity of Selected Phthalates
| Phthalate | Assay Type | Endpoint | Result | Reference |
| DEHP | In silico Docking with AR | Binding Energy | Similar to testosterone | [4][5][6][7][8] |
| In vivo (Rat) | Reproductive Development | Testicular toxicity, reduced testosterone | [9][10][11] | |
| DBP | In vivo (Rat) | Reproductive Development | Testicular toxicity, reduced testosterone | [9][10][11] |
| BBP | In vivo (Rat) | Reproductive Development | Testicular toxicity, reduced testosterone | [10] |
| DINP | In vivo (Rat) | Reproductive Development | Minor anti-androgenic effects, less potent than DEHP/DBP | [12] |
| DIDP | In vitro and in vivo assays | Androgen Pathway Perturbation | Lack of endocrine activity observed | [13][14] |
Thyroid Hormone Disruption
The potential for phthalates to interfere with the thyroid hormone system is an area of increasing research interest. Studies have investigated associations between phthalate exposure and altered thyroid hormone levels.
Table 3: Association of Selected Phthalates with Thyroid Hormone Levels
| Phthalate | Population/Model | Observed Effect | Reference |
| DEHP Metabolites | Pregnant Women | Associated with alterations in T3, T4, and TSH | [15] |
| General Population (U.S.) | Inverse relationship with certain thyroid hormone levels | [16] | |
| DINP Metabolites | Pregnant Women | Associated with disruption of maternal thyroid functioning | [17] |
| DBP Metabolites | Pregnant Women | Associated with disruption of maternal thyroid functioning | [17] |
| BBP Metabolites | Pregnant Women | Associated with disruption of maternal thyroid functioning | [17] |
| DIDP | In vivo (Rat) | Did not elicit adverse thyroid outcomes | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols for key in vitro assays used to assess endocrine disruption.
Estrogen Receptor (ER) Competitive Binding Assay (Rat Uterine Cytosol)
This assay determines the ability of a test chemical to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the estrogen receptor present in rat uterine cytosol.
Protocol Summary:
-
Cytosol Preparation: Uteri from ovariectomized rats are homogenized in a buffer and centrifuged at high speed to obtain the cytosolic fraction containing the ER.[18][19]
-
Assay Incubation: A constant concentration of [³H]-E2 and uterine cytosol are incubated with increasing concentrations of the test chemical.[18]
-
Separation of Bound and Free Ligand: Unbound ligand is removed, typically using a dextran-coated charcoal suspension.
-
Quantification: The amount of radioactivity in the bound fraction is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of [³H]-E2 (IC50) is calculated. This value is then used to determine the relative binding affinity (RBA) compared to 17β-estradiol.
Androgen Receptor (AR) Transcriptional Activation Assay
This assay measures the ability of a test chemical to activate or inhibit the transcriptional activity of the androgen receptor in a cellular system.
Protocol Summary:
-
Cell Culture: A mammalian cell line (e.g., human prostate cells) that endogenously or exogenously expresses the human androgen receptor is used. These cells also contain a reporter gene (e.g., luciferase or green fluorescent protein) linked to an androgen response element (ARE).[4][20][21][22]
-
Compound Exposure: Cells are incubated with various concentrations of the test chemical in the presence (for antagonist testing) or absence (for agonist testing) of a known androgen, such as dihydrotestosterone (DHT).[20][23]
-
Reporter Gene Measurement: After incubation, the cells are lysed, and the activity of the reporter gene product (e.g., luminescence for luciferase) is measured.[21]
-
Data Analysis: For agonists, the concentration that produces a half-maximal response (EC50) is determined. For antagonists, the concentration that inhibits the response to a known agonist by 50% (IC50) is calculated.[20][23]
Visualizations
Endocrine Disruption Assessment Workflow
The following diagram illustrates a general workflow for assessing the endocrine disruption potential of a chemical, based on the OECD Conceptual Framework.[24][25][26][27][28]
Caption: A tiered approach to endocrine disruptor testing and assessment.
Simplified Estrogen Receptor Signaling Pathway
This diagram illustrates the classical mechanism of estrogen receptor alpha (ERα) activation, which can be disrupted by estrogenic compounds.
Caption: Classical estrogen receptor alpha signaling pathway.
References
- 1. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 2. Toxicity and estrogenic endocrine disrupting activity of phthalates and their mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Estrogen receptor binding assay | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review [mdpi.com]
- 10. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. interactive.cbs8.com [interactive.cbs8.com]
- 13. Evaluation of the endocrine disrupting potential of di-isodecyl phthalate | ToxStrategies [toxstrategies.com]
- 14. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thyroid under Attack: The Adverse Impact of Plasticizers, Pesticides, and PFASs on Thyroid Function [mdpi.com]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Study links phthalate exposure and thyroid function in humans | Food Packaging Forum [foodpackagingforum.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. epa.gov [epa.gov]
- 20. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 22. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. norden.diva-portal.org [norden.diva-portal.org]
- 25. oecd.org [oecd.org]
- 26. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]
- 27. oecd.org [oecd.org]
- 28. OECD Chemical Testing Guidelines: New Endocrine Disruptor Projects [ecomundo.eu]
Navigating the Maze of Plasticizer Migration: A Comparative Guide for Researchers
A deep dive into the migration testing of dioctadecyl phthalate and its alternatives from food packaging materials, offering a comparative analysis for researchers, scientists, and drug development professionals.
The safety of food contact materials is a paramount concern in the food and pharmaceutical industries. Plasticizers, essential components that impart flexibility to polymers like polyvinyl chloride (PVC), have come under scrutiny due to their potential to migrate into foodstuffs. This guide provides a comprehensive comparison of the migration testing of this compound (DODP), a less common long-chain phthalate, with other frequently used plasticizers. While specific quantitative migration data for DODP is limited in publicly available literature, this guide establishes a framework for its evaluation based on established methodologies for other phthalates.
The Challenge of Phthalate Migration
Phthalates are not chemically bound to the polymer matrix and can leach into contact substances, particularly fatty foods. This migration is influenced by several factors, including the type of plasticizer, its concentration, the nature of the food or simulant, contact time, and temperature. Regulatory bodies worldwide have set specific migration limits (SMLs) for certain phthalates to ensure consumer safety.
Comparative Migration Data
Comprehensive migration studies have been conducted on common phthalates like Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diisononyl phthalate (DINP). The data presented below, gathered from various studies, serves as a benchmark for understanding the migration behavior of plasticizers. It is important to note the absence of specific migration data for DODP in the reviewed literature, highlighting a need for further research in this area.
Table 1: Comparative Migration of Common Phthalates into Food Simulants
| Plasticizer | Food Simulant | Temperature (°C) | Time (days) | Migration Level (mg/kg) | Reference |
| DEHP | Fatty Food Simulant (Olive Oil) | 40 | 10 | 1.5 - 5.0 | [1][2] |
| DBP | Fatty Food Simulant (Olive Oil) | 40 | 10 | 0.3 - 2.0 | [1][2] |
| DINP | Fatty Food Simulant (Olive Oil) | 60 | 10 | 0.1 - 1.8 | [1] |
| DEHP | 50% Ethanol | 60 | 10 | 0.5 - 2.5 | [1] |
| DBP | 10% Ethanol | 40 | 10 | < 0.1 | [1] |
Note: The data above represents a summary of findings from multiple sources and should be considered indicative. Actual migration levels can vary based on specific experimental conditions.
Experimental Protocols for Migration Testing
Accurate and reproducible migration testing is crucial for assessing the safety of food packaging. The following section details a typical experimental protocol for determining the specific migration of phthalates from a polymer matrix into a food simulant.
Protocol: Determination of Phthalate Migration into Olive Oil Simulant
1. Materials and Reagents:
-
Polymer film containing the plasticizer of interest
-
Olive oil (as a fatty food simulant)
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Phthalate standards (e.g., DEHP, DBP, DINP, and DODP for method development)
-
Internal standard (e.g., Benzyl Benzoate)
-
Glass migration cells
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
2. Sample Preparation:
-
Cut the polymer film into specimens of known surface area (e.g., 1 dm²).
-
Clean the specimens to remove any surface contamination.
-
Condition the specimens as required by the specific testing standard.
3. Migration Test:
-
Place the polymer specimen in a glass migration cell.
-
Add a known volume of pre-conditioned olive oil to the cell, ensuring the entire surface of the polymer is in contact with the simulant.
-
Seal the cell and incubate at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days).
-
Prepare a blank sample with only olive oil under the same conditions.
4. Analytical Quantification:
-
After the incubation period, take an aliquot of the olive oil.
-
Perform a liquid-liquid extraction using n-hexane and acetonitrile to isolate the phthalates from the oil.
-
Analyze the extract using a validated GC-MS or HPLC method.
-
Quantify the concentration of the target phthalate by comparing the peak area to a calibration curve prepared with known standards.
5. Calculation of Specific Migration:
-
The specific migration (M) is calculated using the following formula: M (mg/kg) = (C x V) / (A x m) Where:
-
C = Concentration of the phthalate in the food simulant (mg/L)
-
V = Volume of the food simulant (L)
-
A = Surface area of the polymer sample (dm²)
-
m = Mass of the food simulant (kg)
-
Visualizing the Migration Testing Workflow
The following diagram illustrates the key steps involved in a typical migration testing experiment.
Caption: A flowchart illustrating the typical workflow for migration testing of plasticizers from food packaging materials.
The Regulatory Landscape
Regulatory frameworks for food contact materials are continuously evolving. In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets out the SMLs for various substances, including some phthalates. The U.S. Food and Drug Administration (FDA) also regulates food contact substances through its regulations. It is crucial for researchers and manufacturers to stay abreast of the latest regulatory requirements in their respective markets.
Alternatives to Phthalates
Concerns over the potential health effects of certain phthalates have driven the development of alternative plasticizers. These include, but are not limited to:
-
Citrate-based plasticizers: Acetyl tributyl citrate (ATBC)
-
Adipates: Di(2-ethylhexyl) adipate (DEHA)
-
Terephthalates: Di(2-ethylhexyl) terephthalate (DEHT or DOTP)
-
Trimellitates: Trioctyl trimellitate (TOTM)
The migration profiles of these alternatives also require careful evaluation to ensure they do not pose a risk to consumers.
Logical Relationship of Migration Factors
The migration of a plasticizer from a food contact material is a complex process governed by several interconnected factors. The diagram below illustrates these relationships.
Caption: A diagram showing the key factors influencing the migration of plasticizers from food packaging.
Conclusion and Future Outlook
The migration of plasticizers from food packaging is a critical area of research that directly impacts consumer safety. While extensive data exists for common phthalates like DEHP and DBP, there is a clear knowledge gap regarding the migration behavior of this compound. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute migration studies for DODP and other novel plasticizers. Future research should focus on generating robust, publicly available data on the migration of a wider range of plasticizers, including DODP, under various food contact scenarios. This will enable a more comprehensive risk assessment and facilitate the development of safer and more inert food packaging materials.
References
A Comparative Guide to the Environmental Impact of Phthalate Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of various phthalate plasticizers, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of these common additives.
Executive Summary
Phthalate esters are widely used as plasticizers to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC). However, their weak chemical bond to the polymer matrix allows them to leach into the environment, raising concerns about their ecological impact. This guide compares the environmental fate and toxicity of several common phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), Di(2-propylheptyl) phthalate (DPHP), Dibutyl phthalate (DBP), Butyl benzyl phthalate (BBP), and Diethyl phthalate (DEP). The comparison focuses on three key areas: aquatic toxicity, biodegradability, and leaching from PVC.
Comparative Data on Environmental Impact
The following tables summarize quantitative data on the aquatic toxicity, biodegradability, and leaching rates of different phthalate plasticizers.
Table 1: Acute Aquatic Toxicity of Phthalate Plasticizers
| Phthalate | Test Organism | Endpoint | Concentration (mg/L) | Exposure Time | Citation |
| DEHP | Daphnia magna (Water Flea) | EC50 (Immobilization) | >0.13 | 48 hours | [1] |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 (Mortality) | >0.29 | 96 hours | [1] | |
| DINP | Daphnia magna | EC50 (Immobilization) | >100 | 48 hours | [2] |
| DPHP | Daphnia magna | LC50 (Mortality) | >100 | 48 hours | [3] |
| DBP | Daphnia magna | LC50 (Immobilization) | 2.55 | 48 hours | [4] |
| Hyalella azteca (Amphipod) | LC50 (Mortality) | 0.63 | 10 days | [5] | |
| Chironomus tentans (Midge) | LC50 (Mortality) | 2.64 | 10 days | [5] | |
| BBP | Daphnia magna | EC50 (Immobilization) | 1.5 | 48 hours | [6] |
| Hyalella azteca | LC50 (Mortality) | 0.46 | 10 days | [5] | |
| Chironomus tentans | LC50 (Mortality) | >1.76 | 10 days | [5] | |
| DEP | Daphnia magna | EC50 (Immobilization) | 22.0 | 48 hours | [7] |
| Hyalella azteca | LC50 (Mortality) | 4.21 | 10 days | [5] | |
| Chironomus tentans | LC50 (Mortality) | 31.0 | 10 days | [5] |
Table 2: Biodegradability of Phthalate Plasticizers in Soil
| Phthalate | Half-life (t₅₀) | Conditions | Biodegradation Rate | Citation |
| DEHP | Recalcitrant | Aerobic, 20°C | 10% degradation in 70 days | [8] |
| DBP | - | Aerobic | 85.86% degradation in 5 days | [7] |
| BBP | 2.1 days | Aerobic, 30°C | First-order kinetics | [6] |
| DEP | 0.75 days | Aerobic, 20°C | Rapid biodegradation | [8][9] |
| DPHP | - | - | Data not readily available |
Table 3: Leaching of Phthalate Plasticizers from PVC
| Phthalate | Leaching Rate (µ g/day ) | Experimental Conditions | Half-life (years) | Citation |
| DEHP | 0.122 (from 38% DEHP PVC) | Infinite sink method, 20°C | 503 | [10] |
| DINP | 0.030 (from 39% DINP PVC) | Infinite sink method, 20°C | 2097 | [10] |
| DPHP | 1.29 | Mesocosm, outdoor conditions | - | [11] |
| DBP | 0.518 – 0.760 mg/L (concentration) | Simulated seawater, with waves | - | [12][13] |
| BBP | - | - | Data not readily available | |
| DEP | - | - | Data not readily available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Acute Immobilization Test with Daphnia magna (OECD 202)
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
Methodology:
-
Test Organisms: Young daphnids (<24 hours old) from a healthy laboratory culture are used.
-
Test Solutions: A series of at least five concentrations of the test phthalate are prepared in a suitable culture medium. A control group with no test substance is also included.
-
Exposure: A minimum of 20 daphnids, divided into at least four replicate groups, are exposed to each test concentration and the control. The exposure period is 48 hours under static conditions (no renewal of the test solution).
-
Observations: The number of immobilized daphnids (those unable to swim within 15 seconds of gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated using statistical methods.[3][14]
Aerobic Biodegradation in Soil (ASTM D5988)
This method determines the rate and extent of aerobic biodegradation of plastic materials in soil.
Methodology:
-
Test Material: The phthalate plasticizer is mixed with a standard soil matrix. A reference material with known biodegradability (e.g., cellulose) and a blank control (soil only) are also prepared.
-
Incubation: The soil mixtures are incubated in sealed vessels at a constant temperature (typically 20-28°C) for an extended period (up to 6 months or more).
-
Measurement of Biodegradation: The amount of carbon dioxide (CO₂) produced by microbial respiration is measured over time. This is the primary indicator of biodegradation.
-
Data Analysis: The cumulative CO₂ production from the test material is compared to the theoretical maximum CO₂ production (based on the carbon content of the material) and the CO₂ production of the reference material. The percentage of biodegradation is then calculated.[2][6][11][15][16]
Leaching from PVC using the Infinite Sink Method
This method is used to determine the rate at which plasticizers leach from a polymer matrix into a surrounding liquid.
Methodology:
-
Sample Preparation: PVC samples containing a known concentration of the phthalate plasticizer are prepared.
-
Leaching Setup: The PVC samples are placed in vials containing an aqueous solution (e.g., water or simulated environmental water). An "infinite sink" material, such as activated carbon, is also added to the vial. The purpose of the sink is to adsorb the leached phthalate, keeping the concentration in the aqueous phase low and thus maintaining a constant driving force for leaching.[15]
-
Incubation and Sampling: The vials are agitated at a constant temperature. At predetermined time intervals, the infinite sink material and an aliquot of the aqueous solution are removed for analysis.
-
Chemical Analysis: The concentration of the leached phthalate in the infinite sink and the aqueous phase is determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The cumulative amount of leached phthalate is plotted against time to determine the leaching rate.[15]
Visualizations
The following diagrams illustrate key concepts related to the environmental impact of phthalate plasticizers.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hazard Evaluation of Novel Plasticizer, Di(2-Propylheptyl) Phthalate, to Aquatic Ecosystems [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Study of Biodegradation of Butyl Benzyl Phthalate by Phanerochaete Chrysosporium | Scientific.Net [scientific.net]
- 6. Removal of the endocrine disrupter butyl benzyl phthalate from the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Polyvinyl Chloride Microplastics Leach Phthalates into the Aquatic Environment over Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient biodegradation of di-(2-ethylhexyl) phthalate by a novel strain Nocardia asteroides LMB-7 isolated from electronic waste soil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The leaching of phthalates from PVC can be determined with an infinite sink approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The leaching of phthalates from PVC can be determined with an infinite sink approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uscholar.univie.ac.at [uscholar.univie.ac.at]
Navigating the Regulatory Landscape of Dioctadecyl Phthalate in Consumer Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of plasticizers in consumer products is under intense scrutiny, with a complex web of regulations governing their application. This guide provides a comprehensive comparison of the regulatory standards, toxicological profiles, and performance characteristics of dioctadecyl phthalate (DODP) and its common alternatives. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding material selection and product safety.
Regulatory Overview: A Shifting Terrain
This compound (DODP), a high-molecular-weight phthalate, is not as stringently regulated as its lower-molecular-weight counterparts like DEHP, DBP, and BBP. However, the regulatory landscape for all phthalates is dynamic and varies significantly across jurisdictions.
In the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is the primary legislation governing the use of chemicals. While many lower-molecular-weight phthalates are restricted to a concentration of 0.1% by weight in most consumer articles, DODP is not currently listed in Annex XVII of REACH, which details these restrictions.[1][2] However, all substances manufactured or imported into the EU in quantities of one tonne or more per year must be registered with the European Chemicals Agency (ECHA). According to industry notifications to ECHA, this compound is reported as not meeting the criteria for classification as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
In the United States , the Consumer Product Safety Commission (CPSC) prohibits several phthalates in children's toys and childcare articles at concentrations exceeding 0.1%.[3][4] DODP is not currently among the phthalates specifically banned or restricted by the CPSC. The Food and Drug Administration (FDA) oversees the use of substances in food contact materials. While the FDA has authorized a limited number of phthalates for such applications, the specific status of DODP requires careful review of the relevant sections of Title 21 of the Code of Federal Regulations (CFR).[5][6][7]
The logical relationship between these key regulatory bodies and their standards is illustrated in the diagram below.
Caption: Regulatory framework for phthalates in the EU and US.
Comparative Analysis: Toxicity and Performance
A critical aspect of selecting a plasticizer is understanding its toxicological profile and how it performs in a given application. The following tables summarize available data for DODP and two common alternatives: dioctyl terephthalate (DOTP) and 1,2-Cyclohexanedicarboxylic acid, diisononyl ester (DINCH).
Table 1: Toxicological Data Comparison
| Parameter | This compound (DODP) | Dioctyl Terephthalate (DOTP) | 1,2-Cyclohexanedicarboxylic acid, diisononyl ester (DINCH) |
| Oral LD₅₀ (rat) | Data not available | > 5,000 mg/kg[3][8][9] | > 5,000 mg/kg[1] |
| Dermal LD₅₀ | Data not available | > 19,680 mg/kg (guinea pig)[3][9] | > 2,000 mg/kg (rat)[1] |
| NOAEL | Data not available | 666 mg/kg/day (male rats, 2-year study)[2] | Data not available |
| Carcinogenicity | Not classified | No effect on tumor incidence in a 2-year rat study[2] | Data not available |
| Reproductive Toxicity | Data not available | No adverse effects observed in studies | Not considered a reproductive toxicant[10] |
Table 2: Performance Data Comparison
| Parameter | This compound (DODP) | Dioctyl Terephthalate (DOTP) | 1,2-Cyclohexanedicarboxylic acid, diisononyl ester (DINCH) |
| Plasticizer Efficiency | Data not available | Good performance, excellent low-temperature flexibility[11][12] | Good plasticizing efficiency |
| Volatility | Expected to be low due to high molecular weight | Low volatility[11][13] | Low volatility |
| Migration Resistance | Expected to be high due to high molecular weight | Excellent non-migration properties[11][14] | Low migration potential |
| Primary Applications | Plasticizer | General purpose plasticizer for PVC, wires, cables, flooring[13][15] | Medical devices, toys, food packaging[10][16][17] |
Experimental Protocols
To ensure the reliability and comparability of data, standardized experimental protocols are essential. Below are outlines of key methodologies for assessing the toxicity and performance of plasticizers.
Toxicity Testing: OECD Guidelines
The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals.
-
OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents [18][19][20]
-
Objective: To determine the effects of a substance after prolonged and repeated oral exposure.
-
Methodology:
-
Test Animals: Typically rats, with at least 10 males and 10 females per group.
-
Dose Levels: At least three dose levels plus a control group. The highest dose should induce toxic effects but not death or severe suffering.
-
Administration: The test substance is administered orally (e.g., via gavage, in feed, or drinking water) daily for 90 days.
-
Observations: Daily clinical observations, weekly detailed examinations, and regular measurements of body weight, food, and water consumption.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy, and tissues from the control and high-dose groups are examined histopathologically.
-
-
Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).
-
Caption: Workflow for OECD Guideline 408.
Performance Testing: ASTM Standards
The American Society for Testing and Materials (ASTM) develops and publishes technical standards for a wide range of materials, products, systems, and services.
-
ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness [4][21][22]
-
Objective: To measure the indentation hardness of materials like rubber and soft plastics.
-
Methodology:
-
Apparatus: A durometer, which consists of a calibrated spring, an indentor, and a presser foot.
-
Specimen: A flat, smooth piece of the material with a minimum thickness of 6 mm.
-
Procedure: The presser foot of the durometer is pressed firmly and evenly onto the specimen. The indentation depth is measured after a specified time (typically 1 second for initial reading).
-
Reading: The hardness is read directly from the durometer scale (e.g., Shore A or Shore D).
-
-
-
ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension [5][23][24][25]
-
Objective: To evaluate the tensile properties of rubber and elastomeric materials.
-
Methodology:
-
Specimen: Dumbbell-shaped or ring-shaped specimens are cut from the material.
-
Apparatus: A universal testing machine (tensile tester) with appropriate grips.
-
Procedure: The specimen is placed in the grips of the testing machine and pulled at a constant rate of speed until it breaks.
-
Measurements: The force required to stretch the specimen and the elongation at break are recorded.
-
-
Endpoints: Tensile strength, ultimate elongation, and modulus.
-
Caption: Experimental workflows for ASTM D2240 and D412.
Conclusion
The regulatory environment for plasticizers is complex and continually evolving. While this compound is not currently subject to the same stringent restrictions as many other phthalates, a comprehensive understanding of its toxicological and performance profile is crucial for its safe and effective use. This guide highlights the need for more publicly available quantitative data on DODP to allow for a more direct comparison with its alternatives. For researchers and developers, the selection of a plasticizer should be a multifaceted decision, weighing regulatory compliance, safety data, and performance characteristics to ensure the final product is both effective and safe for its intended use.
References
- 1. echemi.com [echemi.com]
- 2. Dioctyl terephthalate | 6422-86-2 [chemicalbook.com]
- 3. Dioctyl terephthalate - Safety Data Sheet [chemicalbook.com]
- 4. smithers.com [smithers.com]
- 5. 4wardtesting.co.uk [4wardtesting.co.uk]
- 6. store.astm.org [store.astm.org]
- 7. oecd.org [oecd.org]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia [en.wikipedia.org]
- 11. univarsolutions.com [univarsolutions.com]
- 12. nbinno.com [nbinno.com]
- 13. yuanlongchem.com [yuanlongchem.com]
- 14. gec.com.tr [gec.com.tr]
- 15. greenchemindustries.com [greenchemindustries.com]
- 16. Plasticizer Dinch Diisononyl Cyclohexane-1, 2-Dicarboxylate - Dinch and Plasticizer [sdkxchem.en.made-in-china.com]
- 17. atamankimya.com [atamankimya.com]
- 18. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 19. oecd.org [oecd.org]
- 20. ask-force.org [ask-force.org]
- 21. industrialphysics.com [industrialphysics.com]
- 22. store.astm.org [store.astm.org]
- 23. ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers - Tension [mts.com]
- 24. testresources.net [testresources.net]
- 25. store.astm.org [store.astm.org]
Dioctadecyl Phthalate: A Comparative Performance Analysis Against Industry-Standard Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dioctadecyl phthalate's performance characteristics against leading industry-standard plasticizers, Dioctyl Terephthalate (DOTP) and Diisononyl Phthalate (DINP). The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate plasticizers for their specific applications.
Executive Summary
This compound is a high-molecular-weight phthalate plasticizer. While it shares the general function of imparting flexibility to polymers, its specific performance data in direct comparison to widely used non-phthalate and high-molecular-weight phthalate alternatives is limited in publicly available literature. This guide consolidates the available data for this compound and benchmarks it against the well-characterized industry standards, DOTP and DINP.
DOTP, a terephthalate, is a non-phthalate plasticizer increasingly favored for its strong safety profile and excellent performance in demanding applications, including medical devices.[1][2] DINP, a high-molecular-weight ortho-phthalate, is a versatile and cost-effective plasticizer used in a wide range of general-purpose applications.[1] The selection between these plasticizers often involves a trade-off between performance, cost, and regulatory considerations.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these plasticizers is crucial for predicting their behavior in a formulation.
| Property | This compound | Dioctyl Terephthalate (DOTP) | Diisononyl Phthalate (DINP) |
| CAS Number | 14117-96-5 | 6422-86-2 | 68515-48-0 |
| Molecular Formula | C44H78O4 | C24H38O4 | C26H42O4 |
| Molecular Weight ( g/mol ) | 671.09 | ~390.54 | ~418.6 |
| Appearance | - | Clear, oily liquid | Transparent, oily liquid |
| Boiling Point (°C) | 591.1 ± 18.0 (Predicted) | ~400 | ~252 at 5 mmHg |
| Melting Point (°C) | 56 | -48 | - |
| Density (g/cm³) | 0.923 ± 0.06 (Predicted) | ~0.984 | ~0.972 - 0.976 |
| Water Solubility | - | Insoluble | Insoluble |
Note: Data for this compound is limited and some values are predicted. Please refer to supplier technical data sheets for precise specifications.
Performance Benchmarking
The performance of a plasticizer is evaluated based on several key parameters that directly impact the properties of the final polymer product.
Plasticizer Efficiency
Key Performance Indicators for Plasticizer Efficiency:
-
Tensile Strength: The maximum stress a material can withstand before breaking.
-
Elongation at Break: The maximum extent to which a material can be stretched before breaking.
-
Modulus of Elasticity: A measure of the material's stiffness.
Quantitative data for the tensile properties of PVC plasticized with this compound is not available in the reviewed literature.
Volatility
Volatility, or the tendency of a plasticizer to evaporate from a material, is a critical factor for applications requiring long-term stability and performance, especially at elevated temperatures. Lower volatility is generally desirable. High-molecular-weight phthalates are known for their lower volatility compared to low-molecular-weight phthalates.
| Plasticizer | Volatility (Weight Loss %) | Test Method |
| This compound | Data not available | ASTM D1203 |
| Dioctyl Terephthalate (DOTP) | Lower than DOP | - |
| Diisononyl Phthalate (DINP) | Lower than DOP | - |
Note: While direct quantitative data for this compound is unavailable, its high molecular weight suggests it would likely exhibit low volatility.
Migration Resistance
Plasticizer migration is the movement of the plasticizer from the polymer matrix to the surface or into an adjacent material. Low migration is crucial for applications where the plastic may come into contact with foods, pharmaceuticals, or sensitive electronic components. High-molecular-weight plasticizers generally exhibit lower migration rates due to their larger molecular size.
| Plasticizer | Migration Rate | Test Method |
| This compound | Data not available | ASTM D2199 |
| Dioctyl Terephthalate (DOTP) | Lower than DOP | - |
| Diisononyl Phthalate (DINP) | Lower than DOP | - |
Note: The larger molecular structure of this compound suggests it would have good migration resistance.
Applications in Research and Drug Development
The choice of plasticizer can be critical in the development of drug delivery systems, medical devices, and laboratory equipment.
-
This compound: Limited information is available regarding its specific use in drug delivery. However, its high molecular weight and predicted low volatility and migration could make it a candidate for applications where long-term stability and minimal leaching are required. It has also been mentioned in the context of lubricant applications.
-
Dioctyl Terephthalate (DOTP): Due to its favorable toxicological profile, DOTP is increasingly used in medical devices such as IV bags, tubing, and catheters as a safer alternative to traditional phthalates like DEHP.[1] Its low migration characteristics are particularly beneficial in these applications.
-
Diisononyl Phthalate (DINP): While facing some regulatory scrutiny in certain applications like toys, DINP is still widely used in many general-purpose flexible PVC products.[1] Its use in direct-contact medical or pharmaceutical applications is less common than DOTP due to the availability of non-phthalate alternatives.
Experimental Protocols
The following are summaries of the standard test methods used to evaluate the key performance indicators of plasticizers.
Tensile Properties of Thin Plastic Sheeting (ASTM D882-18)
This method determines the tensile properties of plastics in the form of thin sheeting (less than 1.0 mm thick).
Procedure:
-
Specimen Preparation: Cut rectangular test specimens from the plastic sheet. The width is typically between 5 and 25.4 mm, and the length should be at least 150 mm.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead speed until the specimen breaks.
-
Record the load and elongation throughout the test.
-
-
Calculations: From the load-elongation curve, calculate the tensile strength, elongation at break, and modulus of elasticity.
ASTM D882 Experimental Workflow
Volatile Loss from Plastics Using Activated Carbon Methods (ASTM D1203-16)
This method determines the volatile loss from a plastic material under defined conditions of time and temperature.
Procedure (Method A - Direct Contact):
-
Specimen Preparation: Use circular specimens with a diameter of 50.8 mm and a thickness of 0.25 ± 0.025 mm.
-
Initial Weighing: Weigh the conditioned specimens.
-
Exposure: Place the specimens in a container with activated carbon, ensuring they are surrounded by the carbon.
-
Heating: Place the container in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).
-
Final Weighing: After cooling and cleaning, reweigh the specimens.
-
Calculation: The volatile loss is calculated as the percentage of weight loss.[3]
References
Safety Operating Guide
Proper Disposal of Dioctadecyl Phthalate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of dioctadecyl phthalate is a critical aspect of laboratory safety and chemical management. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this chemical, in line with regulatory best practices.
This compound, like many phthalate esters, requires careful management as chemical waste. Adherence to federal, state, and local regulations is mandatory to protect both human health and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.
-
Eye Protection: Use chemical splash goggles or a face shield.
-
Skin Protection: Avoid skin contact. Wear a lab coat or other protective clothing. In case of contact, wash the affected area immediately with plenty of water.
-
Ventilation: Handle the substance in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any vapors or mists.
-
Spill Management: In the event of a spill, prevent it from entering drains. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and collect it for disposal in a labeled, sealed container.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste, following the "cradle-to-grave" management principle mandated by the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
-
Waste Identification and Classification:
-
Determine if the this compound waste meets the criteria for hazardous waste. While not always specifically listed, it may exhibit hazardous characteristics (e.g., toxicity). Some phthalates are considered harmful to aquatic life.[2]
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.
-
-
Segregation and Storage:
-
Do not mix this compound waste with other waste streams.[2][3] Keep it in its original container or a compatible, properly labeled secondary container.
-
The container must be in good condition, compatible with the chemical, and kept tightly closed.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution or local regulations.
-
Store the waste in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[4]
-
-
Generator Status and Accumulation:
-
Familiarize yourself with your laboratory's hazardous waste generator status under RCRA, which can be a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG).[5] This status determines the on-site accumulation time limits and other regulatory requirements.
-
-
Arrange for Licensed Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Ensure that the waste is transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[6][7]
-
-
Documentation:
-
For SQGs and LQGs, a hazardous waste manifest is required for off-site transportation.[5] This document tracks the waste from your facility to its final destination. Ensure all personnel signing the manifest are properly trained.
-
Maintain all records related to hazardous waste generation, storage, and disposal as required by federal, state, and local regulations.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to dioctyl phthalate (a close analog, also known as DEHP), which can be used as a reference in the absence of specific data for this compound.
| Property | Value | Source |
| Oral LD50 (Rat) | 30,000 mg/kg | [8] |
| Dermal LD50 (Rabbit) | 25,000 mg/kg | [8] |
| Flash Point | 207°C (404.6°F) - Closed Cup | [8] |
| Specific Gravity | 0.9861 (Water = 1) | [8] |
| Water Solubility | Low | [9] |
| Reportable Quantity | 100 lbs (45.4 kg) for Dioctyl Phthalate (DEHP) under CERCLA | [10] |
Experimental Protocols
The disposal procedures outlined above are based on standard hazardous waste management protocols. The specific experimental protocol for characterizing a waste as hazardous often involves the Toxicity Characteristic Leaching Procedure (TCLP), as defined by the U.S. Environmental Protection Agency (EPA) Method 1311.[11] This procedure determines the mobility of organic and inorganic analytes present in liquid, solid, and multiphasic wastes.
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aarti-industries.com [aarti-industries.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Regulations [rila.org]
- 6. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 7. dec.ny.gov [dec.ny.gov]
- 8. gni.ca [gni.ca]
- 9. cpsc.gov [cpsc.gov]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Dioctadecyl Phthalate
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Dioctadecyl phthalate (CAS 14117-96-5). Given the limited publicly available, substance-specific safety data, a precautionary approach is paramount. The following procedures are based on general safety principles for handling potentially hazardous chemicals and information gathered on related phthalates.
Immediate Safety and Personal Protective Equipment (PPE)
Direct contact, inhalation, and ingestion of this compound should be avoided.[1] Although some sources describe it as having low toxicity, others classify it as a potential endocrine disruptor and a possible human carcinogen.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical and depends on the specific handling task and the associated risk of exposure. The following table summarizes the recommended PPE for various scenarios.
| Handling Scenario | Required Personal Protective Equipment |
| Low-Risk Operations (e.g., handling small quantities in a well-ventilated area, weighing) | - Hand Protection: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Standard laboratory coat. |
| Moderate-Risk Operations (e.g., heating, stirring, transfers of larger quantities) | - Hand Protection: Nitrile gloves (double-gloving recommended). - Eye Protection: Chemical safety goggles. - Body Protection: Chemical-resistant laboratory coat or apron. - Respiratory Protection: Use in a certified chemical fume hood is required. |
| High-Risk Operations & Spill Cleanup (e.g., potential for aerosol generation, cleaning up spills) | - Hand Protection: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical safety goggles and a face shield. - Body Protection: Chemical-resistant suit or coveralls. - Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and ensure a safe laboratory environment.
Step-by-Step Handling Protocol
-
Pre-Handling Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a certified chemical fume hood is operational.
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and PPE.
-
Review the Safety Data Sheet (SDS) for this compound, if available from the supplier.
-
-
Donning PPE:
-
Put on the appropriate laboratory coat or chemical-resistant suit.
-
Don respiratory protection, if required for the task.
-
Put on eye and face protection.
-
Wash and dry hands thoroughly before donning gloves.
-
Inspect gloves for any signs of damage before use.
-
-
Chemical Handling:
-
Conduct all operations involving this compound within a certified chemical fume hood.
-
Handle the substance as a liquid, which may be colorless to pale yellow.[1]
-
Avoid generating aerosols or dust.
-
Use compatible labware (e.g., glass, PTFE).
-
Keep containers tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment.
-
Doff PPE in the reverse order of donning, taking care to avoid self-contamination.
-
Dispose of contaminated disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Collect all solid waste (e.g., contaminated gloves, wipes, pipette tips) in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
-
Quantitative Data Summary
Comprehensive, peer-reviewed quantitative safety data for this compound is not widely available. The following table highlights the key data points that should be obtained from a substance-specific Safety Data Sheet (SDS) from the manufacturer.
| Data Point | Value | Source |
| CAS Number | 14117-96-5 | [1][2][3][4][5][6] |
| Molecular Formula | C44H78O4 | [2][5] |
| Molecular Weight | 671.1 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| OSHA Permissible Exposure Limit (PEL) | Not Established | - |
| ACGIH Threshold Limit Value (TLV) | Not Established | - |
| NIOSH Recommended Exposure Limit (REL) | Not Established | - |
| Boiling Point | Not Available | - |
| Flash Point | Not Available | - |
| Glove Material Breakthrough Time | Not Available | - |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Logical workflow for PPE selection based on the assessed risk of exposure during the handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
